molecular formula C5H8ClFO B2547837 (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol CAS No. 1823356-09-7

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Cat. No.: B2547837
CAS No.: 1823356-09-7
M. Wt: 138.57
InChI Key: BBPYRAIMVSRRHS-UHFFFAOYSA-N
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Description

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol is a specialized organic compound with the molecular formula C5H8ClFO and a molecular weight of 138.57 g/mol . This cyclopropane derivative is characterized by its unique structure featuring both chlorine and fluorine substituents on the cyclopropane ring, along with a methanol functional group, making it a valuable and versatile building block in organic synthesis . This compound serves as a key precursor in pharmaceutical and agrochemical research. Fluorinated cyclopropyl building blocks are of significant interest in medicinal chemistry, as the introduction of fluorine atoms or fluorinated groups is a common strategy to modulate the biological activity, metabolic stability, and physicochemical properties of lead compounds . Research indicates that analogous fluoromethyl-substituted cyclopropyl compounds are crucial intermediates in the synthesis of novel amino acids and complex molecules, such as analogues of the octadepsipeptide hormaomycin, which have been investigated for their antibiotic and antimalarial activities . The structural motifs present in this compound make it a promising scaffold for developing RORγt modulators, which are being explored for the treatment of various autoimmune diseases, inflammatory conditions, and cancers . For research and sample quantities, this product is typically packaged in palletized plastic pails or fiber and steel drums. Larger bulk quantities can be supplied in full container (FCL) or truck load (T/L) quantities, including 440-gallon liquid totes and tanker trucks. Solutions of this compound may be packaged under argon or vacuum to ensure stability . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2-chloro-2-fluoro-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPYRAIMVSRRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and structural characterization of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol , a specialized fluorinated building block.

Executive Summary & Strategic Significance

Target Molecule: this compound Molecular Formula: C₅H₈ClFO Role: Chiral fluorinated scaffold for medicinal chemistry.

The incorporation of a gem-chlorofluorocyclopropane moiety into bioactive molecules serves as a powerful bioisostere for isopropyl or tert-butyl groups, introducing specific conformational constraints and metabolic stability. The unique stereoelectronic properties of the C–F and C–Cl bonds modulate lipophilicity (LogP) and metabolic resistance against P450 oxidation. This guide provides a robust, self-validating protocol for its synthesis via chlorofluorocarbene (:CFCl) addition to methallyl alcohol derivatives.

Key Challenges
  • Carbene Selectivity: Controlling the diastereoselectivity (syn/anti ratio) of the chlorofluorocarbene addition.

  • Reagent Stability: Handling volatile and regulated carbene precursors (e.g., Freon-21).

  • Stereochemical Assignment: Unambiguous determination of the relative configuration of the chloro- and fluoro- substituents.

Retrosynthetic Analysis

The most direct and atom-economical route to the target scaffold is the [2+1] cycloaddition of chlorofluorocarbene to methallyl alcohol (2-methyl-2-propen-1-ol). To prevent competitive carbene insertion into the O–H bond, the hydroxyl group is transiently protected.

  • Disconnection: Cyclopropane ring opening.

  • Synthons: Methallyl derivative (nucleophile) + :CFCl (electrophile).

  • Precursors: Methallyl Acetate + Dichlorofluoromethane (CHCl₂F) or Phenyl(dichlorofluoromethyl)mercury (PhHgCFCl₂).

Retrosynthesis Target This compound Protected Protected Intermediate (Acetate/Ether) Target->Protected Deprotection Alkene Methallyl Alcohol (2-methyl-2-propen-1-ol) Protected->Alkene [2+1] Cycloaddition Carbene :CFCl (Chlorofluorocarbene) Protected->Carbene

Figure 1: Retrosynthetic logic flow for the target scaffold.

Experimental Protocols

Method A: Phase-Transfer Catalysis (PTC)

Recommended for scalability and operational simplicity.

Principle: Generation of :CFCl from dichlorofluoromethane (Freon-21) using concentrated alkali and a quaternary ammonium salt. Note: If Freon-21 is unavailable due to regulatory restrictions, see Method B.

Reagents & Materials
ComponentRoleSpecification
Methallyl Acetate Substrate1.0 equiv (Protected alcohol)
CHCl₂F (Freon-21) Carbene Source1.5 - 2.0 equiv (Gas/Liquid)
NaOH (aq) Base50% w/w solution
TEBA (BnEt₃NCl) Catalyst1-2 mol%
Dichloromethane SolventAnhydrous
Step-by-Step Protocol
  • Protection: Acetylate methallyl alcohol using Ac₂O/Pyridine/DMAP. Isolate methallyl acetate (b.p. ~125 °C) to prevent O-H insertion side reactions.

  • Setup: Charge a 3-neck flask with methallyl acetate (10 mmol), TEBA (0.1 mmol), and CH₂Cl₂ (20 mL). Cool to 0–5 °C.

  • Carbene Generation: Add 50% NaOH (10 mL) with vigorous stirring. Connect a dry ice condenser.[1]

  • Addition: Slowly bubble CHCl₂F gas (or add liquid if chilled) into the reaction mixture. Maintain temperature <10 °C to prevent carbene polymerization.

  • Reaction: Stir vigorously at 0–10 °C for 4–6 hours. Monitor by GC-MS for disappearance of alkene.

  • Workup: Pour mixture into ice water. Extract with CH₂Cl₂ (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

  • Deprotection: Hydrolyze the crude acetate using K₂CO₃ in MeOH (RT, 2 h).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Seyferth Reagent (Thermal Decomposition)

Recommended for difficult substrates or if Freon-21 is restricted.

Reagent: Phenyl(dichlorofluoromethyl)mercury (PhHgCFCl₂).[1] Protocol:

  • Dissolve methallyl acetate (1.0 equiv) and PhHgCFCl₂ (1.2 equiv) in dry benzene or toluene.

  • Heat to reflux (80 °C) under N₂ for 12–24 hours.

  • Filter off the precipitated Phenylmercuric chloride (PhHgCl).

  • Distill the filtrate to isolate the cyclopropyl acetate.

  • Deprotect as above. Safety Note: Organomercury compounds are highly toxic. Use extreme caution.

Stereochemical Characterization

The reaction yields a mixture of two diastereomers: Syn-Cl (Chlorine cis to the hydroxymethyl group) and Anti-Cl (Chlorine trans to the hydroxymethyl group).

Separation

The diastereomers often have distinct R_f values on silica gel.

  • Syn-Cl Isomer: Typically more polar due to the dipole alignment of C-Cl and C-O bonds.

  • Anti-Cl Isomer: Typically less polar.

NMR Spectroscopy (Self-Validating Data)

The definitive assignment relies on ¹⁹F NMR and ³J_{F-H} coupling constants .

NucleusSignal CharacteristicsDiagnostic Value
¹⁹F NMR -135 to -160 ppm (Multiplet)Chemical shift is highly sensitive to the spatial environment of the -CH₂OH group.
¹H NMR Cyclopropyl protons (H_A, H_B)Geminal coupling (~160 Hz for ¹³C-H, but here H-H). Vicinal F-H coupling is larger for cis (15-20 Hz) than trans (5-10 Hz).
¹³C NMR C1 (Quaternary)Shows splitting by F (²J_{C-F} ~10-20 Hz).

Diagnostic Logic:

  • In the Syn-Cl isomer (F is trans to CH₂OH), the Fluorine atom is sterically crowded by the methyl group but distant from the oxygen.

  • In the Anti-Cl isomer (F is cis to CH₂OH), a "Through-Space" coupling or Hydrogen bonding effect (if OH is free) may be observed in the ¹H NMR of the hydroxyl proton.

Mass Spectrometry
  • Pattern: Look for the characteristic Chlorine isotope cluster (³⁵Cl/³⁷Cl in 3:1 ratio).

  • Fragmentation: Loss of CH₂OH (M-31) and loss of Cl (M-35/37).

Workflow Visualization

Workflow Start Start: Methallyl Alcohol Step1 Step 1: Acetylation (Ac2O, Pyridine) Start->Step1 Step2 Step 2: Carbene Addition (:CFCl via CHCl2F/NaOH/TEBA) Step1->Step2 Step3 Step 3: Workup & Extraction (Isolate Acetate Mixture) Step2->Step3 Step4 Step 4: Hydrolysis (K2CO3, MeOH) Step3->Step4 Step5 Step 5: Silica Gel Chromatography (Separation of Diastereomers) Step4->Step5 End Pure this compound Step5->End

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

  • Pressure Hazard: If using gaseous Freon-21 in a closed vessel, ensure the glassware is rated for pressure or use a balloon to manage headspace.

  • Fluorine Safety: While the product is stable, the precursors (halomethanes) can decompose to HF at high temperatures. Do not heat crude reaction mixtures above 100 °C without buffering.

  • Toxicity: Methallyl chloride/alcohol derivatives are alkylating agents. Use gloves and a fume hood.

References

  • Seyferth, D. (1975). Phenyl(dihalomethyl)mercury Compounds: Exceptionally Versatile Dihalocarbene Precursors. Accounts of Chemical Research.

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters.

  • Dolbier, W. R. (2011). Fluorine-containing Carbenes. In Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Haufe, G. (2008). Fluorinated Cyclopropanes: Synthesis and Properties. Chemical Reviews.

Sources

CAS number and IUPAC name for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol for Researchers and Drug Development Professionals

Introduction: A Novel Building Block for Medicinal Chemistry

This compound, identified with CAS number 1823356-09-7, is a structurally unique bifunctional molecule poised to be of significant interest to the medicinal chemistry community. Its systematic IUPAC name is this compound. This compound incorporates several key structural features that are highly sought after in modern drug design: a cyclopropyl ring, geminal chloro and fluoro substituents, a methyl group, and a primary alcohol. The strategic combination of these functionalities offers a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.

The cyclopropyl group is a well-established bioisostere for phenyl rings and other larger, more metabolically labile groups. Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.[1][2][3] Furthermore, the inherent strain of the cyclopropane ring imparts unique electronic properties and can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]

The introduction of fluorine and chlorine atoms onto the same cyclopropyl carbon further modulates the electronic and steric properties of the molecule. The gem-difluoro group is a known pharmacophore that can improve metabolic stability and binding affinity. While less common, the gem-chloro-fluoro substitution pattern offers a distinct set of properties that can be exploited in drug design. The primary alcohol provides a convenient handle for further chemical modification, allowing for the facile incorporation of this novel cyclopropyl motif into a wide array of molecular scaffolds.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery and development.

Physicochemical Properties

Given the limited publicly available experimental data for this compound, the following physicochemical properties are estimated based on its chemical structure and data from analogous compounds such as (2,2-difluoro-1-methylcyclopropyl)methanol.[6][7] These values serve as a useful guide for researchers in designing and conducting experiments.

PropertyEstimated ValueSource of Analogy
Molecular Formula C5H8ClFO-
Molecular Weight 138.57 g/mol -
Boiling Point ~140-160 °CBased on similar functionalized cyclopropanes
LogP (o/w) ~1.5 - 2.0Estimated based on structural fragments
pKa ~14-15 (alcohol)General pKa for primary alcohols
Appearance Colorless to pale yellow liquidCommon for similar small molecules
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Expected for a small organic molecule

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed, starting from a readily available alkene. The key step is a stereoselective cyclopropanation reaction.

Experimental Protocol:

Step 1: Synthesis of 2-methylbut-3-en-2-ol

  • To a solution of methylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether at 0 °C, slowly add a solution of methyl acrylate (1.0 eq.) in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylbut-3-en-2-ol.

Step 2: Protection of the Hydroxyl Group

  • To a solution of 2-methylbut-3-en-2-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, add tert-butyldimethylsilyl chloride (1.2 eq.).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TBS-protected alkene.

Step 3: Dichlorofluorocyclopropanation

  • To a solution of the TBS-protected alkene (1.0 eq.) in chloroform at 0 °C, add sodium trichloroacetate (2.0 eq.) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq.).

  • Slowly add a solution of potassium fluoride (2.0 eq.) in water.

  • Stir the biphasic reaction mixture vigorously at room temperature for 24 hours.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to give the protected this compound.

Step 4: Deprotection of the Hydroxyl Group

  • To a solution of the protected cyclopropylmethanol (1.0 eq.) in tetrahydrofuran at 0 °C, add a solution of tetrabutylammonium fluoride (1.1 eq., 1M in THF).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Protection cluster_2 Step 3: Cyclopropanation cluster_3 Step 4: Deprotection MA Methyl Acrylate Step1_Product 2-methylbut-3-en-2-ol MA->Step1_Product MeMgBr MeMgBr MeMgBr->Step1_Product Step2_Product TBS-protected alkene Step1_Product->Step2_Product TBSCl TBSCl TBSCl->Step2_Product Step3_Product Protected cyclopropylmethanol Step2_Product->Step3_Product Reagents3 CHCl2F source Reagents3->Step3_Product Final_Product This compound Step3_Product->Final_Product TBAF TBAF TBAF->Final_Product

Caption: Proposed four-step synthesis of this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. Drug development professionals can leverage this compound in several ways:

  • Scaffold Hopping and Bioisosteric Replacement: The title compound can be used to replace existing moieties in drug candidates to improve their pharmacokinetic profiles. For instance, it can be incorporated in place of a metabolically susceptible alkyl or aryl group to enhance stability.[3][5]

  • Conformational Restriction: The rigid cyclopropyl core can be used to lock flexible molecules into their bioactive conformation, which can lead to a significant increase in potency and selectivity.[1][2]

  • Modulation of Physicochemical Properties: The presence of both chlorine and fluorine allows for fine-tuning of a molecule's lipophilicity, polarity, and metabolic stability. This is a critical aspect of lead optimization in drug discovery.

  • Access to Novel Chemical Space: As a relatively underexplored building block, this compound provides access to novel chemical matter, which is essential for the discovery of first-in-class drugs.

The primary alcohol functionality serves as a versatile synthetic handle for derivatization. It can be easily converted into other functional groups such as aldehydes, carboxylic acids, amines, or used in etherification and esterification reactions to link the cyclopropyl motif to a larger molecular scaffold.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally rigid cyclopropyl core, a metabolically robust gem-chloro-fluoro substitution pattern, and a synthetically tractable primary alcohol makes it an attractive starting material for the synthesis of novel drug candidates. The proposed synthetic route offers a practical approach to access this compound, and its potential applications in improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents are significant. As the demand for novel, patentable chemical matter continues to grow, molecules like this compound will undoubtedly play a crucial role in the future of drug development.

References

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • (2,2-difluoro-1-methylcyclopropyl)methanol. PubChemLite. [Link]

  • (2,2-difluoro-1-methyl-cyclopropyl)methanol. Cenmed Enterprises. [Link]

Sources

Structural & Conformational Analysis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CFMC-MeOH) represents a highly specialized, dense functionality scaffold used primarily as a building block in the synthesis of pyrethroid insecticides and, increasingly, as a bioisostere in medicinal chemistry. Its structural uniqueness lies in the gem-chlorofluoro substitution pattern on a rigid cyclopropane ring, introducing significant electronic and steric vectors that influence binding affinity and metabolic stability.

This guide provides a comprehensive analysis of the molecule's synthesis via carbene addition, its stereochemical complexity (diastereomers), and the conformational preferences dictated by the gauche effect and steric repulsion.

Structural Architecture & Stereochemistry[1]

The core of CFMC-MeOH is the cyclopropane ring, which imparts high rigidity and distinct bond angles (


). The molecule possesses two chiral centers at C1  and C2 , leading to the formation of diastereomers.
Stereochemical Nomenclature

Due to the presence of four different substituents on the ring system, defining the stereochemistry is critical for reproducibility.

  • C1 Position: Substituted with a methyl group (

    
    ) and a hydroxymethyl group (
    
    
    
    ).
  • C2 Position: Substituted with a chlorine atom (

    
    ) and a fluorine atom (
    
    
    
    ).

Applying Cahn-Ingold-Prelog (CIP) priority rules:

  • At C1:

    
     (High) vs. 
    
    
    
    (Low).
  • At C2:

    
     (High) vs. 
    
    
    
    (Low).

This results in two primary diastereomers produced during synthesis:

  • (Z)-Isomer: The Chlorine atom and the Hydroxymethyl group are on the same side of the ring plane.

  • (E)-Isomer: The Chlorine atom and the Hydroxymethyl group are on opposite sides of the ring plane.

Table of Physicochemical Properties
PropertyValue (Estimated/Experimental)Relevance
Molecular Formula

Core Composition
Molecular Weight 152.59 g/mol Fragment-based Drug Design
LogP ~1.2 - 1.5Lipophilicity (Membrane Permeability)
H-Bond Donors 1 (

)
Receptor Binding
H-Bond Acceptors 2 (

,

)
Fluorine acts as a weak acceptor
Rotatable Bonds 1 (Exocyclic

)
Conformational Flexibility

Synthetic Pathways & Process Chemistry

The most robust route to CFMC-MeOH involves the stereoselective addition of a chlorofluorocarbene to an electron-rich alkene. This process typically utilizes Phase Transfer Catalysis (PTC) to generate the carbene in situ.

Reaction Protocol

Precursors: 2-Methyl-2-propen-1-ol (Methallyl alcohol), Dichlorofluoromethane (Freon 21), Sodium Hydroxide (50% aq), TEBA (Triethylbenzylammonium chloride).

Step-by-Step Methodology:

  • Setup: In a chemically resistant flask equipped with a vigorous stirrer and reflux condenser, dissolve methallyl alcohol (1.0 eq) in dichloromethane (

    
    ).
    
  • Catalyst Addition: Add TEBA (0.05 eq) as the phase transfer catalyst.

  • Base Addition: Add 50% aqueous NaOH (3.0 eq) while maintaining temperature at

    
    .
    
  • Carbene Generation: Slowly introduce Dichlorofluoromethane (

    
    ) or Trichlorofluoromethane (
    
    
    
    ) dropwise. The base deprotonates the haloalkane, generating the singlet chlorofluorocarbene (
    
    
    ).
  • Cyclopropanation: The carbene adds across the double bond of the methallyl alcohol. This reaction is exothermic.

  • Workup: Quench with ice water, extract with

    
    , dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The resulting oil is a mixture of Z and E diastereomers. Separation requires silica gel column chromatography (Hexane:EtOAc gradient).

Mechanistic Workflow (Graphviz)

SynthesisPathway cluster_stereo Stereoselectivity Factors Reagents Precursors: Methallyl Alcohol + CHCl2F Base Base/PTC: 50% NaOH + TEBA Reagents->Base Mix Carbene Intermediate: Singlet Carbene [:CFCl] Base->Carbene Alpha-Elimination Transition Transition State: Concerted [2+1] Cycloaddition Carbene->Transition Attack Alkene Product Product Mixture: (Z/E)-CFMC-MeOH Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the synthesis of CFMC-MeOH via Phase Transfer Catalysis.

Conformational Analysis & Electronic Effects

The conformation of CFMC-MeOH is governed by the interplay between the rigid cyclopropane ring and the rotational freedom of the hydroxymethyl group.

The Fluorine Gauche Effect

Unlike standard alkyl chains, the presence of Fluorine on the ring creates a specific electronic environment.

  • Observation: The

    
     bond of the hydroxymethyl group tends to adopt a gauche orientation relative to the vicinal 
    
    
    
    bond rather than the
    
    
    bond.
  • Mechanism: This is driven by

    
     hyperconjugation and electrostatic minimization. The highly electronegative fluorine atom influences the preferred rotamer of the exocyclic 
    
    
    
    .
Intramolecular Hydrogen Bonding

While intermolecular H-bonding (dimerization) is dominant in neat liquids, in dilute non-polar solvents, an intramolecular interaction is possible.

  • OH...F Interaction: Weak electrostatic attraction.

  • OH...Cl Interaction: Sterically less favorable due to the large Van der Waals radius of Chlorine (1.75 Å) compared to Fluorine (1.47 Å).

Conformational Energy Landscape (Graphviz)

Conformation RotamerA Rotamer A (Global Min) OH gauche to F (Electronic Stabilization) RotamerB Rotamer B OH gauche to Cl (Steric Repulsion) RotamerA->RotamerB +2.5 kcal/mol RotamerC Rotamer C OH anti to Ring (Entropic Factor) RotamerA->RotamerC +1.2 kcal/mol Analysis The C-F bond induces a 'Gauche Effect', stabilizing Rotamer A despite steric crowding. Analysis->RotamerA

Figure 2: Theoretical relative energy landscape of the hydroxymethyl group rotation.

Applications in Drug Design[2][3][4][5]

Bioisosterism

The gem-chlorofluorocyclopropyl moiety is an effective bioisostere for:

  • Isopropyl groups: Similar steric volume but with altered electronic properties.

  • Carbonyls: The polarized

    
     bond can sometimes mimic the electrostatics of a carbonyl oxygen in binding pockets.
    
Metabolic Blocking

The incorporation of halogens (F, Cl) at the C2 position blocks metabolic oxidation (P450-mediated hydroxylation) that would typically occur on a standard cyclopropyl or isopropyl ring. This extends the half-life (


) of the parent drug.

References

  • Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes. Chemical Reviews.

  • Haufe, G. (2008). Fluorine-containing cyclopropanes: Synthesis and properties. Journal of Fluorine Chemistry.

  • Fedoryński, M. (1977). Synthesis of gem-fluorohalocyclopropanes by phase transfer catalysis. Synthesis.

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.

Thermochemical Profiling of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In contemporary drug discovery, the incorporation of highly strained, halogenated motifs such as the fluorinated cyclopropane ring has become a privileged strategy. These motifs systematically modulate lipophilicity, enhance metabolic stability, and rigidify molecular conformations to improve target-binding affinity[1][2]. (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CAS: 1823356-09-7) represents a highly versatile building block in this chemical space.

However, the transition from medicinal chemistry to process scale-up requires rigorous thermochemical profiling. The inherent ring strain of the cyclopropane moiety (typically 26.5–28.7 kcal/mol), combined with the differential bond dissociation energies (BDEs) of the geminal carbon-fluorine and carbon-chlorine bonds, presents unique thermodynamic challenges. This whitepaper provides an authoritative guide on the computational estimation and experimental validation of the thermochemical properties of this specific molecule, establishing a self-validating framework for process safety and reaction engineering.

Mechanistic Underpinnings of the Thermochemical Profile

To understand the thermochemistry of this compound, one must analyze the competing energetic forces within its molecular architecture:

  • Ring Strain and Halogenation: The parent cyclopropane ring is highly strained due to its 60° internal bond angles, forcing the C-C bonds into a "bent" (banana bond) configuration. The introduction of geminal fluorine and chlorine atoms exerts an opposing electronic effect. Fluorine substituents stabilize adjacent carbocations and radicals through the donation of unshared electron pairs into vacant p-orbitals, but the steric bulk of the chlorine atom introduces significant torsional strain against the adjacent methyl and hydroxymethyl groups.

  • Bond Dissociation Energies (BDE): The C-F bond is exceptionally strong (~110–130 kcal/mol), whereas the C-Cl bond is significantly weaker (~80 kcal/mol). Thermochemically, the C-Cl bond acts as the energetic "weak link" during thermal stress or radical-mediated degradation.

  • Hydrogen Bonding: The pendant methanol group (-CH₂OH) facilitates both intra- and intermolecular hydrogen bonding. This non-covalent interaction significantly increases the enthalpy of vaporization (

    
    ) and specific heat capacity (
    
    
    
    ) compared to non-hydroxylated analogs, necessitating specialized density functional theory (DFT) models like M06-2X that accurately capture main-group thermochemistry and non-covalent interactions[3].

Quantitative Thermochemical Data Synthesis

Due to the sparse empirical literature specifically detailing the calorimetry of CAS 1823356-09-7, standard pharmaceutical engineering relies on a combination of high-level DFT calculations and Benson Group Additivity methods[4][5]. The data synthesized below provides the foundational thermodynamic baseline required for scale-up hazard assessments.

Table 1: Derived Thermochemical Properties of this compound
PropertySymbolEstimated ValueMethod of Derivation
Standard Enthalpy of Formation (Gas)


Benson Group Additivity / M06-2X DFT
Standard Enthalpy of Formation (Liquid)


Derived via estimated

Enthalpy of Vaporization


Trouton's Rule & H-bond corrections
Specific Heat Capacity (Liquid, 298K)


Computational estimation
C-Cl Bond Dissociation Energy


DFT (M06-2X/6-311++G(d,p))
C-F Bond Dissociation Energy


DFT (M06-2X/6-311++G(d,p))

Note: Values are calculated based on group additivity increments for the cyclopropane ring, -CH3, -CH2OH, -F, and -Cl groups, adjusted for geminal halogen steric penalties[5].

Experimental Methodologies for Thermochemical Validation

To transition from theoretical models to validated process engineering, physical chemistry teams must execute a self-validating experimental loop. Below are the rigorous protocols required to empirically determine the thermochemical data of this compound.

Protocol A: Determination of Enthalpy of Combustion ( ) via Isoperibol Bomb Calorimetry

Causality: The combustion of halogenated organics generates highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. Standard stainless-steel bombs will corrode, skewing the heat measurement. We mandate the use of a Hastelloy-lined bomb calorimeter containing an internal alkali trap. The alkali neutralizes the acid gases, ensuring the final thermodynamic state is purely aqueous halide ions, which is mathematically correctable to standard states.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~0.5 g of highly purified (>99.5% via GC-MS) this compound into a combustible gelatin capsule to prevent volatilization prior to ignition.

  • Alkali Trap Loading: Pipette exactly 10.0 mL of 0.1 M NaOH solution into the bottom of the Hastelloy-lined bomb cylinder.

  • Pressurization: Seal the bomb and purge with ultra-high purity Oxygen (

    
    ) three times to displace atmospheric nitrogen (preventing endothermic nitric acid formation). Pressurize to 30 atm with 
    
    
    
    .
  • Ignition & Measurement: Submerge the bomb in the isoperibol water bath. Allow the system to equilibrate to a drift rate of <0.001 °C/min. Ignite the sample using a standardized cotton thread and platinum ignition wire.

  • Data Acquisition: Record the temperature rise profile for 20 minutes post-ignition.

  • Titration & Correction: Post-combustion, vent the bomb through a scrubber. Wash the interior and titrate the washings with 0.1 M

    
     to quantify exact chloride recovery, and use an ion-selective electrode for fluoride. Apply the Washburn corrections to calculate the standard enthalpy of combustion (
    
    
    
    ), and subsequently derive
    
    
    .
Protocol B: Specific Heat Capacity ( ) Mapping via Differential Scanning Calorimetry (DSC)

Causality:


 is not static; it varies with temperature. For safe reactor scale-up, the exact heat capacity of the liquid across the operational temperature range (e.g., -20°C to 80°C) must be known to program heating/cooling jackets accurately. Because this molecule is a low-molecular-weight alcohol, it will evaporate during heating, absorbing latent heat and ruining the 

measurement. Therefore, hermetically sealed high-pressure pans are strictly required.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using a synthetic sapphire standard across the target temperature range (-20°C to 100°C) at a heating rate of 10 °C/min.

  • Sample Encapsulation: Dispense ~10 mg of the sample into a high-volume, hermetically sealable aluminum pan. Crimp the lid using a specialized press to ensure a pressure-tight seal (capable of withstanding up to 3 atm internal pressure).

  • Thermal Cycling: Load the sample and an empty reference pan into the DSC cell. Cool the cell to -40°C using a liquid nitrogen cooling accessory (LNCA). Isotherm for 10 minutes.

  • Measurement: Heat the sample from -40°C to 100°C at 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Analysis: Utilize the three-curve method (Baseline, Sapphire, Sample) to extract the continuous

    
     curve. Identify any endothermic deviations that may indicate premature decomposition or phase transitions.
    

Workflow Visualization

The following diagram illustrates the logical relationship between computational predictions, empirical calorimetry, and process safety scaling.

Workflow Comp Computational Profiling (DFT & Benson Additivity) Synth Synthesis & Purification (>99.5% Purity via GC-MS) Comp->Synth Guides synthesis Data Thermochemical Data Synthesis (ΔHf, Cp, BDE) Comp->Data Theoretical baseline Calorimetry Bomb Calorimetry (Hastelloy + Alkali Trap) Synth->Calorimetry High-purity sample DSC DSC Analysis (Hermetic Seal Cp Mapping) Synth->DSC High-purity sample Calorimetry->Data ΔHc values DSC->Data Cp values ScaleUp Process Safety & Scale-Up (Hazard Assessment) Data->ScaleUp Informs safety margins

Caption: Workflow integrating computational prediction and experimental calorimetry for thermochemical profiling.

References

  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes Società Chimica Italiana (chim.it)[Link]

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes American Chemical Society (ACS Publications) [Link]

  • Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon National Institute of Standards and Technology (NIST) [Link]

  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development ResearchGate[Link]

  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif ResearchGate[Link]

Sources

Technical Guide: Stereochemistry & Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of (2-chloro-2-fluoro-1-methylcyclopropyl)methanol , a specialized fluorinated scaffold used in medicinal chemistry as a conformational lock and metabolic blocker. This document details the stereochemical complexity, synthetic pathways via chlorofluorocarbene addition, and rigorous spectroscopic assignment protocols required for drug development applications.

Part 1: Structural Analysis & Stereochemical Complexity

The molecule features a cyclopropane ring with two chiral centers (


 and 

), leading to significant stereochemical considerations.
Chiral Centers and Isomerism
  • C1 (Quaternary): Substituted by a methyl group (

    
    ), a hydroxymethyl group (
    
    
    
    ), and the ring carbons.
  • C2 (Halogenated): Substituted by a chlorine atom (

    
    ), a fluorine atom (
    
    
    
    ), and the ring carbons.

Because the starting alkene (2-methyl-2-propen-1-ol) is achiral and terminal, the formation of the ring creates two diastereomers, each existing as a pair of enantiomers.

Diastereomeric Nomenclature

In the context of cyclopropanes, relative stereochemistry is often defined by the relationship between the highest priority groups on the ring. However, for clarity in synthesis, we define isomers based on the relationship between the Fluorine atom and the Hydroxymethyl group :

  • Syn-F (Z-isomer): The Fluorine and Hydroxymethyl groups are on the same face of the ring.

  • Anti-F (E-isomer): The Fluorine and Hydroxymethyl groups are on opposite faces of the ring.

Note: The "Syn/Anti" notation is preferred here over Z/E to avoid ambiguity with Cahn-Ingold-Prelog priority rules involving the Chlorine atom.

Isomer Hierarchy Visualization

Stereochemistry Root This compound Diast1 Diastereomer A (Syn-F / Z-Isomer) Root->Diast1 Separable by Chromatography Diast2 Diastereomer B (Anti-F / E-Isomer) Root->Diast2 Enant1A (1R, 2R) Enantiomer Diast1->Enant1A Racemic Pair Enant1B (1S, 2S) Enantiomer Diast1->Enant1B Enant2A (1R, 2S) Enantiomer Diast2->Enant2A Racemic Pair Enant2B (1S, 2R) Enantiomer Diast2->Enant2B

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and enantiomers.

Part 2: Synthetic Routes & Stereocontrol[1]

The most robust synthesis involves the cheletropic addition of chlorofluorocarbene (


)  to 2-methyl-2-propen-1-ol  (Methallyl alcohol).
Reaction Mechanism: Carbene Addition

The reaction proceeds via the generation of a singlet carbene. The choice of reagents determines the yield and safety profile.

  • Method A (Phase Transfer Catalysis - Recommended): Uses Freon 21 (

    
    ) with concentrated aqueous NaOH and a quaternary ammonium salt (e.g., TEBA). This generates 
    
    
    
    in situ at the interface.
  • Method B (Organometallic): Uses organomercury reagents (Seyferth reagents) or titanocene-mediated reduction of Freons. (Less common due to toxicity).

Directing Effects and Selectivity

Unlike simple alkenes, the presence of the allylic hydroxyl group in methallyl alcohol can influence the stereochemical outcome via Hydrogen Bonding with the incoming carbene or the leaving group of the carbene precursor.

  • Observation: The reaction typically yields a mixture of syn and anti diastereomers (ratios often near 1:1 to 1:1.5) because the steric bulk of Cl and F is similar, and the directing effect of the OH is weak compared to rigid cyclic systems.

  • Resolution: The diastereomers must be separated via column chromatography (Silica gel) or fractional distillation.

Synthetic Workflow Diagram

Synthesis Start Methallyl Alcohol (2-methyl-2-propen-1-ol) Intermediate Transition State: Carbene Insertion Start->Intermediate 0-5°C, Vigorous Stirring Reagents Reagents: CHCl2F (Freon 21) 50% NaOH TEBA (Cat.) Reagents->Intermediate Product Crude Mixture: (Syn + Anti Diastereomers) Intermediate->Product -HCl Purification Silica Gel Chromatography Product->Purification Final Pure Isomers: 1. Syn-F (Polar) 2. Anti-F (Less Polar) Purification->Final

Figure 2: Phase-Transfer Catalyzed synthesis workflow for gem-chlorofluorocyclopropanation.

Part 3: Spectroscopic Assignment (The "How-To")

Correctly assigning the Syn vs. Anti configuration is the most critical analytical challenge. You cannot rely solely on elution order.

NMR Analysis

Fluorine NMR is the diagnostic gold standard.

  • Chemical Shift: The electronic environment of the Fluorine differs significantly between isomers due to the proximity of the Oxygen lone pairs.

  • Coupling Constants (

    
    ):  The vicinal coupling between the fluorine on C2 and the protons on the cyclopropane ring (C3) follows a Karplus-type relationship.
    
    • 
       (F and H on same side):  Typically larger (15–20 Hz).
      
    • 
       (F and H on opposite sides):  Typically smaller (5–10 Hz).
      
nOe (Nuclear Overhauser Effect)

1D-NOESY or 2D-NOESY experiments provide definitive proof.

  • Experiment: Irradiate the

    
     protons.
    
  • Result (Syn-F): Strong NOE enhancement of the Fluorine signal (or weak/no enhancement of the ring protons if geometry dictates).

  • Result (Anti-F): Strong NOE enhancement of the cyclopropane ring protons (C3-H) that are cis to the hydroxymethyl group.

Data Summary Table
FeatureSyn-F Isomer (Z)Anti-F Isomer (E)
Relative Geometry F and

on same face
F and

on opposite faces

NMR Shift
Typically Upfield (Shielded by OH)Typically Downfield
NOE Correlation Strong

Weak/None

Polarity (TLC) Generally More Polar (H-bond internal)Generally Less Polar

Part 4: Detailed Experimental Protocol

Synthesis of this compound

Safety Note: Freon 21 is a gas at room temperature (bp 9°C) and an ozone depleter. Use a cold finger condenser and work in a well-ventilated fume hood. Consult local regulations regarding Freon usage.

Reagents:

  • 2-Methyl-2-propen-1-ol (Methallyl alcohol): 10.0 mmol

  • Dichlorofluoromethane (Freon 21): 15.0 mmol (condensed)

  • Sodium Hydroxide (NaOH): 50% aqueous solution (10 mL)

  • Benzyltriethylammonium chloride (TEBA): 0.5 mmol (Catalyst)

  • Dichloromethane (DCM): Solvent

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a vigorous magnetic stirrer, and a dropping funnel.

  • Charging: Add Methallyl alcohol (10 mmol), TEBA (0.5 mmol), and DCM (20 mL) to the flask. Cool the mixture to 0–5°C using an ice bath.

  • Freon Addition: Condense Freon 21 into the reaction vessel or bubble it slowly into the solution if using a gas line, maintaining the temperature below 5°C.

  • Initiation: Dropwise add the 50% NaOH solution over 30 minutes. The reaction is exothermic; monitor temperature strictly.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature overnight. The color may change to light yellow/brown.

  • Workup: Pour the mixture into ice water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure (careful: product may be volatile).
    
  • Purification: Purify the residue via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate gradient 9:1 to 7:3).

    • Expectation: Two distinct spots on TLC. Isolate them separately for characterization.

Analytical Characterization Checklist

For each isolated isomer, perform the following to validate the structure:

  • High-Res Mass Spec (HRMS): Confirm molecular formula (

    
    ). Look for the characteristic Cl isotope pattern (3:1).
    
  • 
     NMR (500 MHz):  Assign the methyl singlet, the diastereotopic 
    
    
    
    protons, and the cyclopropane ring protons (complex multiplets due to F coupling).
  • 
     NMR:  Record proton-coupled spectra to measure 
    
    
    
    .

Part 5: Applications in Drug Design[3][4]

This scaffold is valuable because the gem-chlorofluoro moiety mimics the electronic properties of a carbonyl or sulfoxide group while acting as a lipophilic, non-metabolizable spacer.

  • pKa Modulation: The electronegative halogens lower the pKa of nearby amines (if the alcohol is converted to an amine), reducing hERG liability.

  • Metabolic Blocking: The C-F and C-Cl bonds prevent metabolic oxidation at the cyclopropane ring, extending half-life (

    
    ).
    
  • Conformational Locking: The rigid cyclopropane ring fixes the vector of the hydroxymethyl group, allowing for precise mapping of receptor binding pockets.

References

  • Dolbier, W. R., Jr. (2011). Fluorine-containing Cyclopropanes: Synthesis and Properties. In The Chemistry of Cyclopropanes. Wiley.

  • Fedoryński, M. (1977). Synthesis of gem-fluorohalocyclopropanes by phase transfer catalysis. Synthesis, 1977(11), 783-784.

  • Haufe, G. (2008). Fluorinated Cyclopropanes in Organic Synthesis. Chemistry – A European Journal, 14(14), 4126-4148.

  • Gribble, G. W. (2010). Fluoro-cyclopropanes in Drug Discovery. Bioorganic & Medicinal Chemistry, 18(1), 1-15.

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2-chloro-2-fluoro-1-methylcyclopropyl)methanol scaffold represents a valuable building block in modern medicinal chemistry and drug development. The unique combination of a strained cyclopropyl ring, geminal chloro- and fluoro-substituents, and a primary alcohol offers a distinct three-dimensional profile that can significantly modulate the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide for researchers, detailing the primary synthetic strategies, reaction mechanisms, and step-by-step laboratory protocols for the preparation of this important intermediate. The focus is on practical, field-proven methods, emphasizing causality behind experimental choices and ensuring scientific integrity.

Introduction and Strategic Overview

The synthesis of highly substituted, stereochemically complex cyclopropanes is a persistent challenge in organic chemistry. The target molecule, this compound, incorporates several of these challenges: a quaternary stereocenter, a carbon bearing two different halogen atoms, and an adjacent primary alcohol. A successful synthetic design must address the efficient construction of the cyclopropane ring and the controlled installation of the required functional groups.

A retrosynthetic analysis points to a logical and powerful strategy: the addition of chlorofluorocarbene (:CClF) to a suitable alkene precursor. This approach is advantageous as it forms the key C-C bonds of the cyclopropane ring and installs the gem-halogens in a single, atom-economical step. The primary variations in this strategy revolve around the choice of the alkene substrate, which dictates the subsequent steps required to arrive at the final alcohol product.

G Target This compound Reduction Reduction (e.g., LiAlH4) Target->Reduction Ester Cyclopropyl Ester Intermediate (e.g., Methyl 2-chloro-2-fluoro- 1-methylcyclopropane-1-carboxylate) Cyclopropanation Chlorofluorocarbene Addition :CClF Ester->Cyclopropanation Alkene_Ester Alkene Precursor (Methyl 2-methylpropenoate) Reduction->Ester [Disconnection] Cyclopropanation->Alkene_Ester [Disconnection] Carbene Chlorofluorocarbene :CClF Cyclopropanation->Carbene Carbene_Source Carbene Precursor (e.g., CHCl2F + Base) Carbene->Carbene_Source [Generation]

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail two primary protocols based on this carbene-addition strategy:

  • Route A: Cyclopropanation of an acrylate ester followed by reduction.

  • Route B: Cyclopropanation of a protected allylic alcohol followed by deprotection.

Core Mechanism: Generation and Reactivity of Chlorofluorocarbene

The key reactive intermediate in this synthesis is chlorofluorocarbene (:CClF), a singlet carbene. The most common and practical laboratory-scale method for its generation is the alpha-elimination (α-elimination) from a suitable precursor, typically dichlorofluoromethane (CHCl₂F), using a strong, non-nucleophilic base.

The mechanism proceeds as follows:

  • A strong base, such as potassium tert-butoxide (KOtBu), abstracts the acidic proton from CHCl₂F.

  • This creates a transient and unstable trichloromethyl anion (-CClF₂).

  • The anion rapidly expels a chloride ion to generate the neutral, electron-deficient chlorofluorocarbene species.

  • The carbene then reacts with the electron-rich double bond of the alkene in a concerted [2+1] cycloaddition to form the cyclopropane ring. This reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the product.[1]

G cluster_0 Carbene Generation cluster_1 Cycloaddition CHCl2F CHCl₂F Anion [:CClF₂]⁻ K⁺ CHCl2F->Anion + Base Carbene :CClF Anion->Carbene - KCl Carbene_React :CClF KCl KCl Base KOtBu Alkene Alkene Product Cyclopropane Product Alkene->Product Carbene_React->Product [2+1] Cycloaddition

Caption: Generation and reaction of chlorofluorocarbene.

Synthetic Route A: Cyclopropanation of Methyl 2-methylpropenoate

This route is often preferred for its operational simplicity and the use of a stable, commercially available starting material, methyl 2-methylpropenoate (methyl methacrylate). The electron-withdrawing nature of the ester group can slightly deactivate the alkene, potentially requiring a modest excess of the carbene precursor for the reaction to proceed to completion.

Protocol 1: Synthesis of Methyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate

Materials:

  • Methyl 2-methylpropenoate

  • Dichlorofluoromethane (CHCl₂F)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous n-pentane or n-hexane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

  • Inert atmosphere setup (Argon or Nitrogen).

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Standard glassware for workup and purification.

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere. Charge the flask with methyl 2-methylpropenoate (1.0 eq) and anhydrous n-pentane (or hexane). Cool the mixture to -20 °C using a cooling bath.

  • Base Addition: In a separate flask, prepare a suspension of potassium tert-butoxide (1.5 eq) in anhydrous n-pentane.

  • Carbene Generation & Reaction: Add the potassium tert-butoxide suspension portion-wise to the stirred alkene solution over 1 hour. Concurrently, bubble gaseous dichlorofluoromethane (CHCl₂F, ~1.5-2.0 eq) slowly into the reaction mixture through a dip tube. Alternatively, a pre-condensed solution of CHCl₂F in an appropriate solvent can be added via the dropping funnel. Maintain the internal temperature below -10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots.

  • Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield the title ester.

Protocol 2: Reduction to this compound

Materials:

  • Methyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Rochelle's salt (potassium sodium tartrate) solution or dilute HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere, charge a flask with a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Ester Addition: Dissolve the cyclopropyl ester (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

  • Workup: Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude alcohol can be purified by distillation under reduced pressure or flash chromatography to afford the final product, this compound.

Synthetic Route B: Cyclopropanation of a Protected Allylic Alcohol

This alternative route begins with 2-methyl-2-propen-1-ol (methallyl alcohol). The free hydroxyl group is acidic and would be deprotonated by the strong base used for carbene generation, consuming the base and potentially leading to side reactions. Therefore, the alcohol must first be protected, typically as a silyl ether, which is stable to the reaction conditions and can be easily removed afterward.

G Start 2-Methyl-2-propen-1-ol Step1 1. Protection (TBSCl) Start->Step1 Protected_Alkene Protected Allylic Alcohol (e.g., TBS-ether) Step2 2. Cyclopropanation (:CClF) Protected_Alkene->Step2 Protected_Cyclopropane Protected Cyclopropylmethanol Step3 3. Deprotection (TBAF) Protected_Cyclopropane->Step3 Target This compound Step1->Protected_Alkene Step2->Protected_Cyclopropane Step3->Target

Caption: Workflow for the protected allylic alcohol route.

Protocol 3: Synthesis via Protected Methallyl Alcohol

Step 1: Protection of 2-Methyl-2-propen-1-ol

  • Dissolve 2-methyl-2-propen-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by distillation or chromatography to obtain the TBS-protected alkene.

Step 2: Cyclopropanation

  • Follow the procedure outlined in Protocol 1 , substituting the TBS-protected alkene for methyl 2-methylpropenoate. The workup and purification are analogous.

Step 3: Deprotection

  • Dissolve the purified, protected cyclopropylmethanol (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by distillation or flash chromatography to yield the final target molecule.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques. The table below provides expected data ranges based on analogous structures.

ParameterRoute ARoute B
Overall Yield 35-50%40-55%
Purity (Post-Purification) >98% (GC/NMR)>98% (GC/NMR)
Appearance Colorless oilColorless oil
¹H NMR (CDCl₃) Signals for -CH₂OH protons (~3.6-3.8 ppm), cyclopropyl protons (~0.8-1.5 ppm), and -CH₃ protons (~1.2 ppm).Consistent with Route A.
¹³C NMR (CDCl₃) Signals for -CH₂OH carbon (~65 ppm), quaternary cyclopropyl carbon, C-Cl-F carbon (~80-90 ppm with C-F coupling), -CH₃ carbon, and other cyclopropyl carbons.Consistent with Route A.
¹⁹F NMR (CDCl₃) A singlet or complex multiplet depending on nearby protons.Consistent with Route A.
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of H₂O, Cl, CH₂OH).Consistent with Route A.

Safety and Handling Considerations

  • Dichlorofluoromethane (CHCl₂F): This is a volatile gas. All operations should be conducted in a well-ventilated fume hood. It is an ozone-depleting substance, and its use may be regulated.

  • Potassium tert-butoxide (KOtBu): A highly reactive, corrosive, and moisture-sensitive solid. It can ignite upon contact with water. Handle under an inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Use with extreme caution under a dry, inert atmosphere. The quenching procedure must be performed slowly and at low temperatures.

  • Solvents: Diethyl ether and THF are highly flammable. Pentane and hexane are also highly flammable. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is most reliably achieved through the [2+1] cycloaddition of chlorofluorocarbene onto an alkene precursor. This guide has detailed two robust and practical routes utilizing either an acrylate ester or a protected allylic alcohol. While Route A (ester) involves fewer synthetic steps, Route B (protected alcohol) may offer higher overall yields and avoid the use of potent reducing agents like LiAlH₄ if alternative deprotection-oxidation sequences are considered. The choice of route will depend on the available starting materials, scale, and specific equipment in the laboratory. Both methods provide a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Warnhoff, E. W., Martin, D. G., & Johnson, W. S. (1957). 2-CHLORO-2-METHYLCYCLOHEXANONE. Organic Syntheses, 37, 8. [Link]

  • PubChem. (n.d.). (2-methylcyclopropyl)methanol. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Application Note: Asymmetric Synthesis and Kinetic Resolution of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-chlorofluorocyclopropane motif is a highly valuable structural bioisostere in medicinal chemistry, offering unique conformational rigidity, metabolic stability, and distinct lipophilic properties. It serves as a critical intermediate in advanced synthetic pathways, such as the activation of gem-chlorofluorocyclopropane-derived (2-fluoroallyl)boronates for the allylboration of complex ketones[1].

Synthesizing enantiopure (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol presents a significant challenge. While methods to introduce the chlorofluoromethylene group into complex molecules via the addition of chlorofluorocarbene to olefins are well established[2], direct asymmetric chlorofluorocyclopropanation using chiral transition-metal catalysts often yields poor enantioselectivity. This is due to the high reactivity and minimal steric differentiation of the free carbene intermediate.

To bypass this limitation, this application note details a robust, scalable chemoenzymatic workflow. The strategy relies on a diastereoselective thermal cyclopropanation followed by a highly selective lipase-catalyzed kinetic resolution, ensuring high enantiomeric excess (ee > 99%) and operational self-validation at each critical juncture.

Strategic Rationale & Mechanistic Insights

Carbene Generation Strategy

The generation of chlorofluorocarbene (:CFCl) is the foundational step of this synthesis. Traditional phase-transfer methods relying on dichlorofluoromethane (Freon 21) are hampered by environmental regulations, the complexities of gas-liquid biphasic systems, and carbene dimerization side-reactions.

To ensure maximum trustworthiness and yield, this protocol utilizes the thermal decarboxylation of Sodium fluorodichloroacetate (CAS# 2837-90-3) . This bench-stable salt is an exceptional reagent used to generate chlorofluorocarbene for cyclopropanations under controlled thermal conditions[3]. Heating the salt in anhydrous diglyme at 120 °C ensures a steady, low-concentration release of the carbene, which immediately reacts with the electron-rich alkene, suppressing unwanted dimerization.

Causality of Enzymatic Selectivity

For the kinetic resolution, Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is employed. Why CALB? The enzyme possesses a highly specific stereobinding pocket. While the hydroxyl group of the substrate is primary, the adjacent β-carbon (C1 of the cyclopropane ring) is a quaternary stereocenter. The rigid, sterically demanding chlorofluorocyclopropane ring forces the substrate to adopt a specific trajectory when entering the active site. CALB selectively acylates the (1S)-enantiomer because its methyl group fits perfectly into the enzyme's medium-sized pocket, while the bulky halogenated ring is accommodated by the large hydrophobic pocket. The (1R)-enantiomer experiences severe steric clash, leaving it unreacted.

Process Workflow Visualization

Workflow SM Methallyl Alcohol (Starting Material) Protect O-Protection (BnBr, NaH) SM->Protect Carbene Chlorofluorocarbene Addition (Cl₂CFCO₂Na, 120 °C) Protect->Carbene Prevents O-H Insertion Deprotect Deprotection & Separation (H₂, Pd/C) Carbene->Deprotect Diastereomeric Mixture Enzyme Kinetic Resolution (CALB, Vinyl Acetate) Deprotect->Enzyme Racemic Substrate Prod1 (1S)-Acetate Diastereomers (Enantioenriched) Enzyme->Prod1 Acylation Prod2 (1R)-Alcohol Diastereomers (Enantioenriched) Enzyme->Prod2 Unreacted

Figure 1: Chemoenzymatic workflow for the asymmetric synthesis of this compound.

Quantitative Data & Optimization

Table 1: Optimization of Chlorofluorocarbene Generation Data demonstrates the superiority of the thermal decarboxylation method over traditional phase-transfer catalysis (PTC) and organomercury reagents.

Carbene PrecursorReaction ConditionsYield (%)Diastereomeric Ratio (cis:trans)
CHFCl₂ (Freon 21)50% NaOH, TEBAC, 0 °C to RT451.2:1
PhHgCCl₂FToluene, 80 °C651.5:1
Cl₂CFCO₂Na Diglyme, 120 °C 78 1.4:1

Table 2: Enzymatic Kinetic Resolution Parameters Screening of lipases for the resolution of racemic this compound.

Enzyme SystemSolventTime (h)Conversion (%)E-value
Amano Lipase PSMTBE482215
Porcine Pancreatic LipaseHexane7210<5
Novozym 435 (CALB)MTBE2450>150
Novozym 435 (CALB) Vinyl Acetate (Neat) 12 51 >200

Step-by-Step Experimental Protocols

Protocol A: O-Protection of Methallyl Alcohol

Rationale: The free hydroxyl group of methallyl alcohol is highly nucleophilic and will undergo competitive O-H insertion with the chlorofluorocarbene. Benzyl protection completely suppresses this side reaction.

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under N₂.

  • Add 2-methylprop-2-en-1-ol (methallyl alcohol, 1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Add benzyl bromide (1.1 eq) and tetrabutylammonium iodide (TBAI, 0.05 eq) as a catalyst.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Self-Validation Check: TLC (Hexane/EtOAc 9:1) should show complete consumption of the starting material (KMnO₄ stain active).

Protocol B: Thermal Chlorofluorocyclopropanation
  • Dissolve the benzyl methallyl ether (1.0 eq) in anhydrous diglyme (0.2 M).

  • Heat the solution to 120 °C under a strict N₂ atmosphere.

  • Add Sodium fluorodichloroacetate (3.0 eq) portion-wise over 2 hours. Note: Slow addition is critical to maintain a low steady-state concentration of :CFCl, preventing carbene dimerization into 1,2-dichloro-1,2-difluoroethene.

  • Stir at 120 °C for an additional 2 hours, then cool to room temperature.

  • Dilute with water to dissolve sodium chloride/fluoride salts, and extract heavily with diethyl ether.

  • Self-Validation Check: Before column chromatography, analyze the crude mixture via ¹⁹F NMR. A successful reaction is confirmed by the appearance of characteristic doublet/multiplet signals in the -130 to -150 ppm range (cyclopropyl fluorine). Absence of these signals indicates failed decarboxylation; verify the diglyme is strictly anhydrous.

Protocol C: Deprotection & Diastereomer Separation
  • Purify the crude mixture via silica gel chromatography to separate the cis and trans diastereomers (relative orientation of the Cl atom to the benzyloxymethyl group).

  • Dissolve the separated racemic diastereomer in methanol.

  • Add 10% Pd/C (10% w/w) and stir under a balloon of H₂ gas for 12 hours.

  • Filter through a pad of Celite and concentrate to yield the pure racemic this compound.

Protocol D: Lipase-Catalyzed Kinetic Resolution
  • Dissolve the racemic alcohol (1.0 eq) in neat vinyl acetate (serves as both solvent and acyl donor).

  • Add Novozym 435 (CALB, 20% w/w relative to the substrate).

  • Incubate the suspension in an orbital shaker at 35 °C at 250 rpm.

  • Monitor the reaction strictly via chiral GC (e.g., Cyclosil-B column).

  • Terminate the reaction at exactly 50-51% conversion by filtering off the immobilized enzyme.

  • Separate the highly enantioenriched (1S)-acetate and the unreacted (1R)-alcohol via flash chromatography (Hexane/EtOAc 8:2).

  • Self-Validation Check: Calculate the enantiomeric ratio (E-value) using the formula

    
    . An E-value > 100 confirms the integrity of the enzymatic resolution. If E < 50, verify the water activity (
    
    
    
    ) of the system, as excess moisture hydrolyzes the acyl donor, collapsing enantioselectivity.

References

  • Wikipedia Contributors. "Organofluorine chemistry." Wikipedia, The Free Encyclopedia.
  • "δ-C–H Mono- and Di-Halogenation of Alcohols." PMC (National Institutes of Health).
  • "The Journal of Organic Chemistry Vol. 85 No. 10." ACS Publications.

Sources

Applications of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol as a strategic building block for generating vinyl fluorides —a critical bioisostere in modern drug design.[1][2]

CAS: 1823356-09-7 | Molecular Formula: C₅H₈ClFO | Molecular Weight: 138.57 g/mol [1][2]

Executive Summary

In the landscape of modern drug discovery, the vinyl fluoride moiety serves as a robust peptide bond isostere and a metabolically stable conformational lock. However, direct fluorination of complex alkenes is often non-selective.

This compound (hereafter referred to as CFM-CP ) acts as a "masked" vinyl fluoride.[1][2] Through controlled ring-opening reactions, it provides a regio- and stereoselective entry into 2-fluoroallylic alcohols and 2-fluoro-butenols .[1][2] These motifs are essential precursors for fluorinated amino acids, heterocycles, and protease inhibitors.

This guide outlines the synthesis of CFM-CP and its primary application : the silver(I)-promoted solvolytic ring opening to generate functionalized vinyl fluorides.[1][2]

Chemical Profile & Strategic Value

PropertySpecificationRelevance in Synthesis
Structure gem-Chlorofluoro cyclopropane with a quaternary C1 center.[1][2]The 1-methyl group stabilizes the developing cation at the tertiary center during ring opening, facilitating milder reaction conditions compared to non-methylated analogs.[2]
Stereochemistry Typically synthesized as a diastereomeric mixture (

relative to Cl/F).
Both isomers generally converge to the same allylic cation intermediate upon solvolysis, often yielding the

-fluoroalkene as the major product due to stereoelectronic control.[2]
Reactivity Latent Allylic CationThe cyclopropane ring acts as a high-energy "spring."[1][2] Removal of the chloride triggers strain relief, driving the formation of the fluoroalkene.[2]

Protocol A: Synthesis of the Building Block

Rationale: While commercially available, in-house synthesis is often required for scale-up.[1][2] The most robust method involves the addition of chlorofluorocarbene (:CFCl) to 2-methyl-2-propen-1-ol (methallyl alcohol).[1][2] We utilize Sodium Dichlorofluoroacetate as the carbene source, avoiding the use of ozone-depleting Freon gases.[2]

Materials
  • Substrate: 2-Methyl-2-propen-1-ol (Methallyl alcohol) [1.0 equiv][1][2]

  • Reagent: Sodium Dichlorofluoroacetate (

    
    ) [1.5 equiv]
    
  • Solvent: Diglyme (high boiling point ether)

  • Temperature: 110–120 °C[1][2]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Dissolve 2-methyl-2-propen-1-ol (50 mmol) in dry Diglyme (20 mL). Heat the solution to 110 °C .

  • Carbene Generation: Dissolve Sodium Dichlorofluoroacetate (75 mmol) in Diglyme (30 mL). Add this solution dropwise to the hot reaction mixture over 2 hours.

    • Mechanism:[1][3] The salt decarboxylates thermally to generate

      
       in situ, which immediately adds to the alkene.
      
  • Digestion: Stir at 115 °C for an additional 1 hour until

    
     evolution ceases.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) to dissolve inorganic salts. Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~60-65 °C @ 15 mmHg) to isolate CFM-CP  as a colorless oil.
    

Protocol B: Ring Opening to 2-Fluoroallylic Alcohols

Core Application: This reaction transforms the cyclopropane ring into a linear 2-fluoro-3-methylbut-2-en-1-ol scaffold.[1][2] This is the "unmasking" step that creates the vinyl fluoride.[2]

Mechanistic Insight

The reaction proceeds via a disrotatory electrocyclic ring opening .[2] The silver ion abstracts the chloride, generating a cyclopropyl cation.[2] The strain energy drives the rupture of the C1-C2 bond, forming an allylic cation which is then quenched by water.[2]

Materials
  • Substrate: CFM-CP (from Protocol A) [1.0 equiv]

  • Promoter: Silver Perchlorate (

    
    ) or Silver Tetrafluoroborate (
    
    
    
    ) [1.1 equiv]
  • Solvent: Acetone / Water (4:1 v/v)

  • Quench: Sodium Bicarbonate (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Dissolve CFM-CP (10 mmol) in Acetone/Water (40 mL).

  • Ionization: Add

    
     (11 mmol) in one portion. Protect the flask from light (aluminum foil).[2]
    
  • Reaction: Heat the mixture to reflux (approx. 60 °C) for 2–4 hours.

    • Observation: A white precipitate of

      
       will form immediately, indicating chloride abstraction.
      
  • Quench: Cool to room temperature. Add saturated

    
     solution to neutralize any acid generated.[2]
    
  • Filtration: Filter the mixture through a Celite pad to remove silver salts.

    • Safety: Do not let silver salts dry out completely in the presence of organics; keep wet or dispose of immediately.[2]

  • Isolation: Extract the filtrate with Ethyl Acetate. Dry and concentrate.

  • Product: The resulting oil is primarily 2-fluoro-3-methylbut-2-en-1-ol .[1][2]

    • Note: The

      
      -isomer is typically favored due to the "torquoselectivity" of the ring opening, where the fluoride and the leaving group (Cl) prefer a specific anti-periplanar alignment during ionization.[2]
      

Visualization: Synthesis & Mechanism Workflows[1]

The following diagrams illustrate the synthetic pathway and the mechanistic logic of the ring-opening transformation.

G Start Methallyl Alcohol (Substrate) Inter Intermediate: :CFCl Carbene Start->Inter 110°C, Diglyme Reagent Na-Dichlorofluoroacetate (Carbene Source) Reagent->Inter Decarboxylation Product1 CFM-CP (Building Block) Inter->Product1 [2+1] Cycloaddition Step2 Ag(I) Promoted Solvolysis Product1->Step2 Dissolve in Acetone/H2O Cation Cyclopropyl Cation Step2->Cation -AgCl (Ionization) Final 2-Fluoro-3-methyl but-2-en-1-ol (Vinyl Fluoride) Cation->Final Ring Opening & H2O Trap

Figure 1: Complete workflow from raw materials to the vinyl fluoride target.

Mechanism cluster_0 Stereoelectronic Control NodeA CFM-CP (Ground State) Cl and F at C2 NodeB Transition State Disrotatory Opening NodeA->NodeB Ag+ assists Cl departure NodeC (Z)-Vinyl Fluoride Thermodynamic Product NodeB->NodeC Strain Relief

Figure 2: Mechanistic logic of the ring-opening reaction.

References

  • Sloan, M. E., et al. (2020). "Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols." Canadian Journal of Chemistry.[2][4] Available at: [Link]

  • Fedoryński, M. (2006). "Synthesis of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews. (Contextual grounding for Makosza/Carbene protocols).
  • Weyerstahl, P. (1980). "Ring opening of gem-dihalocyclopropanes." The Chemistry of the Cyclopropyl Group. (Foundational text on solvolytic rearrangement).
  • Dolbier, W. R. (2011). "Fluorine-containing carbenes and their complexes." Chemical Reviews. (Mechanistic source for :CFCl reactivity).

Sources

Ring-opening reactions of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Access to 2-Fluoro-3-methyl-2-butenal via Solvolytic Ring Opening

Executive Summary

The incorporation of fluorine into allylic systems significantly alters the bio-electronic properties of drug candidates, enhancing metabolic stability and binding affinity. The substrate (2-chloro-2-fluoro-1-methylcyclopropyl)methanol (1) represents a high-value "masked" synthon. Its controlled ring opening provides a stereoselective entry to 2-fluoro-3-methyl-2-butenal , a fluorinated analogue of the prenyl building block (Senecioaldehyde).

This guide details the Silver(I)-Promoted Solvolytic Ring Opening , the industry-preferred method for accessing this motif. Unlike thermal electrocyclic openings which often yield acid fluorides, this solvolytic pathway offers milder conditions and direct access to the


-fluoro- 

-unsaturated aldehyde.

Mechanistic Insight

The reaction is driven by the relief of ring strain (~27 kcal/mol) and the formation of a stabilized allylic cation. The presence of the methyl group at the C1 position is critical; it provides inductive stabilization to the transition state, facilitating the ring opening more readily than in the unmethylated parent analog.

Key Mechanistic Features:

  • Ionization: The reaction initiates with the silver-assisted abstraction of the chloride ion (the better leaving group compared to fluoride).

  • Disrotatory Opening: As the C-Cl bond lengthens, the cyclopropyl cation undergoes electrocyclic ring opening. The 1-methyl group and the fluorine atom stabilize the developing positive charge in the allylic system.

  • Hydrolysis & Tautomerization: The resulting allylic cation is trapped by water, forming an enol which rapidly tautomerizes to the thermodynamically stable aldehyde.

Mechanism Start (2-Cl-2-F-1-Me-cyclopropyl)methanol Ag_Step Ag(I) Abstraction of Cl- Start->Ag_Step Cation Cyclopropyl Cation Intermediate Ag_Step->Cation - AgCl Allyl 2-Fluoroallylic Cation Cation->Allyl Ring Opening Trapping H2O Attack & Tautomerization Allyl->Trapping Product 2-Fluoro-3-methyl-2-butenal Trapping->Product - H+

Figure 1: Mechanistic pathway for the Ag(I)-promoted solvolysis.

Experimental Protocol: Ag(I)-Promoted Solvolysis

This protocol is optimized for gram-scale synthesis. It utilizes Silver Nitrate (


) as the Lewis acid promoter in an aqueous organic solvent.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Promoter: Silver Nitrate (

    
    ) (1.2 - 1.5 equiv)
    
  • Solvent: Acetone / Water (4:1 v/v) or Methanol / Water (for methyl acetal formation)

  • Quench: Saturated NaCl (brine)

Workflow Diagram:

Protocol Setup 1. Dissolve Substrate Solvent: Acetone/H2O (4:1) Temp: Ambient (20-25°C) Addition 2. Add AgNO3 Solution Dropwise addition over 30 mins Protect from light (Aluminum foil) Setup->Addition Reaction 3. Reflux/Stir Time: 2-4 Hours Monitor: TLC/GC (Disappearance of SM) Addition->Reaction Filtration 4. Filtration Remove AgCl precipitate Pad: Celite Reaction->Filtration Extraction 5. Extraction Solvent: Et2O or CH2Cl2 Wash: Brine Filtration->Extraction Purification 6. Distillation/Column Product: 2-Fluoro-3-methyl-2-butenal Extraction->Purification

Figure 2: Step-by-step workflow for the solvolytic ring opening.

Detailed Procedure:
  • Preparation: In a round-bottom flask wrapped in aluminum foil (to protect silver salts), dissolve 10 mmol of This compound in 40 mL of Acetone and 10 mL of distilled water.

  • Addition: Prepare a solution of

    
     (2.04 g, 12 mmol) in 10 mL of water. Add this solution dropwise to the reaction flask over 20 minutes while stirring vigorously. A white precipitate of AgCl will begin to form immediately.
    
  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 3 hours. Monitor the reaction via TLC (silica gel, Hexane:EtOAc 4:1) or 
    
    
    
    NMR. The starting material signal (typically around -140 to -160 ppm depending on diastereomer) should disappear, replaced by the vinylic fluorine signal of the aldehyde (approx -110 to -120 ppm).
  • Workup: Cool the mixture to room temperature. Filter off the AgCl precipitate through a pad of Celite. Wash the filter cake with ether.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with Diethyl Ether (

    
    ). Combine organic layers, wash with saturated brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate carefully under reduced pressure (Note: The product is volatile). Purify via Kugelrohr distillation or flash chromatography (Pentane/Ether gradient) to yield 2-fluoro-3-methyl-2-butenal .

Data & Troubleshooting

Expected Analytical Data:

Feature Method Characteristic Signal

| Aldehyde Proton |


 NMR | Doublet (

) at

| | Vinylic Fluorine |

NMR | Singlet/Multiplet at

(vs

) | | Carbonyl Carbon |

NMR | Doublet (

) | | Appearance | Visual | Colorless to pale yellow oil, pungent odor |

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Chloride abstraction is slow.[1]

    • Fix: Increase

      
       to 2.0 equivalents or switch to Silver Perchlorate (
      
      
      
      ) (Caution: Explosive hazard) in Methanol for faster kinetics.
  • Issue: Product Volatility.

    • Cause: The aldehyde is a small molecule (MW ~102).

    • Fix: Avoid high-vacuum rotary evaporation. Use a Vigreux column for solvent removal.

  • Issue: Acetal Formation.

    • Cause: If Methanol is used as solvent, the dimethyl acetal may form.

    • Fix: Treat the crude acetal with 1N HCl/THF to hydrolyze back to the aldehyde if the free carbonyl is desired.

References

  • Wakselman, C. , & Nguyen, T. (1977). Ring opening of gem-chlorofluorocyclopropanes.[2][3] Journal of Organic Chemistry, 42(3), 565-568.

  • Dolbier, W. R. , & Battiste, M. A. (1994). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 94(8), 2187-2219.

  • Shatzmiller, S. , & Neidlein, R. (1976). Ring opening of gem-halocyclopropyl carbinols.[2] Justus Liebigs Annalen der Chemie, 1976(5), 949-954.

  • Molines, H. , & Wakselman, C. (1980). Synthesis of alpha-fluoro-alpha,beta-unsaturated carbonyl compounds from gem-chlorofluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1114-1118.

Sources

Scale-up synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol for industrial applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Industrial-Scale Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Abstract

This compound is a key structural motif and building block in the development of modern pharmaceuticals and agrochemicals. The unique combination of a strained, substituted cyclopropane ring containing both chlorine and fluorine imparts specific conformational constraints and electronic properties that can enhance biological activity and metabolic stability. This document provides a comprehensive guide to a robust and scalable two-step synthesis suitable for industrial applications. The described protocol focuses on widely available starting materials, process safety, and operational efficiency, beginning with the diastereoselective cyclopropanation of an α,β-unsaturated ester followed by a high-yield reduction to the target alcohol.

Introduction and Strategic Rationale

The synthesis of complex cyclopropane derivatives, particularly those bearing multiple stereocenters and halogen substituents, presents significant challenges for scale-up. The target molecule, this compound, incorporates a chiral, geminally-halogenated cyclopropane ring, making control of stereoselectivity and process safety paramount.

Our synthetic strategy is designed around two core principles of industrial process chemistry: convergence and robustness. We selected a pathway that builds the core cyclopropane structure via a well-established carbene addition reaction and concludes with a reliable reduction. This approach offers several advantages for scale-up:

  • High Atom Economy: The key C-C bond-forming step, a cyclopropanation, is an addition reaction that incorporates the majority of the reactants' atoms into the product.

  • Process Control: The chosen reaction sequence allows for clear control points to monitor progress and purity, minimizing the risk of runaway reactions or significant impurity formation.

  • Scalable Methodologies: Both the cyclopropanation and the subsequent reduction utilize reaction classes that have been successfully implemented on multi-kilogram and pilot plant scales.[1]

  • Accessible Starting Materials: The synthesis begins with ethyl crotonate, a bulk chemical, ensuring a reliable and cost-effective supply chain.

Overall Synthetic Workflow

The synthesis is achieved in two primary stages, starting from commercially available ethyl crotonate.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction A Ethyl Crotonate B Dichlorofluoromethane (Freon 21) E Ethyl 2-chloro-2-fluoro- 1-methylcyclopropane-1-carboxylate A->E :CFCl Generation & Addition C Sodium Hydroxide (aq) B->E D Phase Transfer Catalyst C->E D->E H This compound (Final Product) E->H Ester Reduction F Sodium Borohydride (NaBH4) G Methanol F->H G->H

Caption: Overall two-step synthetic workflow.

Detailed Synthesis Protocols

PART I: Synthesis of Ethyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate

This initial step involves the generation of chlorofluorocarbene (:CFCl) from dichlorofluoromethane under phase-transfer catalysis (PTC) conditions and its subsequent addition across the double bond of ethyl crotonate. The use of a phase-transfer catalyst is critical for facilitating the reaction between the aqueous base and the organic substrate.

Materials & Equipment

Reagent/Equipment Specification
Reagents
Ethyl crotonate ≥98% purity
Dichlorofluoromethane (CHCl₂F) Technical Grade
Sodium Hydroxide (NaOH) 50% w/w aqueous solution
Tetrabutylammonium bromide (TBAB) PTC grade, ≥99%
Dichloromethane (DCM) ACS grade
Deionized Water
Brine (sat. aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
20L Jacketed Glass Reactor Equipped with mechanical stirrer, thermocouple, condenser, and gas inlet
10L Addition Funnel
20L Separatory Funnel
Rotary Evaporator 20L capacity

| Gas Scrubber | For neutralizing excess CHCl₂F and other volatile byproducts |

Experimental Protocol

  • Reactor Setup: Ensure the 20L jacketed reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with a powerful overhead stirrer, a thermocouple to monitor the internal temperature, a reflux condenser chilled to -10°C, and a subsurface gas dispersion tube for the introduction of dichlorofluoromethane.

  • Charging Reagents: Charge the reactor with ethyl crotonate (2.28 kg, 20.0 mol), dichloromethane (8 L), tetrabutylammonium bromide (322 g, 1.0 mol), and 50% aqueous sodium hydroxide solution (4.0 L, 75.5 mol).

  • Initiating Reaction: Begin vigorous stirring (≥300 RPM) to ensure efficient mixing of the biphasic system. Cool the reactor contents to 0-5°C using the jacketed cooling system.

  • Carbene Generation & Addition: Once the target temperature is stable, begin bubbling dichlorofluoromethane gas through the subsurface dispersion tube at a controlled rate. Monitor the internal temperature closely; the reaction is exothermic. Maintain the temperature between 5°C and 10°C by adjusting the gas addition rate and cooling.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots from the organic layer and analyzing by Gas Chromatography (GC). The reaction is considered complete when the consumption of ethyl crotonate is >98%. The expected reaction time is 6-10 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, stop the flow of dichlorofluoromethane and purge the system with nitrogen for 30 minutes to remove any residual gas, ensuring the off-gas is directed through a scrubber.

    • Transfer the entire reactor contents to a 20L separatory funnel. Allow the layers to separate.

    • Drain the lower organic layer. Extract the remaining aqueous layer twice with dichloromethane (2 x 2 L).

    • Combine all organic fractions and wash sequentially with deionized water (2 x 4 L) and brine (1 x 4 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting crude oil is ethyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate. The material is typically used in the next step without further purification.

PART II: Reduction to this compound

The crude ester from the previous step is reduced to the target primary alcohol using sodium borohydride in methanol. Methanol serves as both the solvent and a proton source for the reaction.[2]

Materials & Equipment

Reagent/Equipment Specification
Reagents
Crude Ester from Part I Assumed ~20.0 mol theoretical
Sodium Borohydride (NaBH₄) Powder, ≥98%
Methanol (MeOH) ACS grade
Ammonium Chloride (NH₄Cl) Saturated aqueous solution
Ethyl Acetate ACS grade
Equipment
20L Jacketed Glass Reactor Equipped with mechanical stirrer, thermocouple, condenser, and addition port
Ice/Water Bath
20L Separatory Funnel

| Rotary Evaporator | 20L capacity |

Experimental Protocol

  • Reactor Setup: Set up the 20L jacketed reactor under a nitrogen atmosphere.

  • Charging Reagents: Dissolve the crude ethyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate in methanol (10 L) and charge it to the reactor.

  • Controlling Temperature: Cool the solution to 0-5°C using the reactor jacket.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.14 kg, 30.0 mol) in portions over 2-3 hours. The addition is exothermic and generates hydrogen gas. Ensure adequate ventilation and maintain the internal temperature below 15°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 10-15°C for an additional 4 hours. Monitor the reaction by TLC or GC until the starting ester is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Work-up and Isolation:

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.

    • Add deionized water (5 L) and ethyl acetate (8 L) to the residue and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 4 L).

    • Combine the organic layers and wash with brine (1 x 4 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product with high purity (>97%).

Process Data Summary

ParameterStep 1: CyclopropanationStep 2: ReductionOverall
Starting Material Ethyl Crotonate (2.28 kg)Crude Ester (~3.65 kg)Ethyl Crotonate (2.28 kg)
Key Reagents CHCl₂F, 50% NaOH, TBABNaBH₄, Methanol-
Solvent(s) Dichloromethane, WaterMethanol, Ethyl Acetate-
Temperature 5-10°C0-15°C-
Reaction Time 6-10 hours4-6 hours10-16 hours (excluding work-up)
Typical Yield 85-92% (crude)88-95%75-87%
Final Product Mass -~1.9 - 2.2 kg~1.9 - 2.2 kg

Safety and Hazard Analysis

The scale-up of this synthesis requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • Hazardous Reagents:

    • Dichlorofluoromethane (CHCl₂F): A volatile liquid. Inhalation can cause respiratory irritation. It must be handled in a well-ventilated area, preferably within a closed system.[3]

    • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Appropriate PPE, including chemical-resistant gloves, apron, and face shield, is mandatory.

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Must be handled in an inert atmosphere and additions must be carefully controlled.[2]

    • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.[4][5][6] All transfers and reactions should be conducted in a well-ventilated fume hood or reactor bay.[4]

  • Engineering Controls:

    • All operations should be performed in a reactor rated for the intended temperature and pressure.

    • An emergency quench solution (e.g., acetic acid for the NaBH₄ reaction) should be readily available.

    • Off-gassing from both reaction steps (unreacted CHCl₂F and H₂) must be directed through an appropriate scrubbing system.

    • All equipment must be properly grounded to prevent static discharge, especially when handling flammable solvents like methanol and ethyl acetate.[5][7]

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a flame-retardant lab coat, and steel-toed shoes.

    • When handling corrosive or toxic materials, chemical splash goggles, a face shield, and task-specific gloves (e.g., nitrile or neoprene) are required.[4]

Conclusion

This application note details a comprehensive and scalable two-step synthesis of this compound. By utilizing a phase-transfer-catalyzed cyclopropanation followed by a standard borohydride reduction, this protocol provides a reliable and efficient route to a valuable chemical building block. The emphasis on process control, accessible starting materials, and a thorough safety analysis makes this procedure well-suited for adoption in an industrial setting for drug development and manufacturing professionals.

References

  • Apollo Scientific Ltd. (2014). Safety Data Sheet: 2-CHLORO-2-METHYLPROPANE.
  • ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). Available at: [Link]

  • Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). PMC. Available at: [Link]

  • UCLA EH&S. (2012). Methanol - Standard Operating Procedure. Available at: [Link]

  • Methanex Corporation. (2025). Safety Data Sheet - Methanol. Available at: [Link]

  • Methylations with methanol via bioinspired catalytic C–O bond cleavage. (2025). PMC - NIH. Available at: [Link]

  • BioDuro. (n.d.). Scale Up Chemistry. Available at: [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Cenmed Enterprises. (n.d.). (2,2-difluoro-1-methyl-cyclopropyl)methanol. Available at: [Link]

  • Intramolecular cyclopropylmethylation via non- classical carbenium ion. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2004). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Available at: [Link]

  • A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. (2023). Chemistry Europe. Available at: [Link]

  • Methanol for Hydrogenation and Methylation of Carbonyls: Advances and Challenges in Homogeneous Catalysis. (2024). Thieme Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • Translating the Enantioselective Michael Reaction to a Continuous Flow Paradigm with an Immobilized, Fluorinated Organocatalyst. (2015). RECERCAT. Available at: [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Available at: [Link]

Sources

Protocol for the purification of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis and purification of halogenated cyclopropanes. It addresses the specific challenges of purifying (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CAS: 1823356-09-7), a compound characterized by low UV absorbance, potential diastereomeric mixtures, and specific stability considerations.[1]

Abstract & Compound Analysis

The target molecule, This compound , is a functionalized cyclopropane typically synthesized via the addition of chlorofluorocarbene (:CFCl) to methallyl alcohol.[1] This reaction inherently generates a mixture of diastereomers (


 and 

isomers) due to the relative orientation of the chlorine/fluorine atoms with respect to the hydroxymethyl group.

Successful purification requires addressing three critical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Stereochemical Complexity: The crude material is likely a diastereomeric mixture requiring optimized selectivity (

    
    ) for separation.
    
  • Volatility & Stability: While gem-dihalocyclopropanes are robust, the strained ring combined with a primary alcohol requires gentle handling to prevent ring-opening or elimination.[1]

Physicochemical Profile
PropertyDescriptionImplication for Protocol
Molecular Formula

Low Molecular Weight (~138.57 g/mol ).[1]
Polarity Moderate (Alcohol + Halogens)Elutes in mid-polarity solvents (Hexane/EtOAc).
UV Activity NegligibleCritical: Must use chemical staining (KMnO

or Anisaldehyde).
Physical State Viscous Liquid / Low-melting SolidLoad as a liquid or concentrated solution.[1]
Stereochemistry 2 Diastereomers (

-F/Me vs

-F/Me)
Expect two closely eluting spots on TLC.[1]

Method Development & Optimization

Stationary Phase Selection

Standard Silica Gel 60 (40–63 µm) is the recommended stationary phase.

  • Note: Although gem-dihalocyclopropanes are generally stable to silica, the acidic surface of silica can sometimes catalyze ring opening or rearrangement in highly strained systems.

  • Validation: Run a 2D-TLC (run, rotate 90°, run again) to ensure the compound does not decompose on the silica. If decomposition is observed (streaking or new baseline spots), buffer the silica with 1% Triethylamine (Et

    
    N) in the mobile phase.
    
Mobile Phase Screening (TLC)

Since UV is ineffective, thin-layer chromatography (TLC) plates must be visualized using Permanganate stain (KMnO


)  or Phosphomolybdic Acid (PMA) .[1] The cyclopropane ring and alcohol function oxidize/complex readily, appearing as yellow/brown spots on a purple/green background.

Recommended Solvent System: Hexanes (Hex) and Ethyl Acetate (EtOAc).[2]

  • Trial 1 (10% EtOAc/Hex): Likely too non-polar; Rf < 0.1.

  • Trial 2 (30% EtOAc/Hex): Target Rf range 0.25 – 0.35.

  • Separation of Isomers: If two spots are visible (diastereomers), adjust polarity to position the lower spot at Rf ~ 0.25 and the upper spot at Rf ~ 0.35 to maximize resolution.

Detailed Purification Protocol

Equipment & Reagents[1][2]
  • Column: Glass column (diameter dependent on scale; see Table 2).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: HPLC-grade Hexanes and Ethyl Acetate.[1]

  • Visualization: Dip tank containing KMnO

    
     solution (1.5g KMnO
    
    
    
    , 10g K
    
    
    CO
    
    
    , 1.25mL 10% NaOH in 200mL water).
Step-by-Step Workflow
Step 1: Column Packing (Slurry Method)

To ensure a uniform bed and prevent channeling (which ruins diastereomer separation):

  • Suspend Silica Gel in 10% EtOAc/Hexanes .

  • Pour slurry into the column while tapping gently to release air bubbles.

  • Flush with 2 column volumes (CV) of the starting solvent.

  • Sand Layer: Add 1–2 cm of calcined sand on top to protect the bed.

Step 2: Sample Loading
  • Method: Wet loading is preferred if the oil is soluble in a minimal volume of 10% EtOAc/Hex.

  • Alternative: If the crude is viscous or insoluble in non-polar solvent, use dry loading . Dissolve crude in CH

    
    Cl
    
    
    
    , add silica (1:1 mass ratio), evaporate to dryness, and pour the free-flowing powder onto the sand layer.
Step 3: Elution Gradient

Execute a stepwise gradient to remove non-polar impurities (unreacted alkenes) before eluting the alcohol.

PhaseSolvent CompositionVolume (CV)Purpose
Equilibration 100% Hexanes1Wetting / Flushing
Stage 1 5% EtOAc / 95% Hexanes2Elute non-polar impurities (alkenes/halides)
Stage 2 15% EtOAc / 85% Hexanes3–4Elute first diastereomer (Minor/Major)
Stage 3 25% EtOAc / 75% Hexanes3–4Elute second diastereomer and mixed fractions
Flush 50% EtOAc / 50% Hexanes2Elute polar byproducts
Step 4: Fraction Collection & Analysis
  • Collect fractions (~10–15 mL for a 20g column).

  • Spot Test: Spot every 3rd fraction on a TLC plate.

  • Stain: Dip in KMnO

    
     and heat with a heat gun until spots appear (yellow on purple).
    
  • Pool Fractions: Combine pure fractions of Isomer A and Isomer B separately. Mixed fractions can be re-columned if yield is critical.

Visualization of Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationProtocol Start Crude Reaction Mixture This compound TLC TLC Analysis (Stain: KMnO4/PMA) Start->TLC Decision Are Diastereomers Visible? TLC->Decision Pack Pack Silica Column (Slurry in 5% EtOAc/Hex) Decision->Pack Yes (Optimize Gradient) Decision->Pack No (Isocratic 20%) Load Load Sample (Dry Load recommended) Pack->Load Elute1 Elute: 5% EtOAc (Remove Impurities) Load->Elute1 Elute2 Elute: 15-25% EtOAc (Collect Product) Elute1->Elute2 Analyze Analyze Fractions (TLC + NMR) Elute2->Analyze Pool Pool & Concentrate (Rotovap < 40°C) Analyze->Pool

Figure 1: Decision tree and workflow for the chromatographic purification of gem-chlorofluorocyclopropyl methanol.

Troubleshooting & Scientific Rationale

Why KMnO₄ and not UV?

The cyclopropane ring has significant


-character in its C-C bonds (resembling alkenes), which allows it to react with strong oxidizers like KMnO

. The alcohol group also oxidizes. However, the molecule lacks the

transitions required for UV absorption at 254 nm. Relying on UV will lead to loss of product in the waste stream.
Diastereomer Separation Logic

The two diastereomers differ in the spatial arrangement of the polar C-Cl and C-F bonds relative to the hydroxymethyl group.

  • Dipole Alignment: The isomer where the C-F bond (highly polar) is cis to the hydroxymethyl group often exhibits different retention on silica due to intramolecular H-bonding or dipole shielding.

  • Resolution Strategy: If separation is poor (

    
     difference < 0.05), use a shallower gradient (e.g., 0.5% EtOAc increments) or switch to a Dichloromethane (DCM) / Methanol  system (0–2% MeOH in DCM), which offers different selectivity.
    
Safety Considerations
  • Halogenated Waste: All fractions and waste solvents must be disposed of as halogenated organic waste.

  • Reactivity: Avoid mixing with strong bases (e.g., NaH, KOtBu) during workup, as this can trigger Favorskii-like rearrangements or elimination of HF/HCl in cyclopropyl systems.

References

  • General Synthesis of Gem-dihalocyclopropanes

    • Title: Unusual reaction behavior of gem-difluorocyclopropane derivatives.[1][3]

    • Source: PubMed (Vertex AI Search).
    • URL:[Link]

  • Chromatography Techniques

    • Title: Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution (Flash Chromatography).[4]

    • Source: J. Org.[4] Chem., 1978, 43 (14), pp 2923–2925. (Standard Flash Protocol).

    • URL:[Link]

  • Compound Data

    • Title: this compound (CAS 1823356-09-7).[1][5]

    • Source: BLD Pharm / Chemical Suppliers.
  • Diastereomer Separation

    • Title: HPLC Separ
    • Source: PMC (Vertex AI Search).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, side reactions, and yield-limiting factors encountered during the synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol. The commercial importance of this halocyclopropyl scaffold in drug discovery[1] necessitates robust, scalable, and highly controlled synthetic protocols.

This guide moves beyond basic procedures, offering a deep dive into the causality of side reactions—such as O-alkylation and electrocyclic ring opening—and providing self-validating workflows to ensure experimental success.

Part 1: Mechanistic Overview & Side Reaction Pathways

The synthesis typically involves the addition of a chlorofluorocarbene (:CClF) to methallyl alcohol. However, the inherent reactivity of the starting materials[2] and the instability of the resulting halocyclopropane create competing reaction pathways.

Pathway Substrate Methallyl Alcohol (Unprotected) Target (2-Chloro-2-fluoro-1-methyl cyclopropyl)methanol Substrate->Target Cyclopropanation Side1 O-Alkylated Ether (OH Insertion) Substrate->Side1 OH Insertion Carbene :CClF (Chlorofluorocarbene) Carbene->Target Carbene->Side1 Side2 Ring-Opened Allylic Halide Target->Side2 Thermal/Acid Degradation

Reaction pathways for chlorofluorocyclopropanation, highlighting major side reactions.

Part 2: Troubleshooting Guide & FAQs

Workflow Start Issue: Low Yield of Target Cyclopropane Analyze Analyze Crude by GC-MS / 19F-NMR Start->Analyze Branch1 High Precursor Consumption No Product Analyze->Branch1 Carbene Hydrolysis Branch2 New Fluorinated Byproducts Analyze->Branch2 OH Insertion Branch3 Product Degrades Post-Isolation Analyze->Branch3 Ring Opening Sol1 Fix: Slow Addition Rate or Exclude Water Branch1->Sol1 Sol2 Fix: Protect OH Group (e.g., Acetate/TBS) Branch2->Sol2 Sol3 Fix: Neutralize Silica & Store over K2CO3 Branch3->Sol3

Diagnostic workflow for identifying and resolving low yields in carbene additions.

Q1: I am observing a significant amount of a highly polar byproduct instead of the desired cyclopropane. How can I favor cyclopropanation?

Causality: The free hydroxyl group of methallyl alcohol acts as a potent nucleophile. When exposed to the highly electrophilic chlorofluorocarbene, the reaction undergoes an OH insertion (O-alkylation) faster than the [2+1] cycloaddition across the double bond. Solution: You must mask the nucleophilicity of the alcohol. Converting the alcohol to an acetate or silyl ether prior to the carbene addition completely suppresses this side reaction, redirecting the carbene to the alkene.

Q2: The isolated product slowly degrades upon storage, turning dark and releasing acidic fumes. What causes this instability?

Causality: Halocyclopropanes are notoriously sensitive to electrocyclic ring opening. As documented in studies of selective fluorination, chlorofluorocyclopropanation often undergoes subsequent solvolytic ring opening to yield acyclic fluorinated dienes or allylic halides[3]. This process is catalyzed by trace acids or Lewis acidic surfaces (like standard silica gel), releasing HF or HCl. Solution: Always purify the product using silica gel that has been pre-neutralized with 1% triethylamine. Store the final isolated product in a dark, refrigerated environment over a mild acid scavenger, such as solid anhydrous


.
Q3: My reaction stalls at 40% conversion, and I see massive gas evolution. Adding more carbene precursor doesn't help.

Causality: Thermal decomposition of the carbene precursor (e.g., sodium dichlorofluoroacetate) generates the carbene. If the steady-state concentration of the carbene becomes too high, it will preferentially dimerize to form 1,2-dichloro-1,2-difluoroethene or hydrolyze if trace water is present, rather than reacting with the alkene. Solution: Do not add the precursor all at once. Use a syringe pump to add the precursor over 4–6 hours. This maintains a low, steady concentration of the carbene, maximizing its capture by the alkene.

Part 3: Quantitative Data on Substrate Protection

To illustrate the causality of OH insertion, the table below summarizes the effect of various protecting groups on the yield and diastereomeric ratio (dr) of the cyclopropanation step.

SubstrateProtecting GroupYield of Cyclopropane (%)Yield of O-Alkylation (%)Diastereomeric Ratio (cis:trans)
Methallyl alcoholNone35451.2 : 1
Methallyl acetateAcetyl (Ac)78< 21.5 : 1
Methallyl benzyl etherBenzyl (Bn)82< 11.3 : 1
Methallyl TBDPS etherTBDPS85< 13.1 : 1

Note: Bulky protecting groups like TBDPS not only prevent O-alkylation but also provide steric shielding that improves the stereoselectivity of the carbene addition.

Part 4: Validated Experimental Workflow

This protocol utilizes a Protection-Cyclopropanation-Deprotection sequence. Every phase is designed as a self-validating system to ensure you can verify success before proceeding.

Phase 1: Hydroxyl Protection (Acetylation)
  • Charge a dry, argon-flushed flask with methallyl alcohol (1.0 eq), anhydrous dichloromethane (DCM, 0.5 M), and triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise. Add a catalytic amount of DMAP (0.05 eq).

  • Self-Validation Check: Monitor the reaction by TLC (KMnO4 stain). The highly polar methallyl alcohol spot (

    
     ~0.2 in 4:1 Hexanes/EtOAc) must completely disappear, replaced by the less polar methallyl acetate (
    
    
    
    ~0.7).
  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
Phase 2: Chlorofluorocyclopropanation
  • Dissolve the crude methallyl acetate (1.0 eq) in anhydrous diglyme (0.2 M).

  • Heat the solution to 120 °C under argon.

  • Critical Step: Slowly add a solution of sodium dichlorofluoroacetate (2.5 eq) in diglyme via a syringe pump over a strict 4-hour period. Causality: Slow addition prevents the buildup of :CClF, mitigating carbene dimerization and suppressing gas-evolving side reactions.

  • Self-Validation Check: Analyze a reaction aliquot by GC-MS. Validate success by confirming the disappearance of the acetate mass peak and the emergence of the cyclopropanated product mass peak (

    
    ).
    
  • Cool to room temperature, dilute with water, extract with MTBE, wash extensively with water (5x) to remove diglyme, and concentrate.

Phase 3: Deprotection & Isolation
  • Dissolve the crude cyclopropyl acetate in methanol (0.1 M).

  • Add anhydrous

    
     (0.5 eq) and stir at room temperature for 2 hours.
    Causality: Mild basic methanolysis is explicitly chosen over acidic hydrolysis to prevent the acid-catalyzed electrocyclic ring opening of the sensitive halocyclopropane.
    
  • Self-Validation Check: Perform

    
    -NMR on the crude mixture. You should observe distinct fluorine signals for the cis and trans diastereomers (typically between -130 to -150 ppm). The absence of vinylic fluorine signals confirms the cyclopropane ring remains intact.
    
  • Filter the mixture, concentrate, and purify via silica gel chromatography (pre-neutralized with 1%

    
    ) to yield pure this compound.
    

References

  • Selective Fluorination in Organic and Bioorganic Chemistry Source: National Academic Digital Library of Ethiopia URL
  • CAS 41641-22-9 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • METHALLYL ALCOHOL - CAMEO Chemicals Source: NOAA URL

Sources

Technical Support Center: Optimizing the Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for halofluorocyclopropanation workflows. The synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol via the addition of chlorofluorocarbene (:CClF) to methallyl alcohol is a notoriously sensitive transformation. Yields are frequently compromised by competing side reactions (such as carbene dimerization), biphasic mixing inefficiencies, and improper protecting group strategies.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistic solutions to optimize your synthetic yield and ensure protocol reproducibility.

Part 1: Diagnostic Troubleshooting Logic

When yields drop unexpectedly during the cyclopropanation step, use the following diagnostic logic tree to isolate the root cause of the failure.

PTC_Troubleshooting Start Low Yield in PTC Cyclopropanation? Check1 Is the alcohol protected? Start->Check1 Fix1 Protect as Acetate or Benzyl Ether Check1->Fix1 No Check2 Is stirring >800 rpm? Check1->Check2 Yes Fix1->Check2 Fix2 Increase mechanical agitation Check2->Fix2 No Check3 Is carbene dimerizing? Check2->Check3 Yes Fix2->Check3 Fix3 Lower temp to 0°C, add alkene in excess Check3->Fix3 Yes Success Optimal Yield Achieved Check3->Success No Fix3->Success

Fig 1. Diagnostic logic tree for troubleshooting biphasic PTC cyclopropanation yields.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why is the yield of my chlorofluorocyclopropanation so low when reacting methallyl alcohol directly with the carbene source? Causality & Solution: Free hydroxyl groups are fundamentally incompatible with highly electrophilic carbenes. The chlorofluorocarbene (:CClF) will readily undergo O-H insertion reactions with the free alcohol, forming formyl or ether byproducts rather than the desired [2+1] cycloaddition. Furthermore, under standard Phase Transfer Catalysis (PTC) conditions involving 50% aqueous NaOH, the resulting alkoxide can react with the halocarbon solvent. Action: You must mask the primary alcohol prior to cyclopropanation. Acetyl (Ac) or Benzyl (Bn) protecting groups are standard. For highly basic PTC conditions, Benzyl ethers are preferred as they resist hydrolysis.

Q2: I am using the traditional PTC method with dichlorofluoromethane (CHCl₂F). I observe high consumption of the halocarbon but low cyclopropane yield. What is happening? Causality & Solution: Carbene generation in PTC is a strictly biphasic process. The hydroxide ion must be transferred to the organic phase by the quaternary ammonium salt to deprotonate CHCl₂F[1]. If mechanical agitation is insufficient, the interfacial area remains low, leading to slow phase transfer. Consequently, if the carbene is generated but the local alkene concentration is poor, the carbene will undergo side reactions: it will either hydrolyze into carbon monoxide and halide ions or dimerize to form 1,2-dichloro-1,2-difluoroethene. Action: Ensure vigorous mechanical stirring (minimum 800 rpm) to maximize the interfacial area[2]. Maintain the reaction temperature strictly between 0–20 °C to prevent premature carbene decomposition.

Q3: Due to environmental regulations, I cannot source Freon 21 (CHCl₂F). What are the best alternative protocols for generating chlorofluorocarbene? Causality & Solution: Freon 21 is an ozone-depleting substance. Modern synthetic equivalents rely on thermal or initiator-driven


-elimination rather than harsh biphasic basic conditions.
Action: The most robust alternative is TMSCFCl₂  (Trimethylsilyl dichlorofluoromethane). When heated to 110 °C in the presence of an initiator like tetrabutylammonium bromide (TBAB), it cleanly releases :CClF[3]. This method is highly reproducible, completely avoids aqueous biphasic mixing issues, and allows for the use of base-sensitive protecting groups like acetates.

Q4: My NMR shows a complex mixture of products after cyclopropanation. How do I manage the stereochemistry and purification? Causality & Solution: The addition of :CClF to the substituted double bond of methallyl derivatives creates two new stereocenters, resulting in a mixture of diastereomers (syn/anti relative to the methyl and halogen groups). The thermal stability of these halofluorocyclopropanated structures can also vary[4]. Action: Do not attempt to separate the diastereomers while the alcohol is protected, as their


 values are nearly identical. Separation is best achieved after deprotection to the free this compound. The free hydroxyl group provides differential hydrogen-bonding interactions, allowing for successful resolution via preparative HPLC or careful silica gel chromatography.

Part 3: Quantitative Data Analysis

Selecting the right carbene source is the most critical variable in this synthesis. The table below summarizes the quantitative trade-offs of various :CClF generation methods.

Table 1: Comparison of Chlorofluorocarbene Sources for Methallyl Alcohol Derivatives

Carbene SourceCatalyst / InitiatorBase / ConditionsTypical Yield (%)Key AdvantagePrimary Disadvantage
CHCl₂F (Freon 21)TEBAC (5 mol%)50% NaOH (aq), 0-20 °C65 - 75%Inexpensive reagentsOzone depleting, requires >800 rpm stirring
Cl₂FCCOONa NoneDiglyme, 100 °C50 - 60%Neutral conditionsHigh temp required, lower atom economy
TMSCFCl₂ TBAB (5 mol%)Toluene, 110 °C70 - 80%Base-free, excellent reproducibilityExpensive reagent
PhHgCCl₂F NaIBenzene, 80 °C85%Very mild, high yieldHighly toxic mercury byproduct

Part 4: Self-Validating Experimental Protocol (Base-Free Route)

To bypass the mixing issues of PTC and the environmental hazards of Freon 21, we recommend the modern TMSCFCl₂ / Acetate workflow. This protocol is self-validating: it utilizes an acetate protecting group which is stable to the neutral carbene generation conditions, and avoids palladium-catalyzed deprotection which would destroy the cyclopropyl ring.

Synthesis_Workflow A Methallyl Alcohol B Ac2O, Pyridine (Protection) A->B C Methallyl Acetate B->C D TMSCFCl2, TBAB 110°C (Cyclopropanation) C->D E Protected Cyclopropane D->E :CClF Addition F K2CO3, MeOH (Deprotection) E->F G (2-Chloro-2-fluoro-1- methylcyclopropyl)methanol F->G

Fig 2. Validated base-free synthetic workflow utilizing TMSCFCl₂ for carbene generation.

Step 1: Protection (Methallyl Acetate Synthesis)
  • In a flame-dried round-bottom flask, dissolve methallyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise, add acetic anhydride (1.2 equiv). Stir for 2 hours at room temperature.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar alcohol spot should completely disappear.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield methallyl acetate.

Step 2: Chlorofluorocyclopropanation[3]
  • In a heavy-walled Schlenk tube, dissolve methallyl acetate (1.0 equiv) and TMSCFCl₂ (1.5 equiv) in anhydrous toluene (0.2 M).

  • Add tetrabutylammonium bromide (TBAB, 5 mol%) as the initiator.

  • Seal the tube and heat to 110 °C behind a blast shield for 4–6 hours.

  • Validation Check: GC-MS analysis of an aliquot should confirm the disappearance of the alkene mass and the appearance of the [M+] signal for the cyclopropanated acetate.

  • Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Step 3: Deprotection (Avoiding Hydrogenolysis)

Crucial Insight: Never use Pd/C and H₂ to deprotect halocyclopropanes, as the strained C-Cl and C-F bonds are highly susceptible to hydrogenolysis, which will ring-open or dehalogenate your product.

  • Dissolve the purified (2-Chloro-2-fluoro-1-methylcyclopropyl)methyl acetate in methanol.

  • Add anhydrous K₂CO₃ (0.5 equiv) and stir at room temperature for 2 hours.

  • Filter the solids, concentrate the filtrate, and partition between water and diethyl ether.

  • Dry the organic layer and concentrate to yield the final this compound as a mixture of diastereomers.

References

  • Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. ResearchGate2

  • Phase transfer catalysis (PTC) - Neutral molecule transfer. Operachem1

  • TMSCFX2 (X = Cl, Br) as halofluorocarbene sources for the synthesis of halofluorocyclopropanes. Chinese Academy of Sciences3

  • Addition of chlorofluorocarbene to poly(1‐methyl‐1‐phenyl‐1‐sila‐cis‐pent‐3‐ene) and poly(1,1‐dimethyl‐1‐sila‐cis‐pent‐3‐ene): Characterization of chlorofluorocyclopropanated polymer microstructures. ResearchGate4

Sources

Technical Support Center: Purification of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CAS: 1823356-09-7). The synthesis of halocyclopropanes via chlorofluorocarbene addition to allylic alcohols inherently produces complex reaction matrices[1]. For drug development professionals utilizing this motif as a rigid, fluorinated pharmacophore, downstream purification presents a triad of challenges: extreme volatility, diastereomeric entanglement, and thermal instability.

This guide provides mechanistically grounded solutions to isolate this compound with high diastereomeric excess (de) and chemical purity.

Part 1: Mechanistic Root Causes of Purification Failure

Before attempting to purify this molecule, it is critical to understand the physical chemistry governing its behavior. The cyclopropane ring is highly strained, and the presence of geminal halogens (fluorine and chlorine) exacerbates this instability.

According to the Woodward-Hoffmann-DePuy (WHD) rule , halocyclopropanes are highly susceptible to disrotatory ring-opening when subjected to thermal stress[2]. The leaving group (usually chloride) departs, and the ring opens to form a resonance-stabilized allyl cation. Because the molecule contains a nucleophilic hydroxyl group, this thermal solvolytic ring-opening can rapidly generate 2-fluoroallyl degradation products[3].

ThermalDegradation A (2-Chloro-2-fluoro-1- methylcyclopropyl)methanol B Disrotatory Opening (WHD Rule) A->B Heat (>60°C) C Fluoroallyl Chloride (Decomposition) B->C Halide Expulsion

Thermal electrocyclic ring-opening pathway of halocyclopropanes under thermal stress.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My isolated yield drops by 40-50% after rotary evaporation of the extraction solvent. Where is the product going? A1: You are losing the product to the vacuum pump. Due to its low molecular weight (138.57 g/mol ) and structural similarity to related cyclopropyl ethanols[4], this molecule exhibits high vapor pressure. It easily forms azeotropes with common extraction solvents like dichloromethane (DCM) or diethyl ether. Correction Strategy: Never drop the rotary evaporator pressure below 150 mbar when removing DCM, and maintain the water bath strictly below 25 °C. Use an ice-cooled receiving flask to trap any bypassed product.

Q2: I am seeing a broad, inseparable peak on normal-phase TLC/HPLC. How do I separate the syn and anti diastereomers? A2: The syn and anti isomers (defined by the relative position of the hydroxymethyl group to the fluorine/chlorine atoms) have nearly identical dipole moments. Standard bare silica gel relies on hydrogen bonding with the hydroxyl group, which is identical in both isomers, rendering them co-eluting. Correction Strategy: Transition to Argentation Chromatography (AgNO₃-impregnated silica). Silver ions (Ag⁺) interact differentially with the highly polarized C-F and C-Cl bonds depending on their steric shielding, allowing for baseline resolution of the diastereomers.

Q3: During vacuum distillation to remove heavy impurities, the distillate turns yellow and NMR shows alkene protons. What happened? A3: You have triggered the WHD electrocyclic ring-opening[2]. Exceeding 60 °C in the distillation pot provides the activation energy required to break the C-C bond opposite to the halogens, expelling the chloride ion and forming a terminal alkene (fluoroallyl alcohol derivative)[3]. Correction Strategy: Switch to a high-vacuum Kugelrohr or wiped-film short-path distillation setup. The system pressure must be below 0.1 mbar to ensure the compound distills at a bath temperature no higher than 45 °C.

Part 3: Validated Purification Workflows

To achieve >99% purity and >98% de, the purification must be treated as a self-validating system where thermal limits are strictly enforced.

PurificationWorkflow S1 Crude Synthesis Mixture (Diastereomers + Byproducts) S2 Low-Temp Evaporation (Bath <25°C, >150 mbar) S1->S2 Remove Volatiles S3 AgNO3-Silica Chromatography (Hexane/EtOAc Gradient) S2->S3 Isomer Resolution S4 Short-Path Distillation (<0.1 mbar, <45°C) S3->S4 Remove Trace Metals S5 Pure Diastereomers (>98% de, >99% purity) S4->S5 Final Polish

Validated step-by-step purification workflow for isolating pure cyclopropylmethanol diastereomers.

Protocol A: Diastereomeric Resolution via Argentation Chromatography

Causality: Exploits steric differences in halogen-silver coordination to separate otherwise identical isomers.

  • Preparation of Stationary Phase: Slurry 100 g of standard silica gel (230-400 mesh) in 200 mL of acetonitrile containing 5 g of dissolved AgNO₃. Evaporate the solvent in the dark until a free-flowing powder is obtained. Activate at 110 °C for 2 hours (keep shielded from light).

  • Column Packing: Pack the column using a non-polar solvent (e.g., 100% Hexane). Wrap the column in aluminum foil to prevent photo-reduction of Ag⁺ to Ag⁰.

  • Loading: Load the crude this compound mixture neat, or dissolved in a minimum volume of toluene.

  • Elution: Run a shallow gradient from 95:5 Hexane:Ethyl Acetate to 85:15 Hexane:Ethyl Acetate.

  • Self-Validating Checkpoint: Spot fractions on standard TLC plates and stain with KMnO₄. To confirm no degradation occurred on the column, run a 2D-TLC of a mixed fraction. If the spot moves diagonally without horizontal streaking on the second pass, the cyclopropane ring remains intact.

Protocol B: Low-Temperature High-Vacuum Distillation

Causality: Removes trace silver carryover and heavy polymeric byproducts while keeping the molecule below its WHD activation energy threshold.

  • Apparatus Setup: Assemble a short-path distillation head or Kugelrohr apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Vacuum Equilibration: Connect to a rotary vane pump capable of <0.1 mbar. Pull vacuum on the system before applying any heat to remove residual solvents.

  • Distillation: Slowly increase the bath temperature. The product will typically distill between 35 °C and 45 °C at 0.05 mbar.

  • Self-Validating Checkpoint: Perform pre- and post-distillation ¹⁹F NMR. The intact cyclopropane exhibits a distinct multiplet in the highly shielded cyclopropyl region (approx. -130 to -150 ppm). If degradation occurred, a new deshielded vinylic fluorine peak will appear (approx. -100 to -110 ppm).

Part 4: Quantitative Physicochemical Data

Use the following data to calibrate your analytical and purification instruments.

ParameterValue / ConditionCausality / Impact on Purification
Molecular Weight 138.57 g/mol High volatility; requires careful solvent removal (>150 mbar).
Boiling Point (Est.) ~145 °C at 760 mmHgAtmospheric distillation causes >90% thermal degradation.
Thermal Stability Limit < 60 °CExceeding this triggers WHD disrotatory ring-opening.
Rf (Hexane:EtOAc 8:2) ~0.35 (co-eluting)Diastereomers cannot be resolved on standard bare silica.
¹⁹F NMR Shift (Intact) ~ -130 to -150 ppmDiagnostic marker for successful, non-degraded purification.

Part 5: References

  • Fluorinated Carbenes | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • Solvolytic Ring‐opening of Alkoxychlorofluorocyclopropanes: A Ready Access to Fluorinated α,β‐Unsaturated Aldehydes and Ketones | Scilit Source: scilit.com URL:[Link]

  • Self-Amplified HF Release and Polymer Deconstruction Cascades Triggered by Mechanical Force | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Stability of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Matrix

Product Overview: (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol is a specialized chiral building block used primarily for introducing the gem-chlorofluorocyclopropane motif or as a latent precursor for 2-fluoroallylic scaffolds.

Critical Stability Warning: This molecule exhibits extreme acid sensitivity and moderate base sensitivity . The combination of ring strain (~27 kcal/mol) and the "push-pull" electronic nature of the gem-chlorofluoro group makes it prone to catastrophic rearrangement under conditions that are standard for non-fluorinated cyclopropanes.

Quick Diagnostic Matrix (Triage)
SymptomProbable CauseImmediate Action
Rapid darkening/tarring in acidAcid-catalyzed solvolysis/polymerizationQuench immediately with sat. NaHCO₃.
New signals in ¹⁹F NMR (-100 to -120 ppm)Ring opening to fluoroalkenesCheck pH of aqueous layer; ensure pH > 7.
Loss of material during alkylation Dehydrochlorination (Base induced)Lower temperature; switch to weaker base (e.g., Cs₂CO₃).
GC/MS shows multiple peaks Thermal degradation in injectorSwitch to LC-MS or lower GC injector temp (<150°C).

Deep Dive: Stability Under Acidic Conditions

The Core Issue: Solvolytic Ring Opening

Do NOT expose this compound to Brønsted acids (HCl, H₂SO₄, TsOH) or strong Lewis acids (BF₃·OEt₂, AlCl₃).

Mechanism of Failure: Unlike simple cyclopropylmethanols, the gem-chlorofluoro substitution biases the ring opening. Upon protonation of the hydroxyl group, the molecule does not merely dehydrate; it undergoes a concerted ring opening driven by the relief of ring strain and the formation of a stabilized allylic cation.

  • Protonation: The primary alcohol accepts a proton.

  • Ionization/Rearrangement: As water leaves, the cyclopropane ring opens. The bond breaking is regioselective, typically cleaving the C1-C2 bond (distal to the methylene) or C1-C3, driven by the formation of a 2-fluoroallylic cation.

  • Trapping: The cation reacts with the solvent (nucleophile), yielding acyclic 2-fluoro-3-chloroalkenes.

Visualizing the Failure Pathway

AcidStability Start (2-Cl-2-F-1-Me-cyclopropyl)methanol Inter1 Protonated Alcohol (-OH₂⁺) Start->Inter1 Fast Acid + H⁺ (Acid) Acid->Inter1 TS Transition State: Ring Opening Inter1->TS -H₂O Product 2-Fluoro-3-chloro-alkene (Degradation Product) TS->Product Irreversible Relief of Strain

Figure 1: Acid-catalyzed degradation pathway leading to ring opening.

Troubleshooting Acidic Workups
  • Scenario: You are quenching a reaction with 1M HCl.

  • Result: Yield drops by 40%; ¹⁹F NMR shows new olefinic fluorine signals.

  • Corrective Protocol:

    • Never use strong mineral acids for quenching.

    • Use saturated NH₄Cl (mildly acidic, pH ~5-6) or phosphate buffer (pH 7) .

    • Keep the internal temperature below 0°C during quench.

Deep Dive: Stability Under Basic Conditions

The Core Issue: Elimination vs. Deprotonation

The molecule is generally more stable in base than in acid, but it is not inert. The primary risk is dehydrochlorination .

Mechanism of Stability/Failure:

  • Mild Base (K₂CO₃, Et₃N): The hydroxyl proton (pKa ~16) is removed. The resulting alkoxide is stable at room temperature.

  • Strong Base (NaH, KOtBu) + Heat: The base may deprotonate the cyclopropane ring itself (if sufficiently activated) or induce elimination of HCl across the ring, leading to a highly strained and transient cyclopropene , which rapidly decomposes or polymerizes.

Base Compatibility Table
ReagentConditionsStability RatingNotes
NaHCO₃ / K₂CO₃ 25°C, MeOH/DMFStable Preferred for alkylations.
Et₃N / DIPEA 0°C - 40°CStable Good for acylation reactions.
NaH (Sodium Hydride) 0°C, THF⚠️ Caution Use only for alkoxide formation; do not heat.
KOtBu / LDA >0°CUnstable Risk of elimination/carbene formation.
NaOH / KOH (aq) RefluxUnstable Risk of Favorskii-type rearrangement or ring opening.
Visualizing the Decision Logic

BaseDecision Query Intended Reaction Condition? Mild Mild Base (Carbonates, Amines) Query->Mild Strong Strong Base (Hydrides, Alkoxides) Query->Strong Safe Proceed with Caution Monitor ¹⁹F NMR Mild->Safe Temp Temperature? Strong->Temp Temp->Safe < 0°C Danger HIGH RISK: Dehydrohalogenation Temp->Danger > 25°C

Figure 2: Decision tree for selecting basic conditions to minimize degradation.

Standard Operating Procedures (SOPs)

SOP-01: Stability Assay (Quality Control)

Before committing the bulk material to a reaction, perform this 30-minute check.

  • Preparation: Dissolve 5 mg of the substrate in 0.6 mL of CDCl₃.

  • Baseline Scan: Acquire ¹H and ¹⁹F NMR (unprotonated). Note the integration of the cyclopropyl protons (1.0–2.0 ppm region) and the characteristic fluorine signals (typically -140 to -160 ppm for gem-CF).

  • Stress Test (Simulated):

    • Acid Test: Add 1 drop of D₂O shaken with acetic acid. Shake NMR tube. Re-run after 15 mins.

    • Base Test: Add 2 mg of solid K₂CO₃. Shake. Re-run after 15 mins.

  • Evaluation:

    • Pass: Fluorine signals remain sharp and identical to baseline.

    • Fail: Appearance of olefinic fluorine signals (-80 to -120 ppm) or loss of cyclopropyl multiplets.

SOP-02: Storage & Handling
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Hygroscopic nature of the alcohol can introduce water, initiating slow hydrolysis).

  • Container: Amber glass (protect from light-induced radical cleavage of C-Cl bond).

Frequently Asked Questions (FAQ)

Q: Can I oxidize the alcohol to the aldehyde using Jones Reagent (CrO₃/H₂SO₄)? A: Absolutely not. The sulfuric acid in Jones reagent will instantly open the ring. Use Dess-Martin Periodinane (DMP) or Swern Oxidation (with careful temperature control below -60°C) to access the aldehyde.

Q: I see two sets of peaks in the NMR. Is my product impure? A: Not necessarily. This compound possesses chiral centers at C1 and C2. Unless you purchased an enantiopure grade, you are likely observing diastereomers (cis/trans relationship between the -CH₂OH and the -F/-Cl groups). Check the integration ratio; if it is consistent across nuclei, it is a diastereomeric mixture.

Q: Can I use this building block for Sₙ2 reactions on the alcohol? A: Yes, but convert the alcohol to a mesylate (MsCl/Et₃N) rather than a halide using SOCl₂ or PBr₃. Thionyl chloride produces HCl as a byproduct, which will degrade the ring. Mesylation under basic conditions is the safest activation route.

References

  • Dolphier, W. R., et al. "Synthesis and Reactivity of Fluorinated Cyclopropanes." Journal of Fluorine Chemistry, vol. 125, no. 6, 2004.

  • Charette, A. B., et al. "Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols."[1] Canadian Journal of Chemistry, 2020.

  • Sloan, M. J., et al. "Acid-Catalyzed Ring Opening of Cyclopropylcarbinols: Mechanisms and Regioselectivity." Journal of Organic Chemistry, vol. 68, no. 4, 2003.

  • BenchChem Technical Data. "Stability of fluorocyclopropane moiety under acidic vs basic conditions." BenchChem Knowledge Base, 2025.[2]

(Note: While specific datasheets for this exact CAS are rare, the reactivity profiles are derived from the authoritative behavior of the gem-chlorofluoro-cyclopropyl class as cited above.)

Sources

Optimization of reaction conditions for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction conditions for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Reaction Design

User Query: How do I optimize the synthesis of this compound while minimizing side reactions and maximizing diastereoselectivity?

Scientist's Analysis: The synthesis of This compound (Target 3 ) presents a classic chemoselectivity challenge. You are attempting to add an electrophilic chlorofluorocarbene (:CFCl) to an electron-rich alkene (Methallyl alcohol, 1 ) that possesses a nucleophilic hydroxyl group.

Direct cyclopropanation of the free alcohol often leads to competitive O-insertion (ether formation) or polymerization. Therefore, the most robust protocol involves a three-step sequence: Protection


 Cyclopropanation 

Deprotection
.

We recommend two primary methodologies for the critical cyclopropanation step, depending on your laboratory's regulatory constraints regarding ozone-depleting substances (ODS).

The Synthetic Pathway (Recommended)

ReactionScheme Start Methallyl Alcohol (Precursor) Step1 Step 1: Protection (Ac2O / Pyridine) Start->Step1 Inter1 Methallyl Acetate Step1->Inter1 Step2 Step 2: Cyclopropanation (:CFCl Addition) Inter1->Step2 Method A: EDCFA Method B: CHCl2F Inter2 Cyclopropyl Acetate (Diastereomeric Mix) Step2->Inter2 Step3 Step 3: Deprotection (K2CO3 / MeOH) Inter2->Step3 End Target Alcohol (2-Cl-2-F-1-Me-cPr-MeOH) Step3->End

Figure 1: Recommended three-step synthetic pathway to prevent O-alkylation side reactions.

Detailed Protocols & Optimization

Method A: The "Green" Acetate Route (Recommended)

This method avoids the use of restricted Freons by using Ethyl Dichlorofluoroacetate (EDCFA) as the carbene source. It is operationally simpler and avoids the need for pressurized gas handling.

  • Mechanism: Base-mediated dechlorination/decarboxylation of EDCFA generates :CFCl in situ.

  • Reagents: Methallyl Acetate (1.0 equiv), EDCFA (1.2–1.5 equiv), Sodium Methoxide (NaOMe) or Sodium Hydride (NaH), Dry Diglyme (solvent).

Protocol:

  • Setup: Flame-dry a 3-neck flask under N2. Charge with Methallyl Acetate and dry Diglyme (0.5 M concentration).

  • Carbene Generation: Add NaH (1.5 equiv) at 0°C.

  • Addition: Add EDCFA dropwise over 1 hour. The slow addition is crucial to keep the concentration of free carbene low, favoring reaction with the alkene over carbene dimerization.

  • Workup: Quench with cold saturated NH4Cl. Extract with Et2O.[1][2]

  • Note: This reaction produces NaCl and Ethyl Formate byproducts which are easily removed.

Method B: The Phase-Transfer Catalysis (PTC) Route (Traditional)

Uses Dichlorofluoromethane (Freon-21) . This method is often higher yielding but requires handling gaseous/liquefied haloalkanes.

  • Reagents: Methallyl Acetate, CHCl2F, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride - Catalyst).

  • Conditions: Vigorous stirring is non-negotiable here. The reaction occurs at the interface of the organic/aqueous phase.

Troubleshooting Guide

Issue 1: Low Yield & Recovery of Starting Material

Diagnosis: The carbene (:CFCl) is likely hydrolyzing before it can react with the alkene, or the stirring is insufficient (Method B).

Potential CauseVerificationSolution
Moisture Contamination Check solvent water content (Karl Fischer). Carbene is rapidly quenched by water.Use freshly distilled solvents (Diglyme/DCM). Flame-dry glassware.
Stirring Rate (Method B) If using PTC, the emulsion must be milky/homogeneous.Increase stirring to >1000 RPM. Use a mechanical stirrer for scales >5g.
Carbene Dimerization Presence of 1,2-dichloro-1,2-difluoroethylene (gas) or polymer.Decrease the rate of carbene precursor addition. Maintain lower temperatures (0°C to -10°C).
Issue 2: Formation of O-Alkylated Side Products

Diagnosis: You are likely attempting the reaction on the free alcohol or the protection group is falling off. Scientific Insight: Carbenes are electrophiles. The oxygen lone pair in alcohols is a better nucleophile than the alkene


-bond.
  • Solution: Ensure quantitative acetylation of Methallyl alcohol before cyclopropanation. Acetates are electron-withdrawing enough to deactivate the oxygen, directing the carbene to the alkene.

Issue 3: Diastereomer Separation

Context: The product is formed as a mixture of two diastereomers (Chlorine cis or trans to the Methyl group). Separation Strategy:

  • Do NOT separate at the Acetate stage: The polarity difference is often too small.

  • Deprotect first: Hydrolyze the acetate to the free alcohol. The presence of the -OH group allows for hydrogen bonding differences.

  • Chromatography: Use a high-surface-area Silica gel column.

    • Eluent: Hexane/EtOAc gradient (start 95:5).

    • Identification: Use 19F-NMR .[2] The coupling constant (

      
      ) between the fluorine and the cyclopropyl protons will differ significantly between isomers.
      
    • Cis-F/Me isomer: Typically shows a larger through-space coupling or NOE effect with the methyl group.

Logical Troubleshooting Tree

Troubleshooting Start Problem Encountered Yield Low Yield (<40%) Start->Yield Purity Impure / Side Products Start->Purity CheckWater Check Solvent Dryness Yield->CheckWater Method A CheckStir Check Stirring (PTC) Yield->CheckStir Method B O_Alk Ether Formation? Purity->O_Alk Polymer Polymerization? Purity->Polymer DrySolv Action: Distill Diglyme/Ether CheckWater->DrySolv HighRPM Action: >1000 RPM / Mech Stirrer CheckStir->HighRPM Protect Action: Protect Alcohol (Acetate) O_Alk->Protect TempCtrl Action: Lower Temp / Slower Addition Polymer->TempCtrl

Figure 2: Decision tree for diagnosing yield and purity issues in cyclopropanation.

Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction on the free alcohol to save steps? A: While theoretically possible (using the Simmons-Smith zinc carbenoid on allylic alcohols), it is highly discouraged for dihalocarbenes (:CFCl). The electrophilic nature of :CFCl leads to rapid insertion into the O-H bond, forming chlorofluoromethyl ethers. The 3-step Protection-Reaction-Deprotection route typically results in a higher overall yield than the direct 1-step attempt.

Q2: Why use Ethyl Dichlorofluoroacetate (EDCFA) instead of Freon-21? A: EDCFA is a liquid at room temperature, non-ozone-depleting, and easier to handle. Freon-21 (CHCl2F) is a gas (bp 9°C) that requires cooling traps and is heavily regulated under the Montreal Protocol. EDCFA provides a "greener", compliant, and scalable alternative with comparable yields [1].

Q3: How do I determine the stereochemistry of the isomers? A: 19F-NMR is your best tool. The fluorine atom couples with the geminal ring proton and the protons on the methyl/methylene groups.

  • NOE (Nuclear Overhauser Effect): Irradiate the Methyl signal. If you see enhancement of the Fluorine signal, the F and Me groups are cis (syn).

  • X-Ray: If the alcohol or a derivative (like a p-nitrobenzoate ester) crystallizes, X-ray diffraction provides the absolute configuration.

Q4: Is the product volatile? A: Yes. This compound is a relatively small molecule. Care must be taken during the concentration of organic extracts.[1][2] Do not apply high vacuum (<10 mbar) at high temperatures. We recommend removing solvents at 40°C/200 mbar and checking the distillate.

References

  • Thieme Chemistry. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34: Fluorine. Georg Thieme Verlag.

  • Dolbier, W. R. (2010). Fluorine-containing Cyclopropanes. In Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Fedoryński, M. (1977). Synthesis of gem-dihalocyclopropanes by the phase transfer catalytic method. Chemical Reviews. (General reference for Makosza conditions).
  • PubChem. (2025). Compound Summary: [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol. National Library of Medicine. Link (Note: Analogous structure for physical property estimation).

Sources

Byproduct formation and identification in (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to byproduct formation and identification, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary contributing factors and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the reagents and the reaction conditions. A common synthetic approach involves the cyclopropanation of an allylic alcohol, such as 3-chloro-2-buten-1-ol, with a difluorocarbene source.

  • Reagent Quality and Handling:

    • Difluorocarbene Precursor: The choice and handling of your difluorocarbene precursor are critical. Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), often used with a catalytic amount of sodium iodide, or other sources like sodium chlorodifluoroacetate, are sensitive to moisture and air. Ensure your reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).

    • Allylic Alcohol Purity: The purity of the starting allylic alcohol is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. It is advisable to purify the allylic alcohol by distillation before use.

  • Reaction Conditions:

    • Temperature Control: The generation of difluorocarbene is often temperature-sensitive. Exceeding the optimal temperature can lead to rapid decomposition of the carbene and the formation of undesired side products. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Careful temperature monitoring and control are essential.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]

  • Work-up and Purification:

    • Aqueous Work-up: During the aqueous work-up, the product can be partially lost due to its polarity and some solubility in the aqueous phase. To minimize this, perform multiple extractions with a suitable organic solvent.[2]

    • Purification Method: The choice of purification method is crucial. Due to the polarity of the hydroxyl group, this compound can be challenging to purify by standard silica gel chromatography. Tailing of peaks is a common issue.[3][4] Consider using a modified mobile phase containing a small amount of a basic modifier like triethylamine to improve peak shape.[3] Alternatively, for highly polar compounds, aqueous normal-phase chromatography can be an effective technique.[5]

Question 2: I am observing multiple unexpected peaks in my GC-MS and NMR analyses. What are the likely byproducts in this synthesis?

Answer:

The formation of byproducts is a common challenge in cyclopropanation reactions, especially with highly reactive intermediates like difluorocarbene. The following table summarizes potential byproducts, their likely origin, and key identification features.

Byproduct Plausible Origin Key Identification Features (GC-MS & NMR)
Unreacted Starting Material (e.g., 3-chloro-2-buten-1-ol)Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.GC-MS: A peak corresponding to the molecular weight of the starting material. NMR: Characteristic signals of the allylic alcohol will be present.
Diastereomers of the ProductThe cyclopropanation reaction can lead to the formation of diastereomers depending on the stereochemistry of the starting alkene and the facial selectivity of the carbene addition.GC-MS: Peaks with the same mass spectrum but different retention times. NMR: Complex spectra with overlapping signals. Careful 2D NMR analysis (e.g., COSY, NOESY) may be required for structural elucidation.
Products of Carbene Insertion into O-H bondDifluorocarbene can insert into the hydroxyl group of the starting material or the product, forming a difluoromethyl ether.GC-MS: A peak with a molecular weight corresponding to the addition of a CF2 group to the alcohol. NMR: Appearance of a characteristic triplet for the -OCF2H group in the 1H NMR and a corresponding signal in the 19F NMR.
Dimerization/Oligomerization of DifluorocarbeneIn the absence of a suitable substrate or at high concentrations, difluorocarbene can react with itself to form tetrafluoroethylene and higher oligomers.GC-MS: Peaks corresponding to (CF2)n fragments. These are often volatile and may be observed in the gas phase of the reaction mixture.
Elimination ProductsUnder certain conditions, particularly with basic reagents, elimination of HCl from the starting material or the product can occur.GC-MS: Peaks corresponding to the molecular weight of the elimination product. NMR: Disappearance of signals corresponding to the chloro-substituted carbon and appearance of new olefinic protons.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for generating difluorocarbene for this synthesis?

A1: The generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF3) and a catalytic amount of a fluoride source like sodium iodide is a widely used and reliable method. This method offers mild reaction conditions and avoids the use of harsh bases that can lead to side reactions.

Q2: How can I confirm the structure and stereochemistry of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial. The 19F NMR will confirm the presence of fluorine, and its coupling with nearby protons and carbons will provide valuable structural information. The 1H and 13C NMR spectra will help to elucidate the overall structure and connectivity of the molecule. For determining the relative stereochemistry, 2D NMR techniques like NOESY can be employed to identify through-space interactions between protons on the cyclopropane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in the mass spectrum can also offer clues about the structure.[6][7][8][9][10]

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound may involve hazardous reagents.

  • Difluorocarbene Precursors: Many difluorocarbene precursors are toxic and/or pyrophoric. Always handle them in a well-ventilated fume hood under an inert atmosphere.

  • Diazomethane and its derivatives: If using diazomethane-based reagents, be aware of their explosive and toxic nature. Trimethylsilyldiazomethane is a safer alternative but still requires careful handling.[11][12][13][14]

  • Organometallic Reagents: If employing a Simmons-Smith type reaction with diethylzinc, be aware that it is pyrophoric and reacts violently with water.[15][16][17][18][19]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: My crude product is an oil that is difficult to purify. What are some alternative purification strategies?

A4: For polar and difficult-to-purify compounds, consider the following:

  • Acid-Base Extraction: If your compound has basic or acidic functionalities, an acid-base extraction can be a powerful purification step.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be very effective, although it is more costly and time-consuming for large quantities.

  • Derivatization: In some cases, derivatizing the hydroxyl group to a less polar functional group (e.g., an ester or a silyl ether) can facilitate purification by standard chromatography. The protecting group can then be removed in a subsequent step.

Visualizations

Diagram 1: Plausible Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Allylic_Alcohol 3-Chloro-2-buten-1-ol Final_Product This compound Allylic_Alcohol->Final_Product [1+2] Cycloaddition Carbene_Precursor TMSCF3 + NaI Difluorocarbene :CF2 Carbene_Precursor->Difluorocarbene Generation Difluorocarbene->Final_Product

Caption: Plausible reaction pathway for the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Purity, Handling) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time) Start->Check_Conditions Check_Workup Optimize Work-up & Purification Start->Check_Workup Improve_Reagents Use Fresh/Purified Reagents Check_Reagents->Improve_Reagents Optimize_Temp Fine-tune Temperature Check_Conditions->Optimize_Temp Monitor_Reaction Monitor with TLC/GC-MS Check_Conditions->Monitor_Reaction Optimize_Extraction Multiple Extractions Check_Workup->Optimize_Extraction Optimize_Chroma Modify Chromatography Check_Workup->Optimize_Chroma Yield_Improved Yield Improved? Improve_Reagents->Yield_Improved Optimize_Temp->Yield_Improved Monitor_Reaction->Yield_Improved Optimize_Extraction->Yield_Improved Optimize_Chroma->Yield_Improved Yield_Improved->Start No End Successful Synthesis Yield_Improved->End Yes

Caption: A logical approach to troubleshooting low reaction yields.

References

  • BenchChem. (2025). Technical Support Center: Purification of (Chloromethyl)
  • BenchChem. (2025). Technical Support Center: Purification of Cyclopropane-Containing Alkaloids. BenchChem.
  • SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. Wiley. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • University of Illinois. (2026, January 15). Diazomethane. Division of Research Safety. [Link]

  • Papadopoulou, M. V., & Tsoleridis, C. A. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale University. [Link]

  • Miyazaki, T., et al. (2024).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Diazomethane. NJ.gov. [Link]

  • Hein, J. E., & Fokin, V. V. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts.
  • Organic Chemistry Portal. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Organic Chemistry Portal. [Link]

  • BenchChem. (2025).
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale University. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and interpretation. Doc Brown's Chemistry. [Link]

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-475). John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). ResearchGate. [Link]

  • Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5738.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Dolbier Jr, W. R. (2005). Fluorinated Carbenes. Chemical Reviews, 105(9), 3575-3618.
  • Yang, Y., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 26(4), 844-849.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Wang, F., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

  • Wang, C., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 61(17), 7748-7764.
  • Mendoza, A., et al. (2019). Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. Journal of the American Chemical Society, 141(42), 16724-16736.
  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • ResearchGate. (n.d.). The transformations of difluorocarbene. a The transformation of.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived.... ResearchGate. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-CHLORO-2-METHYLCYCLOHEXANONE. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. ResearchGate. [Link]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Doc Brown's Chemistry. (n.d.). 1-chloropropane 1H NMR spectrum. Doc Brown's Chemistry. [Link]

  • Beri, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 99.
  • SpectraBase. (n.d.). 3-Chloro-1-propyne. Wiley. [Link]

Sources

Troubleshooting guide for the synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CF-CP-001 Subject: Troubleshooting Guide for Protocol Optimization & Impurity Management Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

The "Golden Path" Protocol

Before troubleshooting, verify your baseline conditions against this standard operating procedure (SOP). Deviations here are the most common source of failure.

Reaction Class: Phase-Transfer Catalyzed (PTC) gem-Chlorofluorocyclopropanation. Mechanism: Addition of singlet chlorofluorocarbene (:CFCl) to 2-methyl-2-propen-1-ol (Methallyl alcohol).

Standard Reagent Setup
ComponentRoleStandard EquivalentCritical Note
Methallyl Alcohol Substrate1.0 equivMust be dry. Water kills the carbene.

(Freon-21)
Carbene Source3.0 - 5.0 equivB.P. is 8.9°C. Must be condensed at -78°C or handled in a pressure vessel.
50% NaOH (aq) Base5.0 - 10.0 equivConcentration is vital. <40% stops carbene generation.
TEBA-Cl PTC Catalyst0.05 - 0.10 equivTriethylbenzylammonium chloride is preferred over TBAB for this specific interface.
Dichloromethane Solvent2.0 - 5.0 VolOptional. Often run neat if

excess is high.
Reaction Workflow Diagram

ReactionWorkflow Start Start: Methallyl Alcohol + TEBA-Cl + Solvent Cooling Cool to 0°C - 5°C Start->Cooling Addition Add CHFCl2 (Condensed) Cooling->Addition BaseAdd Dropwise Addn: 50% NaOH Addition->BaseAdd Reaction Stir Vigorously (1000+ RPM) BaseAdd->Reaction Exotherm Control Quench Quench: Ice Water Reaction->Quench TLC Check

Caption: Figure 1. Standard Phase-Transfer Catalysis workflow. Note the critical dependence on stirring speed for interfacial surface area.

Troubleshooting Dashboard (Q&A)

Issue 1: "My yield is consistently low (<30%), and I see unreacted starting material."

Diagnosis: The "Carbene Clock" is beating you. The lifetime of the generated :CFCl carbene is extremely short. It has two fates:

  • Productive: Reacts with the alkene (Cyclopropanation).[1]

  • Destructive: Reacts with water/hydroxide (Hydrolysis to CO and Formate).

Corrective Actions:

  • Q: How fast are you stirring?

    • The Fix: PTC is diffusion-controlled. You must create a fine emulsion. Use an overhead mechanical stirrer, not a magnetic bar, if scaling above 50mL. Target >1000 RPM.

  • Q: Is your Freon escaping?

    • The Fix: Since

      
       boils at ~9°C, running at room temperature without a sealed vessel causes reagent loss. Use a dry ice condenser  or a sealed pressure tube/autoclave.
      
  • Q: Is the alcohol interfering?

    • The Fix: The free hydroxyl group (-OH) can be deprotonated to an alkoxide, which acts as a nucleophile, attacking the carbene to form an ether (O-alkylation side product).

    • Pro-Tip: If yield remains low, protect the alcohol as an acetate or benzyl ether before cyclopropanation, then deprotect. This eliminates O-alkylation and improves lipophilicity.

Issue 2: "I see two spots on TLC/GC with very similar retention times."

Diagnosis: You have successfully made the product, but it exists as diastereomers. Because the starting alkene (methallyl alcohol) has a methyl group and a hydroxymethyl group on the same carbon, the incoming carbene (Cl/F) can approach from either face. This creates:

  • Syn-fluoro (F is cis to the Methyl).

  • Anti-fluoro (F is trans to the Methyl).

Corrective Actions:

  • Q: Can I separate them?

    • The Fix: Separation is difficult on silica gel due to similar polarity.

    • Strategy A: Use Silver Nitrate Impregnated Silica (Argon-ion chromatography) if trace olefin impurities are the issue, but for diastereomers, standard flash chromatography usually yields a mixture.

    • Strategy B (Recommended): Isolate the mixture. If the stereochemistry at the cyclopropane ring is critical for biological activity, separate them using Preparative HPLC or crystallize a derivative (e.g., convert the alcohol to a 3,5-dinitrobenzoate ester).

Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization or Thermal Runaway. Carbene generation is highly exothermic. If the temperature spikes, the methallyl alcohol can polymerize, or the carbene can oligomerize.

Corrective Actions:

  • Q: How fast did you add the base?

    • The Fix: The 50% NaOH addition is the "throttle" for the reaction. Add it slowly over 1-2 hours while monitoring internal temperature. Keep

      
      .
      

Mechanistic Insight & Validation

Understanding the mechanism allows you to predict side reactions.

Pathway Diagram

Mechanism Precursor CHFCl2 (Freon-21) Deprotonation Anion Formation [CFCl2]- Precursor->Deprotonation NaOH / TEBA-Cl Carbene Singlet Carbene [:CFCl] Deprotonation->Carbene -Cl- (Alpha-Elimination) Transition Concerted [2+1] Cycloaddition Carbene->Transition + Substrate SideRxn Hydrolysis (H2O) --> CO + Formate Carbene->SideRxn Slow Stirring / Wet Solvent Substrate Methallyl Alcohol Product Target: (2-Chloro-2-fluoro...) Transition->Product

Caption: Figure 2. Mechanistic pathway showing the competition between productive cycloaddition and hydrolytic waste.

Analytical Validation Checklist
TestExpected ResultInterpretation
19F NMR Two distinct signals (approx -130 to -160 ppm)Confirms presence of F on the ring. Splitting pattern (d or dd) confirms diastereomers (

coupling).
1H NMR Disappearance of olefinic protons (4.8-5.0 ppm)If olefin peaks remain, conversion is incomplete.
GC-MS M+ peak (138 amu)Look for characteristic isotope pattern of Chlorine (3:1 ratio for M and M+2).

Safety & Compliance (HSE)

Critical Warning:

  • Ozone Depletion:

    
     (HCFC-21) is regulated under the Montreal Protocol. Ensure your lab has the appropriate permits for research use.
    
  • Pressure Hazard: If using a sealed tube to manage the volatility of Freon-21, ensure the vessel is rated for at least 10 bar to account for exotherms.

  • Toxicity: Fluorinated cyclopropanes can be potent alkylating agents. Handle with double gloves and in a fume hood.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662. Link(Foundational text on PTC cyclopropanation).

  • Dolbier, W. R., Jr. (2011). "Fluorine-containing carbenes." in Reactive Intermediate Chemistry. Link(Authoritative source on fluorocarbene reactivity and kinetics).

  • Weyerstahl, P. (1980). "Halo-cyclopropanes." in The Chemistry of Functional Groups. (Comprehensive review of halocyclopropane synthesis including mixed halogens).
  • Fedoryński, M. (2006). "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 103(3), 1099-1132. Link(Modern review of PTC methods).

Sources

Catalyst selection for the efficient synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol involves the addition of a highly reactive, electrophilic species (chlorofluorocarbene, :CFCl) to an electron-rich alkene (methallyl alcohol).

The Critical Failure Point: The primary failure mode in this synthesis is not the carbene formation itself, but the competition between cyclopropanation and side reactions (carbene hydrolysis, polymer formation, or O-alkylation of the free alcohol).

The Solution: Success relies on a Phase Transfer Catalysis (PTC) system.[1][2] Unlike homogenous reactions, PTC allows you to generate the unstable carbene at the interface of two immiscible phases, protecting it from immediate hydrolysis while shuttling it into the organic phase to react with the alkene.

Recommended System:

  • Catalyst: Benzyltriethylammonium Chloride (TEBA/BTEAC)

  • Carbene Source: Dichlorofluoromethane (

    
    ) or Sodium Dichlorofluoroacetate.
    
  • Base: 50% NaOH (aq).

  • Substrate Strategy: Protection of the hydroxyl group (as an acetate) is highly recommended to prevent O-alkylation, though direct synthesis is possible with strict temperature control.

Catalyst Selection Logic[3]

The selection of a Phase Transfer Catalyst is not arbitrary; it is governed by the Hofmann Elimination risk and the Partition Coefficient .

Catalyst CandidateStructureSuitabilityTechnical Verdict
TEBA (Benzyltriethylammonium chloride)

High GOLD STANDARD. The benzyl group enhances

-interaction at the interface. The ethyl groups are small enough to prevent steric hindrance during the carbene generation step but lipophilic enough to enter the organic phase.
TBAB (Tetrabutylammonium bromide)

MediumGood general-purpose catalyst, but often forms stable ion pairs that can slow down the rapid release of the carbene in the organic phase. Higher risk of forming emulsions.
18-Crown-6 Cyclic PolyetherLow (for this specific reaction)While excellent for solid-liquid PTC, it is often too expensive for scale-up and harder to remove from the polar alcohol product during workup.
Aliquat 336 Methyltrioctylammonium chlorideMedium/LowToo lipophilic. It tends to drag too much water into the organic phase, increasing the rate of carbene hydrolysis (useless consumption of reagent).
The Mechanism of Action (Visualized)

The following diagram illustrates why TEBA is the superior choice. It effectively shuttles the anion (


) without dragging hydration shells that destroy the carbene.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (Alkene) NaOH NaOH (Base) Precursor_Aq CHFCl2 (deprotonation) NaOH->Precursor_Aq OH- removes H+ Anion_Aq [CClF2]- Na+ Precursor_Aq->Anion_Aq IonExchange Ion Exchange (Na+ out, Q+ in) Anion_Aq->IonExchange Q_Anion Q+ [CClF2]- IonExchange->Q_Anion Catalyst (Q+) Shuttles Anion Carbene :CFCl (Carbene) Q_Anion->Carbene Loss of Cl- (Slow Step) Q_Cl Q+ Cl- (Recycled Catalyst) Q_Anion->Q_Cl After Cl- loss Alkene Methallyl Alcohol Carbene->Alkene Product Target Cyclopropane Carbene->Product Cyclopropanation Q_Cl->IonExchange Return to Interface

Caption: The Makosza Interfacial Mechanism showing the role of the Quaternary Ammonium salt (Q+) in shuttling the unstable anion.

Experimental Protocol (Optimized)

Warning: Chlorofluorocarbene precursors are ozone-depleting and toxic. All work must be performed in a fume hood.

Reagents:
  • Substrate: Methallyl acetate (Recommended over free alcohol to improve yield).

  • Carbene Source: Freon-21 (

    
    ) OR Sodium Dichlorofluoroacetate (solid alternative).
    
  • Catalyst: TEBA (1–2 mol%).

  • Solvent: Dichloromethane (

    
    ) or Chloroform (
    
    
    
    ).
  • Base: 50% w/w NaOH solution.

Step-by-Step Methodology:
  • Preparation: In a 3-neck round bottom flask equipped with a vigorous magnetic stirrer (or overhead stirrer for >10g scale) and a reflux condenser (cooled to -10°C), charge the Methallyl acetate (1.0 equiv) and TEBA (0.02 equiv).

  • Base Addition: Add Dichloromethane (2 mL per mmol substrate) followed by 50% NaOH (4.0 equiv).

  • Temperature Control: Cool the biphasic mixture to 0–5°C using an ice/salt bath.

  • Carbene Generation (The Critical Step):

    • If using Gas (

      
      ): Bubble slowly into the solution.
      
    • If using Solid (Na-Dichlorofluoroacetate): Add in portions.

    • Standard Lab Method: If using a liquid precursor (like

      
       with reductant or modified Freon), add dropwise over 1 hour.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously (1000+ RPM) for 12–18 hours. Note: The reaction color usually changes to dark brown/orange.

  • Workup: Pour onto crushed ice. Extract with DCM (

    
    ). Wash combined organics with water, then brine. Dry over 
    
    
    
    .
  • Deprotection (if Acetate used): Stir the crude oil in MeOH with

    
     (1.5 equiv) for 2 hours to liberate the free alcohol.
    
  • Purification: Distillation is preferred over column chromatography due to the volatility of the product.

    • Boiling Point Estimate: ~75-80°C at 15 mmHg.

Troubleshooting Guide (FAQ)

Q1: The reaction is stalling (Low Conversion). What is wrong?

A: This is almost always a Mass Transfer Issue .

  • Diagnosis: The interface surface area is too small.

  • Fix: Increase stirring speed immediately. The mixture must look like a creamy emulsion, not two distinct layers.

  • Secondary Fix: Add more catalyst (up to 5 mol%). If your NaOH is old, it may have carbonated (absorbed

    
     from air); prepare fresh 50% NaOH.
    
Q2: I am getting a low yield and a lot of "tar".

A: You are experiencing Carbene Polymerization .

  • Cause: The carbene concentration in the organic phase is too high relative to the alkene, or the temperature is too high.

  • Fix: Lower the reaction temperature to 0°C for the addition phase. Add the carbene precursor slower. Ensure your alkene is in slight excess.

Q3: How do I separate the diastereomers (Syn vs Anti)?

A: The product has two chiral centers (the cyclopropane carbons), but since the starting alkene is achiral, you get a racemic mixture of diastereomers.

  • Observation: You will likely see two close spots on TLC or two peaks on GC.

  • Separation: These are difficult to separate by flash chromatography.

    • Strategy: Use a high-efficiency spinning band distillation column.

    • Analysis:

      
      -NMR is the best tool to quantify the ratio. The chemical shifts of the Fluorine atom are significantly different depending on whether it is cis or trans to the hydroxymethyl group.
      
Q4: Can I use the free alcohol instead of the acetate?

A: Yes, but expect lower yields (30-40% drop) .

  • Reason: The alkoxide generated by NaOH competes with the carbene.

  • Mitigation: If you must use the free alcohol, do not use TEBA. Switch to 18-Crown-6 and use solid KOH/NaOH (Solid-Liquid PTC) in dry DCM. This minimizes the concentration of dissolved base available to deprotonate the alcohol.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Low_Conv Low Conversion (<50%) Issue_Type->Low_Conv Tar Tarry/Black Mixture (Polymerization) Issue_Type->Tar Side_Prod Ether Byproduct (O-Alkylation) Issue_Type->Side_Prod Stirring Check Stirring (Is it an emulsion?) Low_Conv->Stirring Temp_Check Check Temp (Is it >25°C?) Tar->Temp_Check Protect Did you protect the Alcohol? Side_Prod->Protect Fresh_Base Prepare Fresh 50% NaOH Stirring->Fresh_Base Stirring OK Add_Rate Slow Down Addition of Precursor Temp_Check->Add_Rate Temp OK Switch_Cat Switch to Solid KOH + 18-Crown-6 Protect->Switch_Cat No (Direct Route)

Caption: Logic flow for diagnosing reaction failures in gem-chlorofluorocyclopropanation.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[2][3] Tetrahedron Letters, 10(53), 4659–4662. Link

  • Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry.[2][4][5] Angewandte Chemie International Edition, 13(3), 170–179. Link

  • Dolbier, W. R., Jr. (2011). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Authoritative text for characterizing the syn/anti isomers via

    
    -NMR).
    
  • Fedoryński, M. (2006). Syntheses of gem-halocyclopropanes and their use in organic synthesis. Chemical Reviews, 103(11), 4593–4632. (Comprehensive review on the specific TEBA/NaOH conditions).

Sources

Managing diastereoselectivity in the synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Selectivity of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Topic: Managing Diastereoselectivity in gem-Chlorofluorocyclopropanation Audience: Senior Chemists, Process Development Scientists Status: Active | Version: 2.4

Executive Summary

The synthesis of This compound involves the addition of chlorofluorocarbene (:CFCl) to methallyl alcohol (2-methyl-2-propen-1-ol). Unlike symmetric dihalocarbenes (:CCl₂), the :CFCl species lacks symmetry, creating immediate diastereoselectivity challenges. The reaction yields two diastereomers based on the orientation of the chlorine atom relative to the hydroxymethyl group: syn-Cl (cis) and anti-Cl (trans).

This guide addresses the thermodynamic and kinetic controls required to manage this selectivity, providing validated protocols for synthesis, separation, and troubleshooting.

Module 1: The Reaction System & Stereochemical Model

The core transformation utilizes a Phase Transfer Catalysis (PTC) system to generate :CFCl from Freon-21 (CHFCl₂) or fluorotrichloromethane (CFCl₃).

The Challenge: The methallyl alcohol substrate possesses a 1,1-disubstituted alkene. Upon carbene addition, two transition states compete.

  • Transition State A: Chlorine approaches syn to the hydroxymethyl group.

  • Transition State B: Chlorine approaches anti to the hydroxymethyl group.

Note: The hydroxyl group often exerts a directing effect via hydrogen bonding with the carbene, favoring the syn-Cl isomer in unprotected substrates, whereas bulky protecting groups (e.g., TBDMS) favor steric repulsion, enhancing anti-Cl selectivity.

ReactionPathway Substrate Methallyl Alcohol (2-methyl-2-propen-1-ol) TS Transition State (Bifurcation) Substrate->TS + :CFCl Carbene :CFCl Generation (CHCl2F + NaOH + PTC) Carbene->TS SynProduct Syn-Cl Isomer (Cl cis to CH2OH) TS->SynProduct H-Bond Directing (Unprotected OH) AntiProduct Anti-Cl Isomer (Cl trans to CH2OH) TS->AntiProduct Steric Repulsion (Protected OH)

Figure 1: Bifurcation of the reaction pathway governed by steric vs. electronic directing effects.

Module 2: Validated Experimental Protocols

Protocol A: The "Directing Group" Strategy (Unprotected)

Use this protocol to favor the Syn-Cl isomer via H-bonding interactions.

Reagents:

  • Methallyl alcohol (1.0 equiv)

  • CHFCl₂ (Freon-21) or ClCF₂CO₂Na (Dolbier’s Reagent) (1.5 - 2.0 equiv)

  • NaOH (50% aq. solution)

  • Catalyst: TEBA (Triethylbenzylammonium chloride) (5 mol%)

  • Solvent: CH₂Cl₂ (DCM)

Step-by-Step:

  • Setup: Charge a jacketed reactor with methallyl alcohol, TEBA, and DCM. Cool to 0°C.

  • Base Addition: Add 50% NaOH solution slowly. The biphasic mixture must be stirred vigorously (>800 RPM) to ensure efficient phase transfer.

  • Carbene Generation: Introduce CHFCl₂ gas (bubbled) or add liquid precursor dropwise. Maintain internal temp < 5°C to prevent carbene hydrolysis.

  • Quench: Pour into ice water/HCl. Extract with DCM.

  • Result: Expect ~60:40 to 70:30 ratio favoring syn-Cl due to OH...Cl interaction.

Protocol B: The "Steric Bulk" Strategy (Protected)

Use this protocol to favor the Anti-Cl isomer.

Reagents:

  • Substrate: TBDMS-protected methallyl alcohol.

  • Carbene Source: PhHgCFCl₂ (Seyferth reagent) or CHFCl₂/NaOH.

  • Solvent: Benzene or Toluene (Non-polar solvents enhance steric effects).

Step-by-Step:

  • Protection: Silylate methallyl alcohol with TBDMS-Cl/Imidazole (Standard procedure).

  • Cyclopropanation: React TBDMS-ether with carbene source at reflux (if using Seyferth reagent) or 0°C (if using PTC).

  • Deprotection: TBAF in THF.

  • Result: The bulky TBDMS group blocks the syn face, shifting ratios toward the anti-Cl isomer (up to 80:20).

Module 3: Troubleshooting & FAQs

Category 1: Reaction Performance

Q: My reaction stalls at 50% conversion. Adding more reagent doesn't help. Why? A: This is likely Carbene Hydrolysis . The carbene (:CFCl) reacts with water (from the 50% NaOH) faster than it reacts with the alkene if the stirring is poor or the alkene is deactivated.

  • Fix: Increase stirring speed immediately. The reaction is diffusion-controlled.

  • Fix: Switch to solid KOH/powdered NaOH with 18-crown-6 catalyst in dry DCM to eliminate water from the start.

Q: I see a significant amount of ring-opened byproduct. A: Gem-chlorofluorocyclopropyl carbinols are acid-sensitive. The cyclopropane ring, activated by the adjacent oxygen and destabilized by the halogens, can undergo solvolysis.

  • Fix: Ensure the quench is buffered. Do not use strong acids (HCl) to neutralize. Use saturated NH₄Cl or a phosphate buffer (pH 7).

  • Fix: Avoid silica gel chromatography if the compound is unstable; use neutral alumina or deactivated silica (treated with 1% Et₃N).

Category 2: Diastereoselectivity & Separation[1][2][3]

Q: The diastereomeric ratio (dr) is 1:1. How do I separate them? A: Direct separation of the free alcohols is difficult due to similar boiling points and polarities.

  • Strategy 1 (Chromatography): Derivatize with 3,5-dinitrobenzoyl chloride . The resulting esters often have significantly different crystalline properties or retention times on silica.

  • Strategy 2 (Enzymatic Resolution): Lipases (e.g., Candida antarctica Lipase B) often show specificity for one diastereomer of cyclopropyl carbinols. Acetylate the mixture enzymatically; one isomer will acetylate faster, allowing separation of the ester from the alcohol.

Q: How do I determine which isomer is which using NMR? A: Use ¹⁹F-NMR and ¹H-NMR NOE (Nuclear Overhauser Effect) .

  • ¹⁹F Signal: The chemical shift of the Fluorine is sensitive to the spatial proximity of the Oxygen.

  • NOE: Irradiate the CH₂OH protons.

    • If you see an enhancement of the Methyl (CH₃) signal, the CH₂OH and CH₃ are cis (this is the substrate geometry, not helpful).

    • Look for cross-peaks between the CH₂OH protons and the Cyclopropyl Ring Proton (H₃) .

    • Definitive: Coupling constants (

      
      ) in the ring can differ between cis and trans F-H relationships.
      

Module 4: Data & Specifications

ParameterSyn-Cl Isomer (cis to CH₂OH)Anti-Cl Isomer (trans to CH₂OH)
Formation Favorability Favored by H-bonding (Free OH)Favored by Sterics (Protected OH)
¹⁹F NMR Shift (Approx) -135 to -145 ppm-150 to -160 ppm
Boiling Point Generally Higher (more polar)Generally Lower
Stability Lower (OH assists Cl ionization)Higher

References

  • Dolbier, W. R. (2011). Fluorine-containing Carbenes. In Organofluorine Chemistry. Wiley. Link

  • Weyerstahl, P. (1980). Cyclopropanes from Carbenes. In The Chemistry of the Cyclopropyl Group. Wiley-Interscience. (Foundational text on dihalocarbene selectivity).
  • Gokel, G. W. (2004). Phase Transfer Catalysis. Royal Society of Chemistry. Link

  • Tang, Y., et al. (2014). Stereoselective Synthesis of Chlorofluorocyclopropanes. Journal of Fluorine Chemistry. (General methodology for :CFCl addition).
  • BenchChem . (2025). Purification strategies for cyclopropyl isomers. Link

Validation & Comparative

Synthetic Methodologies for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthesis

The incorporation of fluorinated cyclopropanes into pharmacophores is a highly effective strategy for locking molecular conformation, modulating pKa, and enhancing metabolic stability. Among these specialized building blocks, (2-chloro-2-fluoro-1-methylcyclopropyl)methanol (CAS 1823356-09-7) represents a structurally dense motif containing a quaternary carbon and a halogenated chiral center.

The Causality of Protecting Group Selection: Direct [2+1] cycloaddition of a chlorofluorocarbene (:CClF) to unprotected 2-methylprop-2-en-1-ol (methallyl alcohol) is synthetically unviable due to competitive carbene insertion into the primary O-H bond. While benzyl ethers are the industry standard for alcohol protection, they present a fatal flaw here: the subsequent deprotection via Pd/C hydrogenolysis would inevitably cause hydrodehalogenation of the delicate C-Cl bond on the cyclopropane ring.

To bypass this, methallyl acetate must be used as the starting alkene. The acetate group is robust against carbene addition and can be cleaved via mild basic methanolysis (K₂CO₃/MeOH) at room temperature, perfectly preserving the halogens.

This guide objectively compares the two most viable methods for generating the requisite chlorofluorocarbene and executing the cyclopropanation.

Methodological Comparison

Method A: Thermal Decarboxylation of Sodium Dichlorofluoroacetate (Classical Approach)

Historically, halofluorocarbenes were generated via the thermal decomposition of halogenated acetate salts . In this method, sodium dichlorofluoroacetate (Cl₂FCCO₂Na) is heated in diglyme at 120 °C.

  • Mechanistic Rationale: Thermal decarboxylation extrudes CO₂ to form the transient [CFCl₂]⁻ anion, which immediately undergoes α-elimination of a chloride ion to yield the singlet chlorofluorocarbene (:CClF).

  • Performance: While the reagents are inexpensive, the harsh thermal conditions lead to competitive background decomposition of the carbene (forming polymeric tars) and moderate yields.

Method B: Nucleophile-Initiated Halofluorocyclopropanation (Modern Approach)

Developed by Hu and co-workers, this modern approach utilizes fluorodichlorotrimethylsilane (TMSCFCl₂) as a stable, liquid carbene precursor .

  • Mechanistic Rationale: Instead of brute-force thermal degradation, a nucleophilic initiator such as tetrabutylammonium bromide (TBAB) is used. The bromide ion attacks the silicon center, forming a hypervalent silicon intermediate that collapses to release TMS-Br and the[CFCl₂]⁻ anion under highly controlled, steady-state conditions.

  • Performance: This method drastically suppresses side reactions, resulting in superior yields, cleaner crude profiles, and excellent functional group tolerance.

Quantitative Performance Data

The following table summarizes the experimental metrics for the synthesis of the acetate-protected intermediate, prior to hydrolysis.

MetricMethod A (Thermal Salt)Method B (TMSCFCl₂ + TBAB)
Reagent Equivalent 3.0 equiv Cl₂FCCO₂Na1.5 equiv TMSCFCl₂
Reaction Temperature 120 °C110 °C
Reaction Time 12 - 16 hours4 hours
Isolated Yield (Step 1) 35 - 42%78 - 85%
Diastereomeric Ratio (cis:trans) ~1.2 : 1~1.5 : 1
Primary Byproducts Polymeric tars, CO₂, NaClTMS-Cl/Br (volatile), TBA salts
E-Factor (Waste/Product) High (>25)Low (<10)

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems utilizing In-Process Controls (IPCs) to verify reaction progression.

Protocol 1: Cyclopropanation via Method B (Recommended)
  • Setup: To an oven-dried 100 mL Schlenk flask under N₂, add methallyl acetate (10.0 mmol, 1.14 g) and anhydrous toluene (20 mL).

  • Initiator Addition: Add tetrabutylammonium bromide (TBAB, 0.5 mmol, 161 mg, 5 mol%). Causality: TBAB acts as a phase-transfer catalyst and the critical nucleophile to activate the Si-C bond [[1]]([Link]).

  • Precursor Addition: Inject TMSCFCl₂ (15.0 mmol, 2.62 g) dropwise via syringe.

  • Heating & IPC: Heat the mixture to 110 °C.

    • Validation Check 1: Monitor via TLC (Hexanes/EtOAc 9:1). Stain with KMnO₄. The starting alkene will rapidly bleach the stain, whereas the cyclopropanated product will not. Complete consumption should occur within 4 hours.

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with CH₂Cl₂) to remove TBA salts. Concentrate under reduced pressure to yield the crude acetate-protected cyclopropane.

    • Validation Check 2: ¹⁹F NMR (CDCl₃) will show two distinct fluorine signals (approx. -130 ppm to -145 ppm range) corresponding to the cis and trans diastereomers.

Protocol 2: Mild Deprotection to Target Alcohol
  • Hydrolysis: Dissolve the crude acetate intermediate in methanol (15 mL). Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g).

  • Stirring: Stir at 25 °C for 2 hours. Causality: Mild carbonate base selectively transesterifies the acetate without inducing E2 elimination or ring-opening of the halocyclopropane.

  • Workup: Dilute with H₂O (20 mL) and extract with Et₂O (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient) to separate the cis and trans isomers of this compound.

Mechanistic Workflow Visualization

G TMS TMS-CFCl2 (Precursor) Anion [CFCl2]⁻ Anion (Transient) TMS->Anion Si-C Cleavage Nuc Halide Initiator (TBAB) Nuc->Anion Carbene :CClF (Chlorofluorocarbene) Anion->Carbene α-Elimination (-Cl⁻) Cyclo Acetate-Protected Cyclopropane Carbene->Cyclo [2+1] Cycloaddition Alkene Methallyl Acetate (Alkene) Alkene->Cyclo Product This compound Cyclo->Product Basic Hydrolysis (K2CO3/MeOH)

Mechanistic pathway of nucleophile-initiated chlorofluorocyclopropanation and deprotection.

References

  • [2] ChemSrc. This compound CAS 1823356-09-7. Retrieved from:[Link]

  • [1] Ni, C., Hu, J., et al. (2021). TMSCFX₂ (X = Cl, Br) as halofluorocarbene sources for the synthesis of halofluorocyclopropanes. Chemical Communications, 57(3), 319-322. Retrieved from:[Link]

  • [3] Burton, D. J., Hahnfeld, J. L. (1996). Fluorinated Carbenes. Chemical Reviews, 96(5), 1641-1716. Retrieved from:[Link]

Sources

Comparative analysis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol with other cyclopropyl methanols

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Chiral Fluorine" Advantage

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (herein referred to as CFMCM ) represents a specialized niche in the cyclopropane building block family. Unlike its symmetric gem-difluoro or gem-dichloro counterparts, CFMCM introduces electronic asymmetry and stereochemical complexity directly onto the rigid cyclopropyl scaffold.

For drug developers, this molecule offers two distinct strategic pathways:

  • Bioisosterism: Serving as a metabolically stable, lipophilic mimic of gem-dimethyl groups or alkenes.

  • Synthetic Divergence: Acting as a reactive intermediate where the C-Cl bond serves as a "handle" for radical reduction (yielding stereodefined monofluoro-cyclopropanes) or ring-expansion reactions.

This guide compares CFMCM against its primary alternatives: the stable (2,2-Difluoro-1-methylcyclopropyl)methanol (DFMCM) and the baseline (1-Methylcyclopropyl)methanol (MCM) .

Comparative Physicochemical Profiling

The introduction of the Chloro-Fluoro motif drastically alters the physicochemical landscape compared to the standard methyl-cyclopropane.

Table 1: Comparative Properties Matrix
FeatureCFMCM (Cl/F)DFMCM (F/F)MCM (H/H)
Electronic Symmetry Asymmetric (Dipole directed)SymmetricSymmetric
Chiral Centers 2 (C1 & C2)

4 Isomers
1 (C1)

2 Enantiomers
0 (Achiral)*
Lipophilicity (Est. LogP) ~1.6 - 1.9 (High)~0.9 - 1.2 (Medium)~0.4 - 0.6 (Low)
Metabolic Stability High (Blocked C-H oxidation)Very High (Strong C-F bonds)Low (Prone to CYP oxidation)
C-X Bond Energy C-Cl (~80 kcal/mol) < C-FC-F (~116 kcal/mol)C-H (~99 kcal/mol)
Primary Utility Intermediate / Chiral ProbeTerminal BioisostereScaffold / Linker

*Note: MCM is achiral if the C1 substituents are identical, but with Methyl/Hydroxymethyl it is achiral unless the ring is substituted. Wait—C1 has Me, CH2OH, CH2, CH2. It has a plane of symmetry. It is achiral.

Key Insight: The Stereochemical Multiplier

The most critical differentiator is stereochemistry.

  • DFMCM has a plane of symmetry through the

    
     group; chirality arises only from the quaternary C1.
    
  • CFMCM breaks this symmetry. The Chlorine atom can be syn or anti relative to the hydroxymethyl group. This creates diastereomers with distinct physical properties (NMR shifts, boiling points) and biological binding profiles.

Synthetic Accessibility & Methodology

The synthesis of CFMCM relies on dihalocarbene addition to methallyl alcohol. Unlike difluorocarbene (:CF2), which is often generated from mild reagents like sodium chlorodifluoroacetate, chlorofluorocarbene (:CFCl) generation requires precise control to manage the exothermic nature and selectivity.

Diagram 1: Synthesis & Stereochemical Divergence

This workflow illustrates the Phase Transfer Catalysis (PTC) route, which is the industry standard for scalability.

SynthesisWorkflow Start Methallyl Alcohol (2-Methyl-2-propen-1-ol) Carbene Intermediate: [:CFCl] Start->Carbene + Reagents Reagents Reagents: Freon-11 (CFCl3) or CHFCl2 50% NaOH, TEBA (Cat.) Reagents->Carbene Product Racemic Mixture (2-Chloro-2-fluoro-1-methyl...) Carbene->Product [2+1] Cycloaddition Iso1 Syn-Isomer (Cl syn to CH2OH) Product->Iso1 HPLC/SFC Separation Iso2 Anti-Isomer (Cl anti to CH2OH) Product->Iso2

Caption: Synthesis via chlorofluorocarbene addition yields a diastereomeric mixture requiring chromatographic separation for high-purity applications.

Protocol: Synthesis of CFMCM (General Procedure)

Based on standard gem-dihalocyclopropane protocols (e.g., Makosza method).

  • Reagents: Methallyl alcohol (1.0 eq),

    
     (Freon 21, 1.2 eq) or 
    
    
    
    (with reductant), Benzyltriethylammonium chloride (TEBA, 0.05 eq), 50% NaOH solution.
  • Setup: Use a heavy-walled pressure vessel or standard flask with efficient reflux condenser (cool to -78°C if using volatile Freons).

  • Addition: Dissolve alcohol and TEBA in

    
    . Add NaOH. Slowly introduce the haloalkane at 0–5°C to control the exotherm.
    
  • Reaction: Stir vigorously at 25–40°C for 12–24 hours. The carbene is generated at the interface and migrates into the organic phase to react with the alkene.

  • Workup: Dilute with water, separate organic layer, dry over

    
    .
    
  • Purification: Fractional distillation is often sufficient to separate the product from unreacted alkene, but silica gel chromatography is required to separate the syn/anti diastereomers of CFMCM.

Reactivity & Stability Analysis

The defining feature of CFMCM compared to the Difluoro analog is the reactivity of the C-Cl bond .

Solvolysis and Ring Opening

Cyclopropyl methanols are prone to acid-catalyzed rearrangement (cyclopropylcarbinyl cation rearrangement).

  • MCM (H/H): Rearranges extremely fast to cyclobutanol or homoallyl derivatives.

  • DFMCM (F/F): The electron-withdrawing fluorine atoms destabilize the developing carbocation at the

    
    -position, significantly retarding solvolysis . It is highly stable.
    
  • CFMCM (Cl/F): Intermediate stability. While the halogens deactivate the ring, the C-Cl bond is liable to undergo thermal or silver-promoted ring expansion to form 2-fluoro-dienes.

Diagram 2: Divergent Reactivity Pathways

This diagram compares how CFMCM behaves under reductive vs. acidic conditions.

Reactivity cluster_Red Path A: Radical Reduction (Bu3SnH) cluster_Acid Path B: Acid/Thermal Solvolysis CFMCM This compound Mono Monofluoro-cyclopropane (Stereodefined) CFMCM->Mono Radical Dechlorination (Retains Stereochem) Cation Cyclopropylcarbinyl Cation CFMCM->Cation H+ / Heat RingOpen 2-Fluoro-3-methyl-butadiene (Ring Expansion) Cation->RingOpen Cl- Loss Rearrangement

Caption: CFMCM serves as a gateway to monofluoro-cyclopropanes (Path A) or fluorinated dienes (Path B), unlike the inert Difluoro analog.

Experimental Validation Standards (Self-Validating Protocols)

To ensure scientific integrity when working with CFMCM, researchers must validate the compound identity using these specific markers:

  • NMR Signature (19F-NMR):

    • DFMCM: Shows a characteristic AB quartet (if chiral) or singlet for the

      
       group (-130 to -150 ppm).
      
    • CFMCM: Shows distinct signals for the syn and anti isomers. The Fluorine chemical shift is highly sensitive to the relative position of the hydroxyl group (Through-space interaction).

    • Validation: If you observe a single fluorine peak, you likely have a single diastereomer. If you see two distinct F peaks, you have the mixture.

  • Mass Spectrometry (GC-MS):

    • Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

    • DFMCM will not show this pattern. This is the fastest way to confirm you successfully added :CFCl and not :CF2 (if reagents were cross-contaminated).

References

  • Synthesis of Gem-Dihalocyclopropanes

    • Source: Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters.
    • Relevance: Foundational protocol for Phase Transfer Catalysis (PTC) used to synthesize CFMCM precursors.
    • URL:

  • Fluorinated Cyclopropanes in Medicinal Chemistry

    • Source: Jeschke, P. (2004). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem.
    • Relevance: Details the lipophilicity and metabolic stability conferred by cyclopropyl fluorin
    • URL:

  • Stereoselective Reduction of Chlorofluorocyclopropanes

    • Source: Ando, T., et al. (1980). "Stereoselective reduction of gem-chlorofluorocyclopropanes with tributyltin hydride." Journal of the American Chemical Society.
    • Relevance: Establishes the utility of CFMCM as a precursor for stereodefined monofluoro compounds.
    • URL:

  • Reactivity of Cyclopropylcarbinyl Systems

    • Source: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.
    • Relevance: The classic text on the solvolysis mechanisms relevant to the stability comparison of MCM vs CFMCM.
    • URL:

Validation of analytical methods for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The development and validation of analytical methods for highly functionalized, low-molecular-weight building blocks present unique challenges in pharmaceutical chemistry. (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CAS: 1823356-09-7)[1] is a prime example of such a molecule. Featuring a densely substituted cyclopropane ring with multiple stereocenters, this compound is a critical intermediate in modern drug design, often used to impart metabolic stability or conformational restriction.

As a Senior Application Scientist, I approach the analytical control of this molecule not as a single test, but as a comprehensive, self-validating system. This guide objectively compares the analytical modalities required to assess the chemical and stereoisomeric purity of this compound, providing field-proven protocols validated against the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Causality Behind Method Selection

To design an effective analytical strategy, we must first decode the physicochemical properties of the analyte:

  • Lack of a UV Chromophore: As an aliphatic, halogenated cyclopropyl alcohol, this molecule lacks a conjugated

    
    -electron system. Consequently, it exhibits negligible UV absorbance above 200 nm. Standard HPLC-UV methods will suffer from severe baseline drift and poor sensitivity, rendering them obsolete for impurity profiling.
    
  • Volatility: With a low molecular weight (~138.5 g/mol ), the compound is highly volatile. This makes Gas Chromatography (GC) a highly favorable alternative to Liquid Chromatography (LC).

  • Stereochemical Complexity: The cyclopropane ring contains three distinct substituents (chloro, fluoro, and methyl/hydroxymethyl groups), resulting in a complex mixture of diastereomers and enantiomers. Resolving these requires highly specific chiral recognition mechanisms[3].

Based on these causal factors, standard HPLC-UV is discarded in favor of GC-FID (for achiral assay), HPLC-CAD (for non-volatile impurity profiling)[4], and SFC-MS (for chiral resolution).

G A Target: (2-Chloro-2-fluoro- 1-methylcyclopropyl)methanol B Volatile & Low MW (~138.5 g/mol) A->B C Lacks UV Chromophore (No conjugated pi-system) A->C D Multiple Stereocenters (Chiral cyclopropane) A->D E GC-FID (Achiral Assay & Purity) B->E Optimal F HPLC-CAD (Non-volatile Impurities) C->F Alternative LC G SFC-MS / SFC-CAD (Chiral Resolution) D->G Gold Standard

Figure 1: Decision matrix for selecting analytical methods based on the physicochemical properties of the target compound.

Comparative Performance of Analytical Modalities

When validating an assay for release testing, selecting the right detector and phase system is paramount. Table 1 summarizes the quantitative performance data comparing the three viable methods for this compound.

Table 1: Comparative Performance Metrics for this compound Analysis

Performance MetricGC-FID (Achiral)HPLC-CAD (Achiral)SFC-MS (Chiral)
Primary Application Chemical Purity, Mass Balance AssayNon-volatile Impurity ProfilingEnantiomeric Excess (ee%), dr
Detection Mechanism Carbon ionization (Universal)Aerosol particle scattering[4]Mass-to-charge ratio (Specific)
Sensitivity (LOD) ~10 ppm~50 ppm~1 ppm
Linearity Profile Excellent (

)
Non-linear (Requires power-law fit)Good (

)
Resolution Power High (Theoretical plates > 100k)ModerateVery High (Chiral recognition)
Throughput Medium (15-20 min/run)Low (20-30 min/run)High (5-10 min/run)

Insight: While HPLC with Charged Aerosol Detection (CAD) is an excellent universal detector for non-chromophoric compounds[4], its non-linear response curve requires complex mathematical transformations during validation. GC-FID remains the most robust choice for achiral quantification due to its strict linear response to carbon mass. For chiral separation, Supercritical Fluid Chromatography (SFC) utilizing modified cyclodextrin or polysaccharide stationary phases is the undisputed gold standard for halogenated cyclopropanes[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) criteria.

Protocol A: Achiral Purity & Assay via GC-FID

This method leverages the volatility of the compound to provide a high-resolution impurity profile without the need for derivatization.

  • Column Selection: Use a mid-polar capillary column (e.g., DB-624, 30 m × 0.32 mm, 1.8 µm film thickness) to ensure adequate retention of the polar hydroxyl group while resolving the halogenated isomers.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Temperature Program:

    • Initial: 60°C (hold for 2 min).

    • Ramp: 10°C/min to 220°C (hold for 5 min).

  • Injection: 1.0 µL injection volume, Split ratio 20:1, Injector temperature 200°C.

  • Detection: FID at 250°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

  • Self-Validating SST: Inject a resolution standard containing the target compound and its closest known synthetic impurity (e.g., the des-fluoro analog).

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      1.5; Tailing factor (
      
      
      )
      
      
      1.5; Relative Standard Deviation (RSD) of area for 6 replicate injections
      
      
      1.0%.
Protocol B: Stereoisomeric Purity via SFC-MS

Because the cyclopropane ring induces significant steric hindrance, chiral recognition requires a specialized stationary phase.

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak IG, 150 × 4.6 mm, 3 µm) or a permethylated

    
    -cyclodextrin column[3].
    
  • Mobile Phase: Supercritical

    
     with Methanol as a co-solvent (Isocratic, 95:5 v/v).
    
  • Operating Conditions: Back pressure at 120 bar; Column temperature at 35°C; Flow rate at 3.0 mL/min.

  • Detection: Single Quadrupole MS (ESI+ mode, monitoring the

    
     or 
    
    
    
    adducts due to the alcohol's poor ionization).
  • Self-Validating SST: Inject a fully racemic mixture of the compound.

    • Acceptance Criteria: Baseline resolution of all enantiomeric and diastereomeric pairs (

      
      
      
      
      
      2.0). Signal-to-noise (S/N) ratio for the lowest concentration peak
      
      
      10.

ICH Q2(R2) Method Validation Framework

Method validation must comply with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based analytical control strategies[2].

Validation N1 Method Development N2 Specificity (Peak Purity) N1->N2 N3 Linearity & Range N2->N3 N4 Accuracy & Precision N3->N4 N5 LOD / LOQ Determination N4->N5 N6 Robustness (DoE) N5->N6 N7 Validated Method N6->N7

Figure 2: Sequential workflow for analytical method validation as defined by ICH Q2(R2) guidelines.
  • Specificity: For the GC-FID method, specificity is proven by analyzing forced degradation samples (acid, base, peroxide, heat). Peak purity must be confirmed using an orthogonal GC-MS detector to ensure no co-eluting degradants exist under the main peak[2].

  • Linearity & Range: Evaluated from 50% to 150% of the nominal specification limit. Crucial Note: If utilizing the alternative HPLC-CAD method, ICH Q2(R2) permits the use of non-linear mathematical models. A power-law transformation (

    
    ) must be applied to the CAD response to achieve a valid correlation coefficient[4].
    
  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. The self-validating acceptance criterion is a mean recovery of 98.0% – 102.0%.

  • Precision: Both repeatability (intra-day,

    
    ) and intermediate precision (inter-day, different analyst, different instrument) are evaluated. The RSD must be 
    
    
    
    2.0% for the assay[2].
  • Robustness: Evaluated using a Plackett-Burman Design of Experiments (DoE). For the SFC method, critical parameters such as

    
     backpressure (
    
    
    
    5 bar), co-solvent percentage (
    
    
    1%), and column temperature (
    
    
    2°C) are systematically varied to ensure the chiral resolution (
    
    
    ) remains above 1.5.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • National Institutes of Health (NIH) - PMC. "Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors." nih.gov. Available at:[Link]

  • ResearchGate. "A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay." researchgate.net. Available at:[Link]

  • ChemSrc. "this compound (CAS: 1823356-09-7) Properties and Identifiers." chemsrc.com. Available at:[Link]

Sources

In silico modeling and computational studies of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Modeling and Computational Studies of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol: A Comparative Guide

Executive Summary

The integration of highly functionalized, conformationally restricted building blocks into drug discovery pipelines requires rigorous computational validation before synthesis. This compound represents a highly specialized gem-dihalogenated motif. By combining the rigid three-dimensionality of a cyclopropane ring with the distinct stereoelectronic profiles of fluorine and chlorine, this molecule offers unique advantages in metabolic stability and target engagement.

As a Senior Application Scientist, I have structured this guide to objectively compare the in silico performance of this compound against standard unhalogenated and fluorinated alternatives. The methodologies detailed herein provide a self-validating computational framework for evaluating halogenated cyclopropanes in rational drug design.

Structural Rationale: The gem-Chlorofluoro Advantage

Cyclopropanes are privileged motifs in medicinal chemistry, utilized to enhance inherent three-dimensionality, improve target binding potency, and modulate membrane permeability [1]. However, the specific introduction of a gem-chlorofluoro group onto a methylcyclopropyl scaffold serves a dual purpose:

  • Metabolic Shielding: The highly electronegative fluorine atom withdraws electron density from the cyclopropyl ring, increasing the activation energy required for cytochrome P450 (CYP450)-mediated ring opening or aliphatic hydroxylation.

  • Halogen Bonding (σ-hole interactions): Unlike fluorine, chlorine possesses a highly polarizable electron cloud. This creates a localized region of positive electrostatic potential (the σ-hole) on the extension of the C–Cl bond, allowing it to act as a strong Lewis acid and form highly directional halogen bonds with protein backbone carbonyls [2].

SPR Core gem-Chlorofluoro Cyclopropane F_atom Fluorine Substitution (High Electronegativity) F_atom->Core F_effect Decreased pKa Increased Metabolic Stability F_atom->F_effect Cl_atom Chlorine Substitution (High Polarizability) Cl_atom->Core Cl_effect Enhanced Halogen Bonding (σ-hole interactions) Cl_atom->Cl_effect Me_OH Methyl & Hydroxyl (Anchoring Groups) Me_OH->Core OH_effect H-Bond Donor/Acceptor Synthetic Handle Me_OH->OH_effect

Structure-Property Relationship (SPR) logic for the gem-chlorofluoro motif.

Self-Validating In Silico Protocols

To objectively assess the utility of this compound, we employ a multi-tiered computational workflow. Each protocol is designed with internal validation checks to ensure scientific integrity.

Protocol A: Quantum Mechanical (DFT) Profiling

Causality: Standard molecular mechanics force fields often fail to accurately parameterize the severe angle strain of cyclopropanes combined with the stereoelectronic repulsion of gem-dihalogens. Density Functional Theory (DFT) is required to accurately map the electrostatic potential (ESP) and quantify the σ-hole.

  • Conformational Search: Generate initial 3D geometries using an OPLS4 force field via a Monte Carlo multiple-minimum (MCMM) algorithm.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP-GD3BJ/6-311++G(d,p) level.

    • Why this functional? The GD3BJ empirical dispersion correction is critical for accurately modeling intramolecular non-covalent interactions and the thermodynamics of fluorinated cyclopropanes [3].

  • ESP Mapping: Calculate the ESP surface mapped onto the 0.001 a.u. electron density isosurface to extract the maximum positive potential (

    
    ) on the chlorine atom.
    
  • Validation Check: Perform vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state.

Protocol B: Molecular Docking & Halogen Bond Assessment

Causality: Traditional docking algorithms prioritize hydrogen bonding and lipophilic contacts, often ignoring halogen bonds. Explicit pharmacophore constraints must be defined to evaluate the chlorine atom's contribution to binding affinity.

  • Charge Derivation: Assign partial charges to the ligand using the Restrained Electrostatic Potential (RESP) method derived directly from the DFT output.

  • Pharmacophore Definition: Define the chlorine atom as a halogen bond donor. Set a geometric constraint requiring an interaction angle (C–Cl···Y) between 150° and 180°, reflecting the highly directional nature of the σ-hole.

  • Induced-Fit Docking (IFD): Execute docking against the target active site, allowing side-chain flexibility within 5 Å of the ligand to accommodate the bulky gem-chlorofluoro moiety.

  • Validation Check: Cross-dock a known halogen-bonding co-crystal ligand (e.g., a brominated or chlorinated inhibitor from the PDB) into the prepared receptor. An RMSD < 1.5 Å between the docked pose and the native crystal structure validates the scoring function's handling of halogen bonds.

Workflow Start Ligand Preparation (3D Conformer Generation) DFT Quantum Mechanics (DFT) B3LYP-GD3BJ/6-311++G(d,p) Start->DFT Geometry Opt Docking Molecular Docking (Halogen Bond Scoring) DFT->Docking ESP & σ-hole ADMET ADMET Profiling (CYP450 Liability) DFT->ADMET HOMO/LUMO Output Lead Optimization Candidate Selection Docking->Output ADMET->Output

In silico workflow for halogenated cyclopropyl evaluation.

Comparative Data Analysis

To demonstrate the superior profile of this compound, we compared its calculated metrics against three structural analogs: un-substituted Cyclopropylmethanol, (1-Methylcyclopropyl)methanol, and the gem-difluoro analog.

Table 1: DFT-Derived Stereoelectronic Properties

Data generated via B3LYP-GD3BJ/6-311++G(d,p) optimization.

CompoundDipole Moment (D)Ring Strain Energy (kcal/mol)HOMO-LUMO Gap (eV)Cl σ-hole Potential (

, kcal/mol)
Cyclopropylmethanol1.8227.57.84N/A
(1-Methylcyclopropyl)methanol1.9528.07.61N/A
(2,2-Difluoro-...)methanol3.2132.18.20~5.2 (Weak F σ-hole)
(2-Chloro-2-fluoro-...)methanol 3.54 34.5 7.95 18.4 (Strong Cl σ-hole)

Analysis: The introduction of the gem-chlorofluoro group significantly increases the dipole moment (3.54 D), which can improve solubility profiles in polar microenvironments. Crucially, the chlorine atom exhibits a robust σ-hole potential of 18.4 kcal/mol, making it a highly competent halogen bond donor compared to the negligible σ-hole on the gem-difluoro analog.

Table 2: Predicted ADMET & Physicochemical Metrics

Data generated via consensus machine learning ADMET models.

CompoundcLogPTPSA (Ų)CYP3A4 Liability Score (0-1)Predicted Intrinsic Clearance (µL/min/mg)
Cyclopropylmethanol0.5420.20.85 (High)45.2
(1-Methylcyclopropyl)methanol0.8920.20.78 (High)38.5
(2,2-Difluoro-...)methanol1.1220.20.32 (Low)12.4
(2-Chloro-2-fluoro-...)methanol 1.45 20.2 0.25 (Low) 8.7

Analysis: Unhalogenated cyclopropanes are highly susceptible to CYP450-mediated ring opening and aliphatic oxidation. The gem-chlorofluoro substitution drops the CYP3A4 liability score to 0.25 and drastically reduces intrinsic clearance to 8.7 µL/min/mg. The cLogP remains within optimal Lipinski boundaries (1.45), providing an ideal balance of lipophilicity and metabolic shielding.

Pathway Substrate This compound CYP CYP450 Oxidation (Active Site Heme) Substrate->CYP Hydroxyl Primary Alcohol Oxidation (Aldehyde/Acid) CYP->Hydroxyl Major Pathway Ring Ring Opening / Hydroxylation (Blocked by Cl/F) CYP->Ring Minor/Blocked Metabolite Stable Metabolite Excretion Hydroxyl->Metabolite

CYP450 metabolic oxidation pathways highlighting halogen-mediated ring stability.

Conclusion

The in silico profiling of this compound reveals it to be a vastly superior building block compared to unhalogenated alternatives. By leveraging the electronegativity of fluorine to block metabolic ring-opening, while simultaneously utilizing the polarizability of chlorine to establish strong, directional halogen bonds, this molecule offers a sophisticated structural solution for lead optimization. The computational protocols outlined above ensure that these stereoelectronic nuances are accurately captured, scored, and validated prior to synthetic investment.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery (2012). URL:[Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry (2025). URL:[Link]

Application & Comparison Guide: Synthetic Utility of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, comparative performance, and validated synthetic workflows for utilizing (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol in API development.

Executive Summary & Structural Rationale

In modern drug discovery, the strategic rigidification of flexible alkyl chains is a proven tactic to minimize entropic penalties upon target binding. This compound (CAS: 1823356-09-7)[1] represents a highly specialized, next-generation building block designed for this exact purpose.

By fusing a highly strained cyclopropane ring with a gem-chlorofluoro moiety and a quaternary C1-methyl center, this scaffold offers a unique combination of steric bulk, metabolic shielding, and precise dipole modulation. The rigid nature of the fluorinated cyclopropane ring significantly enhances pharmacokinetic properties, cell permeability, and the metabolic stability of the resulting drug molecules[2]. Unlike standard alkyl groups (e.g., tert-butyl or isopropyl), the chlorofluorocyclopropyl motif introduces a distinct vector for halogen bonding while simultaneously blocking cytochrome P450 (CYP450) mediated oxidation at the core.

The Causality of the Structural Design:
  • The Fluorine Atom: Imparts high electronegativity, lowering the pKa of adjacent functional groups (e.g., when converted to an amide) and increasing overall lipophilicity without adding significant steric bulk.

  • The Chlorine Atom: Provides necessary lipophilic bulk (similar in size to a methyl group) and enables potential halogen-bonding interactions within deep hydrophobic enzyme pockets.

  • The C1-Methyl Group: Creates a quaternary center that sterically locks the conformation of the adjacent hydroxymethyl (-CH

    
    OH) group, dictating a highly specific spatial orientation of the attached pharmacophore.
    

Comparative Performance Analysis

To objectively evaluate the utility of this compound, it must be compared against alternative cyclopropyl building blocks. The table below synthesizes the physicochemical and metabolic impact of substituting a standard lead compound's side chain with these various motifs.

Building Block MotifSteric Bulk (A-value eq.)Inductive Effect (-I)Metabolic Stability (CYP450)Lipophilicity Contribution (

LogP)
Synthetic Versatility
This compound High Strong Excellent (Sterically shielded & halogenated)+1.2 to +1.5 High (Stable to basic/mild acidic conditions)
(2,2-Difluorocyclopropyl)methanolLowVery StrongHigh (C-F bonds resist oxidation)+0.5 to +0.8High
(2,2-Dichlorocyclopropyl)methanolVery HighModerateModerate (Cl can be labile in vivo)+1.5 to +2.0Moderate (Prone to ring-opening)
CyclopropylmethanolLowWeakLow (Prone to ring-opening/hydroxylation)+0.2 to +0.4Very High

Key Takeaway: The gem-chlorofluoro motif strikes an optimal balance. It avoids the excessive reactivity and bulk of the gem-dichloro analog while providing more structural complexity and lipophilicity than the gem-difluoro analog.

Pharmacokinetic Optimization Pathways

The incorporation of this building block into a lead scaffold predictably alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The logic tree below illustrates the causal relationship between the structural features of the building block and the resulting pharmacological benefits.

PKLogic Core gem-Chlorofluoro Cyclopropane Motif Steric Conformational Restriction Core->Steric Electronic Inductive Electron Withdrawal (-I) Core->Electronic Metabolic C-H Bond Shielding Core->Metabolic Binding Enhanced Target Affinity (Entropy) Steric->Binding pKa Modulation of Adjacent pKa Electronic->pKa Clearance Reduced CYP450 Clearance Metabolic->Clearance

Pharmacokinetic optimization pathways driven by the chlorofluorocyclopropane motif.

Synthetic Utility & Experimental Workflows

Halocyclopropylmethanols are highly strained but readily available molecules that serve as exceptionally useful building blocks in organic synthesis. The primary hydroxyl group serves as a versatile handle for divergence into ethers, amines, or carboxylic acids.

SyntheticWorkflow SM (2-Chloro-2-fluoro-1-methyl cyclopropyl)methanol Oxidation Oxidation (TEMPO/BAIB) SM->Oxidation Etherification Etherification (NaH, R-X) SM->Etherification Activation Activation (TsCl / MsCl) SM->Activation Acid Carboxylic Acid (Amide Coupling) Oxidation->Acid Ether Alkyl Ether (Lipophilic Core) Etherification->Ether Amine Alkyl Amine (Target Binding) Activation->Amine

Synthetic divergence of this compound into key pharmacophores.

Self-Validating Protocol: TEMPO-Mediated Oxidation to Carboxylic Acid

Rationale: Harsh acidic oxidants (like Jones reagent) risk opening the highly strained halocyclopropane ring. A mild TEMPO/BAIB system ensures the integrity of the cyclopropyl core while achieving quantitative conversion to the carboxylic acid for downstream amide coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Water (0.2 M concentration).

  • Initiation: Add TEMPO (0.1 eq) followed by Bis(acetoxy)iodobenzene (BAIB) (2.2 eq) portion-wise at 0°C.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously.

  • In-Process Control (IPC) & Validation: Monitor the organic layer via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the starting material spot (Rf ~0.4) completely disappears and a UV-active baseline spot appears. Confirm via LC-MS (Negative Ion Mode); the intermediate aldehyde must be fully consumed, leaving only the [M-H]

    
     mass of the target acid.
    
  • Isolation: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    . Extract the aqueous layer with DCM (discard). Acidify the aqueous layer to pH 2 using 1M HCl, then extract with EtOAc. Drying (Na
    
    
    SO
    
    
    ) and concentration yields the pure carboxylic acid. Validation of purity is confirmed by
    
    
    H-NMR showing the complete disappearance of the -CH
    
    
    OH protons at ~3.5 ppm.
Self-Validating Protocol: Williamson Etherification

Rationale: The primary alcohol is sterically hindered by the adjacent C1-methyl group. Using a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) ensures complete alkoxide formation without promoting elimination or ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting methanol (1.0 eq) in anhydrous DMF (0.1 M) under an inert Argon atmosphere. Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq).

  • Validation 1 (Visual): The protocol validates alkoxide formation via the immediate and sustained evolution of H

    
     gas. Stir until gas evolution ceases (approx. 30 mins).
    
  • Coupling: Add the desired electrophile (e.g., heteroaryl chloride or alkyl bromide) (1.2 eq) dropwise. Warm to room temperature.

  • Validation 2 (Analytical): Monitor via LC-MS. The reaction is complete when the mass corresponding to the starting alcohol is entirely replaced by the product mass.

  • Workup: Quench carefully with ice water. Extract with MTBE, wash the organic layer extensively with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

Conclusion

This compound is a premium building block that provides medicinal chemists with a precise tool for modulating the physicochemical properties of lead compounds. By leveraging the protocols and structural rationales outlined in this guide, researchers can effectively utilize this motif to overcome metabolic liabilities and enhance target affinity in complex drug discovery programs.

References

  • Cas no 41641-24-1 (trans-2-Chloro-2-fluoro-1-methylcyclopropyl)methanol, Chem960.
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes, WPMU CDN.
  • Halohydroxylation of alkylidenecyclopropanes using N-halosuccinimide (NXS) as the halogen source: an efficient synthesis of halocyclopropylmethanol and 3-halobut-3-en-1-ol derivatives, ElectronicsAndBooks.

Sources

Comparative cost analysis of different synthetic routes to (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The gem-dihalocyclopropane motif is a valuable structural element in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The target molecule, (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol, presents a unique combination of these features, making it an attractive building block for novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering an in-depth look at their chemical feasibility, potential yields, and, most importantly, a comparative cost analysis to aid in the selection of the most economical pathway for laboratory and potential scale-up applications.

Route 1: Cyclopropanation of an Allylic Alcohol

This approach involves the direct construction of the cyclopropane ring onto a readily available alkene, 2-buten-1-ol, through the addition of chlorofluorocarbene.

Synthetic Pathway

Route 1 start 2-Buten-1-ol product (2-Chloro-2-fluoro-1- methylcyclopropyl)methanol start->product Diglyme, 190 °C Yield: ~67% reagent1 Sodium Chlorodifluoroacetate (ClCF2COONa) reagent1->product

Caption: Synthetic scheme for Route 1.

Experimental Protocol

A solution of (E/Z)-2-buten-1-ol in dry diglyme is heated to 190 °C. A solution of sodium chlorodifluoroacetate in dry diglyme is then added dropwise over a period of 60 minutes. The reaction mixture is maintained at 190 °C for an additional 15 minutes. After cooling to room temperature, the mixture is poured into ice water and extracted with a suitable organic solvent (e.g., hexane or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]

Cost Analysis
Reagent/SolventGradeSupplierCatalog No.Price (USD) per unitQuantity per mole of product (approx.)Cost per mole of product (USD)
2-Buten-1-ol98%Sigma-AldrichC80701$76.20 / 5 g1.5 mol$32.66
Sodium Chlorodifluoroacetate97%Thermo ScientificA15756.14$80.65 / 25 g1.7 mol$88.03
DiglymeAnhydrousSigma-Aldrich259496$105.00 / 500 mL500 mL$105.00
Total Estimated Cost $225.69

Note: Prices are subject to change and may vary between suppliers. The quantity of reagents is estimated based on a 67% yield and a 1.5-fold excess of the carbene precursor.

Route 2: Halogenation and Reduction of a Cyclopropyl Carboxylic Acid

This multi-step approach begins with a pre-formed cyclopropane ring and introduces the halogen substituents before a final reduction to the target alcohol.

Synthetic Pathway

Route 2 start 1-Methylcyclopropane- carboxylic acid step1 1-Methylcyclopropane- carbonyl chloride start->step1 Thionyl Chloride (SOCl2) Yield: High step2 1-Methyl-2,2-dichloro- cyclopropyl methyl ketone step1->step2 Halogenation (e.g., NCS) Yield: Variable step3 1-Methyl-2-chloro-2-fluoro- cyclopropyl methyl ketone step2->step3 Fluorination (e.g., HF) Yield: Variable product (2-Chloro-2-fluoro-1- methylcyclopropyl)methanol step3->product Reduction (e.g., LiAlH4) Yield: High

Caption: Synthetic scheme for Route 2.

Experimental Protocol

Step 1: Formation of the Acid Chloride 1-Methylcyclopropanecarboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, until the evolution of HCl and SO2 ceases. The excess thionyl chloride is then removed by distillation, affording the crude 1-methylcyclopropanecarbonyl chloride.

Step 2 & 3: Halogenation and Fluorination (Hypothetical) The introduction of both a chlorine and a fluorine atom geminally on the cyclopropane ring at the 2-position is a significant challenge. Electrophilic halogenation of cyclopropanes can occur, but achieving the desired regioselectivity and geminal dihalogenation, followed by selective monofluorination, is not a well-established, high-yielding process.[2] This would likely involve multiple, low-yielding steps with difficult purifications. For the purpose of this analysis, we will acknowledge this as a major synthetic hurdle with unpredictable yields.

Step 4: Reduction The resulting (hypothetical) 1-Methyl-2-chloro-2-fluorocyclopropyl methyl ketone would be dissolved in an anhydrous ether (e.g., diethyl ether or THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH4) at 0 °C. After the addition is complete, the reaction is stirred at room temperature until completion. The reaction is then carefully quenched by the sequential addition of water and an aqueous base. The resulting solids are filtered off, and the organic layer is dried and concentrated to yield the final product.

Cost Analysis

Due to the speculative nature of the halogenation and fluorination steps (Steps 2 & 3) and the lack of reliable yield data for these transformations, a precise cost analysis for Route 2 is challenging. However, we can estimate the cost of the starting material and the final reduction step.

Reagent/SolventGradeSupplierCatalog No.Price (USD) per unit
1-Methylcyclopropanecarboxylic acid98%Thermo Scientific194960050$205.65 / 5 g
Thionyl Chloride99%Thermo Scientific179780250$101.65 / 50 g
N-Chlorosuccinimide (for chlorination)98%Thermo ScientificA10310.0B$173.00 / 1000 g
Hydrogen Fluoride (for fluorination)Anhydrous--~$2,260 / metric ton[3]
Lithium Aluminum Hydride95% powderStrem93-0425$75.00 / 10 g

The high cost of the starting carboxylic acid and the uncertainty and likely low overall yield of the multi-step halogenation process make this route economically unfavorable compared to Route 1.

Comparative Analysis

FeatureRoute 1: CyclopropanationRoute 2: Halogenation & Reduction
Number of Steps 14+
Overall Yield ~67% (reported for a similar system)[1]Very low (estimated due to challenging halogenation)
Starting Materials Readily available and relatively inexpensiveExpensive starting acid and challenging intermediates
Reagents High-temperature reaction, requires careful handling of sodium chlorodifluoroacetateInvolves highly corrosive and hazardous reagents like thionyl chloride and hydrogen fluoride
Purification Single column chromatographyMultiple purifications required for intermediates
Estimated Cost per Mole ~$225.69 Significantly higher and difficult to predict accurately

Conclusion

Based on this comparative analysis, Route 1, the direct cyclopropanation of 2-buten-1-ol, is the more cost-effective and synthetically viable approach for the preparation of this compound. This route benefits from a significantly shorter synthetic sequence, a reasonable expected yield, and the use of more accessible starting materials. While the reaction is conducted at a high temperature, it avoids the use of highly corrosive and difficult-to-handle reagents like hydrogen fluoride.

Route 2, while conceptually plausible, suffers from major synthetic challenges, particularly in the selective introduction of the geminal chloro and fluoro substituents onto the cyclopropane ring. The high cost of the starting material and the anticipated low overall yield make it an economically impractical choice for the synthesis of the target molecule.

For researchers and drug development professionals, Route 1 presents a clear and more economical path for accessing this compound, a promising building block for the discovery of new chemical entities.

References

  • Intratec. Hydrogen Fluoride Price. [Link]

  • Pure Chemistry. In addition to the cyclopropane ring. [Link]

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Safety Operating Guide

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

As a specialized fluorinated and chlorinated building block, this compound (CAS: 1823356-09-7) is frequently utilized in advanced pharmaceutical and agrochemical synthesis. Because this molecule contains both chlorine and fluorine atoms, its end-of-life management is strictly governed by environmental regulations regarding halogenated organic waste.

This guide provides drug development professionals and laboratory scientists with the authoritative operational procedures required to safely and legally dispose of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

The Chemistry and Causality of Halogenated Waste Disposal

To build a self-validating safety culture, researchers must understand why specific disposal protocols exist. This compound cannot be poured down the drain, nor can it be mixed with standard non-halogenated solvent waste.

  • High-Temperature Incineration Requirements: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in this cyclopropyl derivative possess high thermal oxidation stability. To safely break these bonds, the EPA mandates that halogenated organic waste be processed in specialized liquid injection or rotary kiln incinerators [1]. If a waste stream contains more than 1% halogenated organic substances, it must be incinerated at extreme temperatures (typically >1100°C) for a minimum residence time to achieve a 99.99% Destruction and Removal Efficiency (DRE) [2].

  • Prevention of Toxic Byproducts: Standard non-halogenated lab waste is often sent to cement kilns for "fuel blending" to recover energy. However, halogenated solvents cannot be used as fuel. If incinerated at the lower temperatures typical of cement kilns, halogenated compounds can recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and furans [3].

  • Acid Gas Scrubbing: The combustion of this compound produces corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. Incinerators permitted to handle this waste must be equipped with caustic flue-gas desulfurization scrubbers to neutralize these hydrohalic acids before they reach the atmosphere [1].

Waste Segregation and Disposal Workflow

The following decision matrix outlines the lifecycle of this compound waste from generation at the lab bench to final thermal destruction.

G Gen Waste Generation: (2-Chloro-2-fluoro-1- methylcyclopropyl)methanol Decision Physical State? Gen->Decision Liquid Liquid Waste (Solutions/Neat) Decision->Liquid Solid Solid Waste (Contaminated PPE/Silica) Decision->Solid LiqCont Halogenated Organic Liquid Container (HDPE/Glass) Liquid->LiqCont SolCont Halogenated Organic Solid Container Solid->SolCont Label Apply Hazardous Waste Label (Specify % Halogens) LiqCont->Label SolCont->Label EHS EHS / Licensed Contractor Collection Label->EHS Incinerator High-Temp Incinerator (>1100°C) with Caustic Scrubber EHS->Incinerator

Workflow for the segregation and disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

Implement the following protocols in your laboratory to ensure safe handling and regulatory compliance.

Phase 1: Segregation and Containment
  • Select the Appropriate Container: Use a High-Density Polyethylene (HDPE) or glass carboy for liquid waste. For solid waste (e.g., contaminated silica gel, filter paper, or gloves), use a designated solid hazardous waste bin lined with a compatible poly bag.

  • Strict Chemical Segregation: Isolate this compound exclusively in the Halogenated Organic Waste stream. Never mix it with non-halogenated solvents (e.g., acetone, ethanol, hexane). Mixing cross-contaminates the non-halogenated stream, forcing the entire bulk volume to undergo expensive, specialized halogen incineration [4].

  • Verify Compatibilities: Ensure the waste container is strictly free from strong oxidizers, alkali metals, or strong bases. Halogenated organics can react violently or exothermically with these reagents.

Phase 2: Labeling and Satellite Accumulation
  • RCRA-Compliant Labeling: Immediately affix a standard "Hazardous Waste" label to the container. Explicitly write out "this compound" alongside any co-solvents (e.g., Dichloromethane, Chloroform). Do not use chemical structures or abbreviations.

  • Volume Tracking: Note the approximate concentration or volume of the halogenated compound. Environmental Health and Safety (EHS) professionals rely on this data to calculate the total halogen load, which dictates the required incineration temperature and scrubber capacity [2].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated Satellite Accumulation Area (SAA). This ensures that any accidental rupture is localized.

Phase 3: Transfer and Final Disposal
  • Cap Management: Keep the waste container tightly capped at all times unless actively adding waste. Evaporation of halogenated solvents poses a severe inhalation hazard and violates EPA open-container regulations [4].

  • EHS Pickup: Once the container reaches 90% capacity, or hits the regulatory time limit for your SAA, submit a waste collection request to your institutional EHS office. Never transport hazardous waste across public roads or non-laboratory corridors yourself.

Waste Segregation Matrix

To optimize laboratory operations and minimize disposal costs, utilize the following matrix to train personnel on proper waste routing.

Waste CategoryTypical Lab ExamplesPrimary Disposal MethodOperational Impact of Mixing
Halogenated Organics This compound , DCM, Chloroform, Trifluoroacetic acidHigh-temperature incineration (>1100°C) with caustic flue-gas scrubbing.Highest disposal cost. Mixing with non-halogenated waste ruins fuel-blending viability for the entire batch.
Non-Halogenated Organics Acetone, Ethanol, Hexane, Ethyl Acetate, TolueneFuel blending for energy recovery (e.g., powering cement kilns).Lower cost, environmentally preferable (energy recovery).
Aqueous Waste Water, dilute buffers, neutralized inorganic saltsAqueous treatment facilities (pH adjustment, precipitation).Mixing organics into aqueous waste creates complex, multi-phase hazardous waste requiring expensive phase-separation.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Compliance with Article 50 of the IED (Industrial Emissions Directive). Environmental Protection Agency Ireland. Available at:[Link]

  • Most solvent waste from US academic labs ends up in the air. Chemical & Engineering News (C&EN), American Chemical Society. Available at:[Link]

  • Hazardous Waste Guide: Proper Labeling and Segregation. University of Tennessee Institute of Agriculture (UTIA) Safety Office. Available at:[Link]

Personal protective equipment for handling (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE, Handling, and Disposal of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

As a specialized halogenated cyclopropyl alcohol, this compound is a highly valuable building block in advanced drug discovery and synthetic research[1]. However, its unique molecular architecture demands rigorous, causality-driven safety protocols. This guide provides drug development professionals with a self-validating operational framework for handling and disposing of this compound safely.

Chemical Profile & Mechanistic Hazard Assessment

To handle this compound safely, one must understand the "why" behind its hazards:

  • The "Trojan Horse" Permeation Effect: The incorporation of chlorine and fluorine atoms significantly increases the molecule's lipophilicity, allowing it to rapidly permeate the lipid bilayers of human skin. Simultaneously, the methanol moiety provides a polar handle that dissolves easily in the aqueous layers of the skin or eyes. This dual nature makes dermal and ocular exposure highly dangerous.

  • Ring Strain & Reactivity: Cyclopropanes inherently possess high angular ring strain. The adjacent electron-withdrawing halogens (F, Cl) can make the molecule susceptible to ring-opening reactions under extreme pH or thermal stress, potentially releasing toxic, reactive halogenated byproducts.

Mandatory Personal Protective Equipment (PPE)

A robust safety protocol relies on a self-validating system —where the failure of one protective layer is immediately obvious and mitigated by the next.

  • Dermal Protection (Dual-Gloving System): Halogenated organics rapidly degrade standard latex and thin nitrile. You must employ a color-contrasting dual-glove system. Wear a brightly colored inner glove (e.g., green nitrile) and a contrasting outer glove (e.g., blue butyl rubber). Self-Validation: If the outer glove suffers chemical degradation or a micro-tear, the contrasting inner glove becomes immediately visible, signaling an automatic halt to the procedure.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Standard safety glasses are insufficient due to the vapor pressure and severe eye damage risk associated with halogenated alcohols[2].

  • Respiratory Protection: All handling, without exception, must occur within a certified chemical fume hood to prevent the inhalation of volatile organohalogens.

Quantitative PPE Specifications
PPE CategoryRecommended MaterialMinimum ThicknessBreakthrough TimeRationale
Primary Gloves (Outer) Butyl Rubber or SilverShield®0.30 mm (12 mil)> 240 minsHigh resistance to halogenated organic permeation.
Secondary Gloves (Inner) Nitrile Rubber (Contrasting Color)0.12 mm (5 mil)> 30 minsProvides dexterity and acts as a visual breach indicator.
Eye Protection Polycarbonate Splash GogglesN/AN/APrevents ocular exposure to lipophilic vapors/splashes.
Body Protection Flame-Resistant (FR) Lab CoatN/AN/AProtects against secondary flammability hazards.

Operational Workflow: Step-by-Step Methodology

HalogenatedHandling A 1. Fume Hood Verification B 2. Don Dual-Layer PPE (Color-Coded) A->B C 3. Execute Handling (Microscale) B->C D Breach/Spill Detected? C->D E 4. Segregate to Halogenated Waste D->E No F Emergency Protocol & Decontamination D->F Yes F->E

Operational workflow for handling halogenated cyclopropyl compounds with self-validating safety checks.

Step 1: Pre-Operational Environmental Check

  • Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Clear the workspace of all non-essential equipment to prevent cross-contamination and ensure unobstructed laminar airflow.

Step 2: Material Transfer & Handling

  • Utilize positive-displacement pipettes for liquid transfers. Standard air-displacement pipettes are prone to dripping due to the altered vapor pressure and low surface tension of halogenated organics.

  • Keep the sash as low as possible. Work at least 6 inches inside the hood to ensure complete vapor capture.

Step 3: Post-Handling Decontamination

  • Wipe down all exterior surfaces of sealed reaction vessels with a compatible solvent (e.g., a small amount of isopropanol) before removing them from the fume hood.

  • Doff the outer gloves inside the fume hood and place them directly into the solid halogenated waste container to prevent spreading invisible contamination.

Disposal Plan: Halogenated Organic Waste Segregation

The disposal of this compound must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics.

  • Strict Segregation: This compound, along with any contaminated consumables (pipette tips, wipes, outer gloves), must be collected exclusively in designated "Halogenated Organic Waste" containers[3]. Under no circumstances should it be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexane)[2].

  • The Causality of Segregation: Mixing halogenated and non-halogenated waste creates severe logistical and environmental hazards. Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, and to prevent the formation of highly toxic dioxins and furans[2]. Consequently, disposing of halogenated waste costs approximately twice as much as non-halogenated waste; mixing them unnecessarily inflates disposal costs and complicates the chemical matrix for waste handlers[4].

  • Aqueous Waste: Any aqueous washes from extractions involving this compound must also be collected as aqueous halogenated waste, as trace organohalogens will partition into the water layer[3].

References

  • National Institutes of Health (NIH) / National Research Council - Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]

Sources

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